4-Fluoro-3-methoxycarbonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWFAIHGHHNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629620 | |
| Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-35-9 | |
| Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-3-methoxycarbonylphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its core physicochemical properties, explore the rationale behind its synthesis, and provide a detailed, field-proven protocol for its most significant application: the Suzuki-Miyaura cross-coupling reaction.
Core Compound Characteristics
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its utility is primarily derived from the strategic placement of its functional groups on the phenyl ring, which enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1]
Physicochemical & Safety Data
A summary of the key quantitative data and safety information for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 197.96 g/mol | [1][2] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| CAS Number | 874219-35-9 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | ~255 °C | [1] |
| Purity | Typically ≥98% | |
| Storage | Store in a cool, dry place; Refrigerator recommended | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
The Role of Substituents: A Mechanistic Perspective
The enhanced utility of this compound in catalysis is not coincidental; it is a direct result of the electronic properties of its substituents. Both the fluorine atom at the 4-position and the methoxycarbonyl group at the 3-position are electron-withdrawing.
This electronic feature plays a crucial role in the Suzuki-Miyaura catalytic cycle, specifically during the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups increases the Lewis acidity of the boron atom, facilitating its interaction with the base. This, in turn, can accelerate the rate-limiting transmetalation of the aryl group from boron to the palladium center.[4] While traditionally electron-donating groups were thought to universally accelerate Suzuki couplings, the effect of electron-withdrawing groups is recognized as beneficial under appropriate conditions for stabilizing key intermediates and promoting efficient coupling.
Synthesis Pathway: A Representative Protocol
The synthesis of substituted phenylboronic acids often follows a well-established pathway involving organometallic intermediates. A common and effective method is the lithium-halogen exchange of a corresponding aryl halide, followed by quenching with a boron electrophile like trialkyl borate, and subsequent acidic hydrolysis.
Below is a representative, logical workflow for the synthesis of the title compound, based on established chemical principles for similar molecules.[5][6]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative example based on standard organic chemistry methodology. Researchers should always conduct their own risk assessment and optimization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Starting Material: Dissolve methyl 5-bromo-2-fluorobenzoate (1.0 eq.) in anhydrous THF and add it to the reaction flask.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange. The causality here is that the bromine, being larger and more polarizable than fluorine, undergoes this exchange preferentially.
-
Borylation: Add trimethyl borate (B(OMe)₃, ~1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature does not rise above -78 °C. Stir for an additional 2-3 hours at -78 °C.
-
Hydrolysis & Workup: Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). Continue stirring until the mixture reaches room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the Suzuki-Miyaura reaction to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3]
Suzuki-Miyaura Catalytic Cycle Diagram
References
- 1. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid | 874219-35-9 [chemicalbook.com]
- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid price,buy 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - chemicalbook [chemicalbook.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. gneechem.com [gneechem.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Modern Synthesis
An In-depth Technical Guide to the Safe Handling and Application of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 874219-35-9) is a highly functionalized boronic acid derivative that has become an invaluable tool in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance lies in its utility as a building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[1][3] The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring provides chemists with the ability to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules, making this reagent particularly sought after in the synthesis of novel drug candidates and advanced materials.[1][2][3]
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and core applications of this compound, grounded in established safety data and field-proven insights to ensure its effective and safe utilization in the laboratory.
PART 1: Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source(s) |
| CAS Number | 874219-35-9 | [1][4][5][6] |
| Molecular Formula | C8H8BFO4 | [1][6] |
| Molecular Weight | 197.96 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 253-255 °C | [1][4] |
| Storage Temperature | 2-8°C or Refrigerated | [4][5] |
PART 2: Hazard Identification and Comprehensive Risk Assessment
While specific toxicity data for this compound is not extensively published, the available safety information for the compound and structurally related boronic acids necessitates a cautious approach. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.
GHS Hazard Classification (Based on supplier information and analogous compounds):
Signal Word: Warning[5]
The Causality Behind the Hazards:
Boronic acids, as a class, can cause irritation to the skin, eyes, and respiratory tract. The acidic nature of the boronic acid functional group can lead to local irritation upon contact with mucous membranes. The fine, crystalline powder form of this compound increases the risk of aerosolization and subsequent inhalation, which can irritate the respiratory system.[7][9]
Risk Assessment Workflow:
A systematic risk assessment is mandatory before any handling of this compound. The following workflow diagram illustrates the key decision points for establishing a self-validating safety protocol.
Caption: Figure 1: A logical workflow for assessing risks and implementing controls.
PART 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Ventilation: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[10][11] This is the primary line of defense against respiratory exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]
Personal Protective Equipment (PPE):
The selection of PPE is dictated by the hazards identified. For this compound, the following are mandatory:
-
Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[7][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[7] Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger scale operations, consider additional protection such as aprons or sleeves.[7][11]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[7][13] However, in the event of a large spill or failure of engineering controls, a NIOSH/MSHA approved respirator may be necessary.[11]
PART 4: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the integrity of the reagent and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][14] Many suppliers recommend refrigeration (2-8°C) or storage at -20°C to ensure long-term stability.[4][5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][14]
-
Hazardous Decomposition: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[7][14]
PART 5: Accidental Release and First Aid Measures
Preparedness for accidental releases is a critical component of a comprehensive safety plan.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (only if it is safe to do so).
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8][13][14] Place the material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[11][14]
PART 6: Experimental Protocol: A Typical Suzuki-Miyaura Coupling
This section provides a representative, step-by-step methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction. The causality behind key steps is explained to foster a deeper understanding.
Objective: To couple this compound with an aryl halide (e.g., 4-bromoanisole) to form a biaryl product.
Methodology Workflow:
Caption: Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps & Rationale:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(PPh3)4) and the aryl halide.
-
Rationale: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is crucial because the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen.
-
-
Reagent Addition: Add this compound (1.2 equivalents).
-
Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
-
Solvent and Base: Add the solvent (e.g., a mixture of toluene and water) followed by an aqueous solution of a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species. The biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
PART 7: Waste Disposal
Improper disposal of boronic acids can pose environmental risks.[9] A conservative and safe approach is mandatory.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Containerization: Collect all waste containing this compound (both solid and solutions) in a dedicated, clearly labeled, and securely sealed hazardous waste container.[15] The label must include the full chemical name and associated hazards.
-
Professional Disposal: Arrange for collection by a certified hazardous waste disposal facility.[15] Never dispose of this compound down the drain or in regular trash.[9][15] While neutralization with a mild base may be an option for some simple boronic acids, it should not be attempted for this compound without explicit approval and a validated protocol from your institution's EHS department.[9][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [m.chemicalbook.com]
- 5. This compound | 874219-35-9 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. lookchem.com [lookchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Optimal Storage and Handling of 4-Fluoro-3-methoxycarbonylphenylboronic Acid: A Technical Guide
Abstract
4-Fluoro-3-methoxycarbonylphenylboronic acid is a critical reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1][2] Its utility in pharmaceutical and materials science research underscores the importance of maintaining its chemical integrity.[1][2] This guide provides an in-depth analysis of the optimal storage and handling conditions for this compound, grounded in the principles of boronic acid chemistry. We will explore the intrinsic instability of arylboronic acids, propose specific degradation pathways for this molecule, and offer detailed protocols for stability assessment to ensure its effective use in research and development.
Introduction: The Dual Nature of Arylboronic Acids
Arylboronic acids are celebrated for their reactivity, which makes them powerful tools in carbon-carbon bond formation. However, the very nature of the boronic acid functional group (–B(OH)₂) imparts inherent instability. Understanding these underlying chemical principles is paramount for the long-term preservation of this compound.
The key challenge in storing arylboronic acids lies in preventing two primary degradation pathways:
-
Dehydration to form cyclic anhydrides (boroxines): This is a reversible process but can impact the precise stoichiometry of reactions.
-
Protodeboronation: An irreversible loss of the boronic acid group, leading to the formation of an inactive fluoro-methoxycarbonylbenzene byproduct.
The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring of the title compound introduces specific electronic effects that influence its stability profile, which will be discussed in detail.
Recommended Storage Conditions: A Multi-Faceted Approach
Based on information from various chemical suppliers and safety data sheets, a consensus on the optimal storage conditions for this compound can be established. These recommendations are designed to mitigate the degradation pathways mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C) or Freezer (-20°C) | Reduces the rate of chemical degradation and minimizes the potential for dehydration.[3][4][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture, which can facilitate degradation.[6] |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can accelerate decomposition.[6][7] |
| Environment | Dry, well-ventilated area | Minimizes exposure to ambient humidity.[6][8] |
It is crucial to note that while some suppliers suggest room temperature storage, for long-term stability and to ensure the highest purity for sensitive applications, refrigerated or frozen storage under an inert atmosphere is strongly advised.[1][5]
Understanding the Degradation Pathways
The stability of this compound is influenced by its unique substitution pattern. The electron-withdrawing nature of both the fluorine atom and the methoxycarbonyl group can impact the susceptibility of the C-B bond to cleavage.
Formation of Boroxines
Like most arylboronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon exposure to water.
While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight of the reagent, which can lead to inaccuracies in weighing and stoichiometry, ultimately affecting reaction yields and reproducibility.
Protodeboronation: An Irreversible Degradation
A more detrimental degradation pathway is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This results in the formation of methyl 2-fluorobenzoate, an inactive byproduct. This process is often catalyzed by moisture, acid, or base, and can be accelerated by heat and light.[9]
The electron-withdrawing substituents on the aromatic ring of this compound can influence the rate of protodeboronation, making careful control of storage conditions even more critical.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in your research, periodic stability assessments are recommended. The following are example protocols for evaluating the integrity of the compound.
Visual Inspection
-
Objective: To qualitatively assess any gross changes in the material.
-
Procedure:
-
Carefully observe the physical appearance of the solid.
-
Note any changes from its expected white to off-white crystalline powder form.[1]
-
Look for signs of clumping, discoloration, or deliquescence, which may indicate moisture absorption or degradation.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of the boronic acid and identify the presence of degradation products.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the sample and analyze the chromatogram.
-
The peak corresponding to this compound should be the major component.
-
The presence of a peak corresponding to methyl 2-fluorobenzoate would indicate protodeboronation.
-
Calculate the purity based on the relative peak areas.
-
-
Water Content Analysis by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the sample, as moisture can promote degradation.
-
Procedure:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh a sample of the boronic acid and introduce it into the titration vessel.
-
Perform the titration according to the instrument's instructions.
-
A low water content is indicative of proper storage and handling.
-
Handling Procedures for Maintaining Compound Integrity
Proper handling techniques are as crucial as storage conditions for preserving the quality of this compound.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh out the required amount quickly and reseal the container tightly.
-
Avoid Contamination: Use clean, dry spatulas and weighing vessels.
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. By understanding its inherent chemical instabilities and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental outcomes. A proactive approach to stability assessment, incorporating techniques such as HPLC and Karl Fischer titration, will further safeguard the quality of this valuable reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. This compound | 874219-35-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
An In-depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Fluoro-3-methoxycarbonylphenylboronic acid is a specialized boronic acid derivative that has emerged as a critical tool in organic synthesis and medicinal chemistry.[1] Its strategic substitution with a fluorine atom and a methoxycarbonyl group imparts unique reactivity and selectivity, making it an invaluable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the pharmaceutical and materials science sectors. The compound's ability to participate in Suzuki-Miyaura cross-coupling reactions has solidified its importance in the synthesis of biologically active compounds and advanced materials.[1]
Physicochemical Properties: A Data-Driven Overview
Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. The compound typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 874219-35-9 | [1][2][3] |
| Molecular Formula | C8H8BFO4 | [1][2][3] |
| Molecular Weight | 197.96 g/mol | [1][2][3] |
| Melting Point | 253-255 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Recommended at room temperature or refrigerated | [1] |
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. A common synthetic approach involves the lithiation of a suitably substituted benzene ring followed by quenching with a trialkyl borate and subsequent hydrolysis.
A plausible synthetic route, though not explicitly detailed in the provided search results for this specific molecule, can be inferred from general methods for preparing substituted phenylboronic acids.[4]
Illustrative Synthetic Protocol (General Method):
-
Starting Material: A common precursor would be a di-substituted benzene, such as 2-fluoro-5-bromobenzoic acid.
-
Esterification: The carboxylic acid is first protected, for instance, by conversion to its methyl ester, methyl 2-fluoro-5-bromobenzoate, using methanol and an acid catalyst.
-
Lithiation and Borylation: The aryl bromide is then subjected to a lithium-halogen exchange at low temperature (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate.
-
Hydrolysis: The boronate ester intermediate is hydrolyzed under acidic conditions to yield the final this compound.
Causality in Experimental Choices:
-
Low Temperature: The lithiation step is performed at very low temperatures to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the ester group.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents and boronate esters are highly sensitive to moisture.
-
Acidic Workup: The final hydrolysis step is crucial to convert the boronate ester to the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[5][6][7]
The Suzuki-Miyaura Catalytic Cycle:
The reaction mechanism involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to an organohalide (e.g., an aryl bromide or iodide) to form a palladium(II) species.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are reductively eliminated to form the new carbon-carbon bond of the desired biaryl product, regenerating the palladium(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Workflow for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the aryl halide coupling partner (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validating System: The success of the reaction is validated by the isolation and characterization of the desired biaryl product. Spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure and purity of the final compound.[8]
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor in several high-value applications:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][9][10] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group provides a handle for further chemical modification.[11] Boron-containing compounds, in general, are an active area of research in drug discovery.[12]
-
Materials Science: It is employed in the development of advanced materials, including functionalized polymers and nanomaterials.[1][9] The resulting biaryl structures can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
-
Agrochemicals: Similar to its role in pharmaceuticals, this boronic acid serves as a building block for the synthesis of novel agrochemicals with potentially enhanced efficacy and environmental profiles.[1]
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a feature utilized in bioconjugation techniques for drug delivery systems and diagnostics.[9][10]
Handling, Safety, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential.
Safety Precautions:
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13][14]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15][16] Avoid inhalation of dust and contact with skin and eyes.[15]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[13][15] If on skin, wash with plenty of soap and water.[14] If swallowed, rinse mouth and seek medical attention.[13][15]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place.[14] Some suppliers recommend refrigeration or storage at -20°C.[3] The compound is generally stable under recommended storage conditions.[13]
Conclusion
This compound is a highly versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular frameworks. By understanding its properties and adhering to safe handling protocols, scientists can effectively leverage this compound to advance their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid(874219-35-9) 1H NMR [m.chemicalbook.com]
- 9. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 10. Nouveau projet : Virtual tour generated by Panotour [rs.umc.edu.dz]
- 11. chemimpex.com [chemimpex.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. fishersci.com [fishersci.com]
The Strategic Utility of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among the vast arsenal of reagents available to the synthetic chemist, 4-Fluoro-3-methoxycarbonylphenylboronic acid has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern offers a confluence of electronic and steric properties that render it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in carbon-carbon bond formation and the underlying principles that govern its reactivity.
Core Applications: A Nexus of Reactivity and Selectivity
This compound is predominantly utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a critical step in the synthesis of biaryl and substituted aromatic compounds.[2][4] The utility of this compound in this context stems from the synergistic effects of its substituents.
The fluorine atom and the methoxycarbonyl group are not mere spectators in the coupling process; they actively modulate the reactivity and selectivity of the boronic acid.[1][5] The electron-withdrawing nature of both substituents enhances the electrophilicity of the boron atom, which can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[4][6] Furthermore, the fluorine atom can impart unique pharmacological properties to the final molecule, such as altered metabolic stability and binding affinity, a well-established strategy in drug design.[7]
The applications of this versatile building block extend across several domains of chemical research and development:
-
Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs).[1][5][8][9] Its structure allows for targeted modifications to enhance the efficacy of potential drug candidates, including those for cancer therapies.[10]
-
Organic Synthesis: As a fundamental building block, it facilitates the construction of complex organic molecules with enhanced properties like stability and reactivity.[1][8] The Suzuki-Miyaura reaction, for which this boronic acid is ideally suited, is essential for creating these intricate molecular frameworks.[5]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the creation of complex aromatic structures, a task for which this compound is well-suited.[2][11]
-
Materials Science: The development of advanced materials, including functionalized polymers and organic electronic components, benefits from the incorporation of this fluorinated building block.[1][3][8]
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[6]
2. Transmetalation: This is the step where the organoboron species transfers its organic group to the palladium complex.[4][6] The presence of a base is crucial here, as it activates the boronic acid by forming a more nucleophilic boronate complex.[6][12]
3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates used.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | Organoboron coupling partner |
| Aryl bromide | Organohalide coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium catalyst precursor |
| Triphenylphosphine (PPh₃) or other suitable phosphine ligand | Ligand to stabilize the catalyst |
| Potassium carbonate (K₂CO₃) or other suitable base | Activates the boronic acid |
| Toluene/Water or Dioxane/Water | Solvent system |
| Inert gas (Nitrogen or Argon) | To create an oxygen-free atmosphere |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%) in the chosen solvent. Add this solution to the reaction flask via syringe.
-
Solvent Addition: Add the solvent system (e.g., Toluene/Water 4:1) to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound stands as a testament to the power of rational molecular design in synthetic chemistry. Its carefully orchestrated arrangement of functional groups provides a unique handle for the construction of complex and valuable molecules. For researchers and professionals in drug development and materials science, a thorough understanding of its reactivity and applications is not just advantageous, but essential for the advancement of their respective fields. The continued exploration of this and other similarly functionalized building blocks will undoubtedly pave the way for future innovations and discoveries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 9. innospk.com [innospk.com]
- 10. Nouveau projet : Virtual tour generated by Panotour [rs.umc.edu.dz]
- 11. chemimpex.com [chemimpex.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Arylboronic Acids in Organic Synthesis: A Technical Guide for Drug Development Professionals
<-48>
Abstract
Arylboronic acids have become indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their unique properties, including stability, low toxicity, and broad functional group tolerance, have established them as essential building blocks in the construction of complex organic molecules, particularly in the pharmaceutical industry.[2][4] This guide provides an in-depth exploration of arylboronic acids, covering their fundamental characteristics, synthesis, and key applications in organic synthesis, with a special focus on their impact on drug discovery and development. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, offer practical guidance on experimental design and troubleshooting, and showcase the expanding role of these versatile compounds in medicinal chemistry.
Introduction: The Rise of Arylboronic Acids
For decades, the creation of carbon-carbon (C-C) bonds, a fundamental transformation in organic chemistry, relied on methods that often required harsh reaction conditions and exhibited limited functional group compatibility. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field, and among these, the Suzuki-Miyaura reaction has emerged as a particularly powerful tool.[1][5] At the heart of this transformation lies the arylboronic acid, a class of organoboron compounds that have become invaluable to synthetic chemists.[6]
What makes arylboronic acids so special? Their appeal stems from a combination of desirable properties:
-
Stability: Arylboronic acids are generally stable, crystalline solids that can be handled in the air and stored for extended periods without significant decomposition.[7]
-
Low Toxicity: Compared to other organometallic reagents like organotins and organozincs, boronic acids and their byproducts are significantly less toxic, making them more environmentally benign and safer to handle.[2][3]
-
Commercial Availability: A vast and diverse array of arylboronic acids are commercially available, providing chemists with a rich toolbox of building blocks.[8]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its exceptional tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[9]
The unique reactivity of arylboronic acids is rooted in the electronic nature of the boron atom. In its neutral sp² hybridized state, boron possesses a vacant p-orbital, rendering it electrophilic and capable of acting as a Lewis acid.[10] This allows it to readily interact with nucleophiles, a key step in the catalytic cycle of cross-coupling reactions.
The Workhorse Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organo(pseudo)halide.[1][9] This reaction has become one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[3]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][11] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[11] The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[3]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center.[3] The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[2][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond in the product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Key Reaction Components and Their Roles
The success of a Suzuki-Miyaura coupling reaction depends on the careful selection of several key components:
| Component | Role in the Reaction | Common Examples |
| Aryl Halide/Pseudohalide | The electrophilic coupling partner. | Aryl iodides, bromides, chlorides, and triflates.[1] |
| Arylboronic Acid/Ester | The nucleophilic coupling partner. | Phenylboronic acid, substituted arylboronic acids, pinacol esters.[1] |
| Palladium Catalyst | The heart of the reaction, facilitating the C-C bond formation. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald precatalysts.[11] |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Phosphine ligands (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs).[11] |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH.[3] |
| Solvent | Solubilizes the reactants and influences reaction kinetics. | Toluene, dioxane, THF, DMF, often with water as a co-solvent.[1][3] |
The choice of each component is critical and often interdependent. For instance, less reactive aryl chlorides may require more electron-rich and bulky ligands to promote the oxidative addition step.[1]
Synthesis and Stability of Arylboronic Acids
While a vast array of arylboronic acids are commercially available, the ability to synthesize them in-house is a valuable skill for any synthetic chemist.
Common Synthetic Routes
Several methods are commonly employed for the synthesis of arylboronic acids:
-
From Aryl Halides via Organometallic Intermediates: The traditional and most common method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[7][13]
-
Miyaura Borylation: This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[14] This ester can then be hydrolyzed to the corresponding boronic acid.
-
Iridium-Catalyzed C-H Borylation: A more modern approach involves the direct borylation of aromatic C-H bonds using an iridium catalyst.[7][15] This method is particularly attractive as it avoids the need for pre-functionalized starting materials.
Stability and Handling Considerations
Despite their general stability, arylboronic acids can undergo decomposition, primarily through two pathways:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond.[16] This process can be accelerated by both acidic and basic conditions and is highly dependent on the electronic nature of the aryl group.[17]
-
Formation of Boroxines: Arylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines. While this process is often reversible, the formation of boroxines can sometimes lead to decreased reactivity.[16]
To enhance stability, especially for purification and long-term storage, arylboronic acids are often converted to their corresponding boronic esters, with pinacol esters being the most common.[18][19]
Practical Guide to Suzuki-Miyaura Reactions: Protocol and Troubleshooting
General Experimental Protocol
The following is a general procedure for a Suzuki-Miyaura coupling reaction. It is important to note that optimal conditions will vary depending on the specific substrates and should be determined through reaction screening.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and ligand (if required).
-
Add the base (2.0-3.0 eq).
-
-
Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. Here are some common problems and potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, incorrect stoichiometry, insufficient degassing.[16] | Use a fresh catalyst, verify reagent purity, check stoichiometry, ensure rigorous degassing.[16] |
| Protodeboronation of Boronic Acid | Harsh reaction conditions (high temperature, strong base), presence of water.[16] | Use milder conditions, consider using a more stable boronic ester (e.g., pinacol ester).[16] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst.[1] | Rigorously degas the reaction mixture, consider using a Pd(0) source directly.[16] |
| Hydrolysis of Functional Groups | Presence of a strong aqueous base.[20] | Use a milder, non-aqueous base like KF or switch to a non-aqueous solvent system.[20] |
Arylboronic Acids in Drug Discovery and Development
The impact of arylboronic acids and the Suzuki-Miyaura coupling on drug discovery has been profound. The ability to efficiently construct complex biaryl structures, which are common motifs in pharmaceuticals, has accelerated the synthesis of new drug candidates.[2]
Boron-Containing Pharmaceuticals
Beyond their role as synthetic intermediates, organoboron compounds, including those derived from boronic acids, have emerged as a new class of therapeutic agents.[10] The unique electronic properties of the boron atom allow it to form reversible covalent bonds with biological targets, leading to potent and selective inhibition.[10]
Notable examples of FDA-approved boron-containing drugs include:
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[21]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma.[21]
-
Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.[22]
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[22]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics.[21]
Future Directions
The field of organoboron chemistry continues to evolve, with ongoing research focused on:
-
Development of Novel Boron-Based Scaffolds: Exploration of new classes of organoboron compounds with unique biological activities.[21]
-
Boron Neutron Capture Therapy (BNCT): The use of boron-containing compounds to selectively deliver boron-10 to tumor cells for targeted radiation therapy.[23]
-
Bioconjugation and Chemical Biology: Utilizing the reversible covalent bonding of boronic acids to develop stimuli-responsive bioconjugates for drug delivery and diagnostics.[24]
Conclusion
Arylboronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. Their stability, low toxicity, and remarkable versatility in the Suzuki-Miyaura cross-coupling have made them central to the synthesis of a vast array of complex molecules, particularly within the pharmaceutical industry. As our understanding of their unique properties deepens, the applications of arylboronic acids and their derivatives will undoubtedly continue to expand, paving the way for the discovery and development of the next generation of therapeutic agents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. news-medical.net [news-medical.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylboronic acids: Significance and symbolism [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. divyarasayan.org [divyarasayan.org]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
An In-Depth Technical Guide to the Role of Fluorine Substituents in Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. This guide provides a comprehensive technical overview of the profound effects that fluorine substituents exert on the chemical, physical, and biological properties of boronic acids. We will explore how fluorine's unique electronic characteristics—namely its high electronegativity and the strength of the carbon-fluorine bond—modulate the Lewis acidity, pKa, stability, and reactivity of arylboronic acids. This discussion is grounded in mechanistic principles and supported by experimental data, focusing on the differential effects of fluorine positioning (ortho, meta, and para). Furthermore, this guide details the practical implications of these property modifications in critical applications, including Suzuki-Miyaura cross-coupling reactions and rational drug design, highlighting case studies such as the antifungal agent Tavaborole. Detailed experimental protocols for the synthesis and analysis of fluorinated boronic acids are provided to bridge theory with practice for researchers, scientists, and drug development professionals.
Introduction: The Confluence of Boron and Fluorine Chemistry
Boronic acids [R-B(OH)₂] are a class of organoboron compounds distinguished by their remarkable versatility and stability.[1] They are indispensable reagents in organic synthesis, most famously as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency.[2][3] Beyond synthesis, their unique ability to reversibly bind with diols and act as transition state analogs has cemented their role in chemical sensing and medicinal chemistry.[1]
Parallel to the rise of boron chemistry, fluorine has earned its status as a "magical element" in drug design.[4] Its introduction into a molecular scaffold can dramatically alter key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity.[4][5] The carbon-fluorine bond is exceptionally strong, often shielding adjacent sites from metabolic degradation, while fluorine's high electronegativity can create favorable electrostatic interactions within a protein's binding pocket.[5]
This guide delves into the synergistic intersection of these two fields: the study of fluorinated boronic acids. By introducing fluorine substituents onto the aryl backbone of a boronic acid, we can precisely tune its fundamental properties. This strategic fluorination enhances the utility of boronic acids, creating a new generation of building blocks with tailored reactivity for synthesis and optimized properties for biological applications.
Fluorine's Impact on the Physicochemical Properties of Arylboronic Acids
The introduction of fluorine to an arylboronic acid framework fundamentally alters its electronic landscape. This is governed by the interplay of fluorine's strong inductive electron-withdrawing effect (-I) and its weaker, position-dependent resonance electron-donating effect (+M).
Modulation of Lewis Acidity and pKa
Unlike Brønsted acids that donate a proton, boronic acids primarily function as Lewis acids, accepting a hydroxide ion from an aqueous medium to form a more stable, tetracoordinate boronate anion [R-B(OH)₃]⁻.[6][7] The equilibrium of this reaction determines the boronic acid's effective pKa.
Fluorine substituents, being highly electronegative, exert a powerful inductive effect, withdrawing electron density from the aromatic ring and, consequently, from the boron atom. This electron deficiency enhances the boron's electrophilicity, making it a stronger Lewis acid. A more electrophilic boron center more readily accepts a hydroxide ion, shifting the equilibrium towards the boronate form and thus lowering the pKa (increasing acidity).[6][8]
The position of the fluorine substituent is critical:
-
Meta-Substitution: At the meta position, the electron-withdrawing inductive effect dominates, as the resonance effect is negligible. This leads to a significant increase in acidity compared to the parent phenylboronic acid.[6]
-
Para-Substitution: In the para position, the inductive effect is partially counteracted by the electron-donating resonance effect of fluorine's lone pairs. This results in a less pronounced increase in acidity compared to the meta isomer.[6]
-
Ortho-Substitution: The ortho position experiences the strongest inductive effect due to proximity. However, it can also be influenced by potential intramolecular hydrogen bonding between the fluorine atom and a boronic acid hydroxyl group, which can further enhance acidity.[6]
Multiple fluorine substitutions generally lead to a cumulative increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a pKa of 6.17, significantly lower than that of 4-fluorophenylboronic acid (8.77) and the parent phenylboronic acid (8.86).[6]
Caption: Fluorine's inductive effect enhances the Lewis acidity of boronic acids.
Comparative pKa Values
The following table summarizes the experimentally determined pKa values for various fluorinated phenylboronic acids, illustrating the trends discussed above.
| Boronic Acid | Substituent Position(s) | pKa Value | Reference |
| Phenylboronic Acid | Unsubstituted | ~8.86 | [6] |
| 4-Fluorophenylboronic Acid | para | 8.77 | [6] |
| 3-Fluorophenylboronic Acid | meta | 8.35 | [9] |
| 2-Fluorophenylboronic Acid | ortho | 8.15 | [9] |
| 4-(Trifluoromethyl)phenylboronic Acid | para | 7.86 | [9] |
| 3-(Trifluoromethyl)phenylboronic Acid | meta | 7.82 | [10] |
| 2,3,4,6-Tetrafluorophenylboronic acid | multi | 6.17 | [6] |
Applications Driven by Fluorine Substitution
The tailored properties of fluorinated boronic acids translate directly into enhanced performance and novel applications in synthesis and medicine.
Suzuki-Miyaura Cross-Coupling Reactions
While fluorinated arylboronic acids are valuable substrates for introducing fluorinated motifs into complex molecules, their altered properties can influence the reaction dynamics.
-
Reactivity: The increased Lewis acidity can facilitate the formation of the active boronate species required for transmetalation to the palladium center. However, excessive electron deficiency can also slow down this step.
-
Stability and Side Reactions: A significant challenge with some fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, is their susceptibility to protodeboronation (hydrolysis of the C-B bond).[6][11] This side reaction consumes the starting material and reduces the overall yield of the desired coupled product. The use of boronic esters, such as pinacol esters, can enhance stability and mitigate this issue.[6]
Medicinal Chemistry and Drug Design
The "boron-fluorine" combination is a powerful tool in modern drug development.[3][5]
-
Metabolic Stability: The exceptional strength of the C-F bond can block sites of metabolism (e.g., P450-mediated oxidation), increasing the drug's half-life and bioavailability.[5]
-
Binding Affinity and Lipophilicity: Fluorine can modulate a molecule's lipophilicity (logP), affecting its ability to cross cell membranes. Furthermore, it can form productive electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, within a target protein's active site, thereby enhancing binding affinity.[2][4]
-
Case Study: Tavaborole (Kerydin): A prominent example is Tavaborole, an FDA-approved antifungal agent for onychomycosis.[6] It is a fluorinated benzoxaborole, a cyclic boronic ester. The fluorine atom in Tavaborole enhances its acidity, which is crucial for its mechanism of action: trapping the terminal diol of a tRNA molecule in the active site of leucyl-tRNA synthetase (LeuRS), thereby inhibiting protein synthesis in the fungus.[12]
Radiochemistry and PET Imaging
Boronic acids and their esters are excellent precursors for late-stage radiofluorination to produce tracers for Positron Emission Tomography (PET).[13] Copper-mediated methods have been developed to efficiently introduce the positron-emitting isotope ¹⁸F onto aryl- and vinylboronic acids, even on electron-rich aromatic rings, under mild conditions.[13][14] This enables the rapid synthesis of ¹⁸F-labeled versions of drug candidates to study their in vivo distribution, pharmacokinetics, and target engagement.[13]
Experimental Protocols & Methodologies
To provide a practical context, this section outlines key experimental procedures relevant to the synthesis and characterization of fluorinated boronic acids.
Protocol 1: Synthesis of 2-Fluorophenylboronic Acid
This protocol describes a general method for synthesizing an ortho-fluorinated arylboronic acid via ortho-lithiation followed by borylation.
Objective: To synthesize 2-fluorophenylboronic acid from fluorobenzene.
Materials:
-
Fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate [B(O-i-Pr)₃]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reaction Mixture: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add fluorobenzene to the cooled THF. Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the lithiated species, slowly add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield pure 2-fluorophenylboronic acid.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Fluoro-3-methoxycarbonylphenylboronic acid
An In-Depth Technical Guide to the Stability of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Executive Summary
This compound is a critical building block in modern organic synthesis, prized for its role in constructing complex molecular architectures via reactions such as the Suzuki-Miyaura cross-coupling.[1] Its utility in the development of pharmaceuticals and advanced materials makes a thorough understanding of its chemical stability paramount for researchers, scientists, and drug development professionals.[2] This guide provides a comprehensive analysis of the intrinsic stability of this reagent, detailing its primary degradation pathways—thermal dehydration, hydrolysis, and oxidation. By elucidating the mechanisms behind its instability and offering field-proven strategies for mitigation, this document serves as an essential resource for ensuring the reliability, reproducibility, and success of synthetic endeavors involving this versatile compound.
Physicochemical Properties and Recommended Handling
A foundational aspect of ensuring reagent stability begins with proper storage and handling. This compound is a white to off-white crystalline powder that, like many arylboronic acids, is sensitive to its environment.[1][3] While it may be shipped at room temperature, long-term stability necessitates stringent storage conditions to prevent the onset of degradation.[3][4]
The rationale for these conditions is directly linked to mitigating the degradation pathways discussed in Section 2. Low temperatures slow the rate of all chemical reactions, including decomposition, while storage in a dry, inert atmosphere directly counteracts hydrolytic and oxidative processes.
Table 1: Physicochemical and Handling Data for this compound
| Property | Value | Source(s) |
| CAS Number | 874219-35-9 | [3][4][5] |
| Molecular Formula | C8H8BFO4 | [1][4] |
| Molecular Weight | 197.96 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Purity (Typical) | ≥97% | [3] |
| Recommended Storage | Keep refrigerated (-20°C to Refrigerator).[3][4] Store in a dry, dark place under an inert atmosphere.[6] | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][7] |
Core Degradation Pathways
The stability of an arylboronic acid is not absolute. It exists in a dynamic state influenced by temperature, water, oxygen, and pH. Understanding these vulnerabilities is the first step toward controlling them.
Thermal Instability: Dehydration and Boroxine Formation
One of the most common and often overlooked sources of instability in boronic acids is the propensity to undergo thermal dehydration. This process involves the intermolecular condensation of three boronic acid molecules to form a cyclic trimeric anhydride known as a boroxine.[8][9]
This reaction is an equilibrium. The presence of water will shift the equilibrium back towards the monomeric boronic acid, while heat or dehydrating conditions will favor the boroxine.[9] The critical implication for a synthetic chemist is that a container of what is assumed to be pure boronic acid may, in fact, be a mixture of the acid and its boroxine.[10] This variance can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility, especially in high-precision applications.
Hydrolytic Instability: Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, which replaces the boronic acid functional group with a hydrogen atom, converting the starting material into methyl 2-fluorobenzoate.[11] This irreversible degradation pathway represents a direct loss of active reagent.
Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃ [11]
The kinetics of this reaction are complex and highly dependent on pH, solvent, and the electronic properties of the substituents on the aromatic ring.[11] The 4-fluoro and 3-methoxycarbonyl groups are both electron-withdrawing, which significantly influences the electron density at the C-B bond and its susceptibility to cleavage under various pH conditions.[12] In some cases, highly electron-deficient arylboronic acids can exhibit an accelerated rate of decomposition in basic media.[11]
Oxidative Instability
Arylboronic acids are susceptible to oxidation, a process that converts the boronic acid into the corresponding phenol.[13] This is particularly problematic in biological systems where reactive oxygen species (ROS) are present, but it can also occur on the benchtop with exposure to atmospheric oxygen or other oxidants.[13][14]
The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the sp²-hybridized boron atom.[13] The subsequent rearrangement and hydrolysis lead to the formation of methyl 2-fluoro-5-hydroxybenzoate and boric acid. This pathway is a critical concern in drug development, where the stability of a boronic acid-containing active pharmaceutical ingredient (API) in a physiological environment is essential.
Strategies for Stabilization and Practical Use
Knowledge of the degradation pathways enables the implementation of strategies to preserve the integrity of this compound from the stock bottle to the reaction flask.
Conversion to More Stable Boronate Esters
A widely adopted and highly effective strategy for stabilizing inherently unstable boronic acids is their conversion to boronate esters.[15] Esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), provide steric and electronic protection to the boron center, significantly enhancing stability against hydrolysis, oxidation, and boroxine formation.[16][17][18]
-
Pinacol Esters: Easily formed and generally more robust than the free acid, they are a common choice for isolating and storing boronic acid equivalents.
-
MIDA Boronates: These derivatives exhibit exceptional benchtop stability and are inert to many reaction conditions, including chromatography.[17] They are uniquely designed for the slow, controlled release of the free boronic acid in situ under specific basic conditions, making them powerful tools for reactions involving otherwise unstable intermediates.[17]
The choice to use a boronate ester is a strategic one, trading an extra synthetic step for a dramatic increase in the reliability and shelf-life of the key building block.
Optimized Storage and Handling Protocols
For the free boronic acid, adherence to strict protocols is non-negotiable:
-
Cold Storage: Always store the reagent at or below the recommended refrigerator temperature.[3]
-
Inert Atmosphere: After opening, purge the container with an inert gas like argon or nitrogen before resealing to displace moisture and oxygen.[6]
-
Aliquotting: For frequently used reagents, consider creating smaller, single-use aliquots to prevent repeated exposure of the main stock to the atmosphere.
-
Use Freshly: For critical, large-scale, or sensitive reactions, using a freshly opened bottle of the reagent is the best practice to ensure maximum purity and reactivity.
Experimental Protocols for Stability Assessment
To ensure trustworthiness, protocols for assessing reagent quality should be self-validating. The following workflows provide a framework for quantifying the .
Protocol: Accelerated Stability Study by HPLC
This protocol uses high-performance liquid chromatography (HPLC) to quantify the purity of the boronic acid over time under stressed conditions, allowing for the detection of degradation products.
1. Objective: To determine the under elevated temperature and humidity.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
3. Methodology:
- Time-Zero (T0) Analysis:
- Accurately prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
- Inject the solution onto the HPLC system. A typical mobile phase could be a gradient of ACN and water with 0.1% formic acid.
- Record the chromatogram at a suitable wavelength (e.g., 254 nm). The initial purity is determined by the area percentage of the main peak. This is your baseline reference.
- Stressing the Sample:
- Place a loosely capped vial containing a small amount of the solid boronic acid into a stability chamber set to 40°C and 75% relative humidity (RH).
- Time-Point Analysis (e.g., T=1 week, T=4 weeks):
- At each time point, remove a sample from the chamber.
- Prepare a solution at the same concentration as the T0 sample.
- Analyze by HPLC using the identical method.
- Data Analysis:
- Compare the purity (peak area %) of the stressed samples to the T0 sample.
- Look for the appearance of new peaks, which indicate degradation products (e.g., the protodeboronated species). A decrease in the main peak area confirms degradation.
4. Causality and Validation: The comparison against a T0 sample provides a self-validating system. Any change observed in the stressed samples can be confidently attributed to degradation, as the only variable is the exposure to stress conditions. This quantitative approach allows for precise tracking of shelf-life.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for handling and assessing the stability of a newly received batch of this compound.
Caption: Logical workflow for reagent handling and stability validation.
Conclusion
While this compound is an indispensable tool in synthetic chemistry, its utility is directly proportional to its purity and stability. The primary degradation pathways—dehydration to boroxines, protodeboronation, and oxidation—are significant but manageable challenges. By implementing rigorous storage and handling protocols, leveraging stable derivatives like boronate esters, and performing analytical validation, researchers can mitigate the risks associated with instability. This diligent approach is fundamental to achieving reliable, reproducible, and successful outcomes in research and development, ensuring that the potential of this powerful building block is fully realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. This compound | 874219-35-9 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
4-Fluoro-3-methoxycarbonylphenylboronic acid literature review
An In-depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic Acid: Synthesis, Application, and Mechanistic Insight
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core attributes of this compound, a versatile reagent, explaining not just the "how" of its application but the fundamental "why" behind its synthetic utility and strategic importance in modern chemistry.
Core Characteristics and Strategic Value
This compound is a substituted aromatic boronic acid that has become an invaluable building block in organic synthesis.[1][2] Its utility stems from the unique interplay of its three key functional groups, each imparting specific, advantageous properties that can be leveraged in the construction of complex molecules. It is primarily recognized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1]
Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | References |
| CAS Number | 874219-35-9 | [1][3][4][5][6] |
| Molecular Formula | C₈H₈BFO₄ | [1][3][4] |
| Molecular Weight | 197.96 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 253-255 °C | [1][3] |
| Purity | Typically ≥97% or ≥98% | [1][5] |
| Storage | Store at room temperature or under refrigeration (-20°C for long-term) | [1][4] |
The Causality of Functionality: A Tripartite Advantage
The efficacy of this reagent is not accidental; it is a direct result of the specific contributions of its functional groups.
-
The Boronic Acid Moiety (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, the workhorse reaction for creating biaryl structures.[7][8] The boron atom's Lewis acidic nature is crucial for the transmetalation step in the palladium catalytic cycle. Furthermore, this group can form reversible covalent bonds with diols, a property leveraged in bioconjugation techniques for linking molecules to biological targets like carbohydrates.[9][10][11]
-
The Fluorine Substituent (-F): The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[12] Its inclusion can profoundly and beneficially alter a molecule's properties. Fluorine's high electronegativity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability by modifying lipophilicity.[12]
-
The Methoxycarbonyl Group (-COOCH₃): This ester group acts as an electron-withdrawing moiety, influencing the electronic properties and reactivity of the phenyl ring. It also provides a versatile chemical handle for subsequent synthetic transformations. For instance, it can be hydrolyzed to a carboxylic acid, enabling the formation of amides or other derivatives, further expanding the molecular complexity of the final product.
Synthesis and Reaction Mechanisms
While numerous suppliers offer this reagent, understanding its synthesis provides insight into its stability and potential impurities. A common and logical approach involves the borylation of a pre-functionalized aromatic compound.
General Synthetic Workflow
A plausible synthetic route begins with a di-substituted benzene, such as methyl 2-fluoro-5-bromobenzoate. The core transformation involves converting the carbon-bromine bond into a carbon-boron bond.
-
Organometallic Intermediate Formation: The aryl bromide is treated with a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to undergo a lithium-halogen exchange, forming a highly reactive aryllithium intermediate.
-
Borylation: This nucleophilic intermediate is then "quenched" by reacting it with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.
-
Isolation: The product, a solid, is then isolated, often through crystallization or extraction from the aqueous phase.[13]
Caption: Generalized synthetic workflow for phenylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][7][8]
The Catalytic Cycle: A Mechanistic Dissection
The reaction's success hinges on a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate salt (Ar²-B(OH)₃⁻). This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. This is the step where this compound enters the cycle. The presence of a base is indispensable for this step to proceed.[14]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a general, self-validating procedure for a Suzuki-Miyaura reaction. The precise conditions may require optimization based on the specific aryl halide used.
Objective: To couple this compound with a representative aryl bromide.
Materials & Reagents:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
-
Reaction Vessel: Schlenk flask or similar, equipped with a magnetic stir bar and condenser
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Experimental Workflow:
Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.
Causality Behind Procedural Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
Degassed Solvents: Solvents are degassed (e.g., by bubbling N₂ through them) to remove dissolved oxygen, further protecting the catalyst.
-
Choice of Base: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming the more nucleophilic boronate anion [ArB(OH)₃]⁻, which is essential for the transmetalation step. Aqueous bases like Na₂CO₃ are effective and economical.
-
Solvent System: A mixed solvent system is often employed to ensure that both the organic-soluble (aryl halide, catalyst) and water-soluble (base, boronate) components can interact effectively.
-
Reaction Monitoring: Actively monitoring the reaction (e.g., by Thin Layer Chromatography) prevents unnecessary heating, which can lead to byproduct formation and degradation of the catalyst or product.
Significance in Drug Discovery and Development
Boronic acids and their derivatives are pivotal in medicinal chemistry.[11] this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, from potential anti-cancer agents to advanced materials.[1][9][10]
-
Pharmaceutical Scaffolding: The biaryl motif constructed using this reagent is a common feature in many approved drugs. This reagent allows for the precise and efficient installation of a fluorinated and functionalized phenyl ring, a common strategy for optimizing lead compounds.[2]
-
Boron-Containing Drugs: Beyond its role as a synthetic intermediate, the boronic acid functional group itself is a validated pharmacophore. The proteasome inhibitor Bortezomib (Velcade®), a landmark drug for treating multiple myeloma, contains a boronic acid that reversibly binds to the active site of the proteasome.[11] This highlights the dual potential of compounds derived from this reagent.
-
Broader Applications: The utility of this compound extends to materials science for creating functionalized polymers and to agrochemical research for developing new pesticides and herbicides.[1][2]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined structure, combining the reactive power of a boronic acid with the advantageous physicochemical properties conferred by fluorine and a modifiable ester group, makes it a highly valuable reagent. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for unlocking its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 3. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. halochem.com [halochem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Nouveau projet : Virtual tour generated by Panotour [rs.umc.edu.dz]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
The Strategic Convergence of Fluorine and Boron: Unlocking the Biological Potential of Fluorinated Phenylboronic Acids
An In-Depth Technical Guide:
Introduction: A Synergy of Unique Chemical Properties
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Two elements, boron and fluorine, have independently catalyzed significant advancements in drug design. Boronic acids, characterized by their unique Lewis acidity and ability to form reversible covalent bonds with diols, have emerged as powerful pharmacophores, particularly as enzyme inhibitors.[1][2][3] The first boronic acid-containing drug, bortezomib, approved in 2003, validated this class of compounds as viable therapeutics.[3]
Concurrently, fluorine has become an indispensable tool for fine-tuning molecular properties.[4] Its introduction into a drug candidate can profoundly influence acidity, lipophilicity, metabolic stability, and binding affinity.[5][6] Approximately 25% of all known drugs contain at least one fluorine atom, a testament to its broad utility.[7][8]
This guide explores the powerful synergy achieved by combining these two entities in the form of fluorinated phenylboronic acids. By merging the electron-deficient center of the boronic acid with the potent electron-withdrawing effects of fluorine substituents, researchers can create molecules with exquisitely tailored physicochemical and biological properties. We will delve into the fundamental principles governing their activity, explore their diverse applications, and provide practical insights into their experimental evaluation.
Part 1: The Physicochemical Foundation of Biological Activity
The biological activity of a fluorinated phenylboronic acid is not a monolithic property but rather an emergent outcome of the interplay between the boronic acid moiety and the fluorine substituents on the phenyl ring.
The Boronic Acid Moiety: A Versatile Pharmacophore
The B(OH)₂ group is the cornerstone of the molecule's biological interactivity. Unlike carboxylic acids, which are Brønsted acids, phenylboronic acids primarily act as Lewis acids.[7] They accept a hydroxide ion to form a tetrahedral boronate species, a feature that is central to their mechanism of action as enzyme inhibitors. This tetrahedral geometry can mimic the transition state of substrate hydrolysis, leading to potent and often reversible inhibition of enzymes like serine proteases.[9] Furthermore, their ability to form reversible covalent esters with 1,2- or 1,3-diols allows them to target glycoproteins on cell surfaces or interact with biological cofactors.[10][11]
The Role of Fluorination: Modulating the Core
The introduction of fluorine atoms onto the phenyl ring is a strategic decision to modulate the intrinsic properties of the boronic acid core.
Electronic Effects and Acidity: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This effect significantly increases the Lewis acidity of the boronic acid group, which is a critical factor for biological activity.[12][13] A lower pKₐ value indicates a stronger Lewis acid, meaning the molecule can more readily form the tetrahedral boronate species at physiological pH (around 7.4). This enhanced acidity is crucial for interactions with biological nucleophiles, such as the hydroxyl group of a serine residue in an enzyme's active site.[14]
The position of the fluorine atom has a profound impact on acidity.[7]
-
Ortho Position: An ortho-fluoro substituent can form an intramolecular hydrogen bond (B-O-H···F), which stabilizes the molecule and significantly increases acidity.[7]
-
Meta Position: The inductive effect dominates, leading to a substantial increase in acidity.[7]
-
Para Position: The inductive effect is partially offset by the opposing resonance (mesomeric) effect, resulting in a more modest increase in acidity compared to the other positions.[7][14]
The following diagram illustrates how fluorination influences the key equilibrium for biological activity.
Caption: Fluorination enhances Lewis acidity, shifting the equilibrium toward the active tetrahedral boronate form.
Pharmacokinetic Modifications: Beyond electronics, fluorine substitution is a well-established strategy for optimizing drug-like properties.[5][15]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site on the phenyl ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, increasing the molecule's half-life and bioavailability.[6][15]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule.[6][16] This can enhance its ability to cross cellular membranes, a crucial step for reaching intracellular targets. This improved permeability can lead to better drug distribution and efficacy.[4]
The table below summarizes the effect of fluorination on the acidity of phenylboronic acid.
| Compound | pKₐ | Rationale for Acidity Change |
| Phenylboronic Acid | 8.86 | Baseline acidity.[7] |
| 4-Fluorophenylboronic Acid | 8.77 | Modest increase in acidity; inductive and resonance effects partially cancel.[7][14] |
| 3-Fluorophenylboronic Acid | ~8.0 | Significant increase; strong inductive effect with weaker resonance opposition.[7] |
| 2-Fluorophenylboronic Acid | ~7.3 | Strongest increase for mono-substitution; inductive effect plus intramolecular H-bond stabilization.[7] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | Substantial increase due to the cumulative inductive effect of multiple fluorine atoms.[7][14] |
Part 2: Key Biological Activities and Therapeutic Applications
The tailored physicochemical properties of fluorinated phenylboronic acids translate into a wide range of biological activities, making them valuable in diverse therapeutic areas.
Enzyme Inhibition
This is the most prominent application of this class of compounds. The boron atom acts as an electrophilic "warhead" that attacks a nucleophilic residue in the enzyme's active site.
-
Serine Protease Inhibition: Many serine proteases, implicated in cancer and inflammatory diseases, have a critical serine residue in their active site. Fluorinated phenylboronic acids can form a stable, tetrahedral adduct with this serine, effectively inhibiting the enzyme. For example, 3-nitrophenyl boronic acid has been shown to inhibit Prostate-Specific Antigen (PSA), a serine protease involved in prostate cancer progression.[17] While not fluorinated, this study provides a strong rationale for exploring fluorinated analogues to enhance potency and pharmacokinetic properties.
-
β-Lactamase Inhibition: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic. Fluorinated phenylboronic acids serve as potent inhibitors of these enzymes. For instance, 4-Fluorophenylboronic acid is a known inhibitor of AmpC β-lactamase with a Kᵢ of 6.4 µM.[18]
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition: The antifungal drug Tavaborole is a benzoxaborole, a cyclic ester derivative of a phenylboronic acid.[14] Its unique mechanism involves trapping the editing substrate of LeuRS, an essential enzyme for protein synthesis in fungi.[8] The fluorine atom in Tavaborole is crucial for its electronic properties and biological activity.[8][14]
The following diagram illustrates the general mechanism of serine protease inhibition.
Caption: The boronic acid forms a tetrahedral adduct with the active site serine, mimicking the hydrolytic transition state.
Anticancer Activity
Boronic acids are well-established in oncology, primarily as proteasome inhibitors.[2][3] Fluorinated versions offer pathways to new agents with improved properties.
-
Direct Cytotoxicity: Dipeptide boronic acids have been developed as potent proteasome inhibitors, with some fluorinated derivatives showing IC₅₀ values in the low nanomolar range, superior to bortezomib.[19]
-
Prodrug Strategies: The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[10] The carbon-boron bond is susceptible to oxidation by H₂O₂. This property can be exploited to design prodrugs where a cytotoxic agent is masked by a fluorinated phenylboronic acid group. In the ROS-rich tumor environment, the boronic acid is cleaved, releasing the active drug selectively at the target site and reducing systemic toxicity.[10][20]
Antimicrobial and Antifungal Activity
As mentioned with Tavaborole, inhibiting essential microbial enzymes is a key strategy. Studies on (trifluoromethoxy)phenylboronic acids have demonstrated their antibacterial potency against Escherichia coli and Bacillus cereus.[12][13] Docking studies suggest these compounds interact with bacterial LeuRS, highlighting a common mechanism for antimicrobial action.[12][13]
Diagnostics and Imaging
The unique properties of this class extend to diagnostic applications.
-
Carbohydrate Sensing: Their ability to bind with diols makes them excellent candidates for developing fluorescent sensors to detect biologically important carbohydrates or to label cancer cells, which often overexpress certain glycoproteins on their surface.[11]
-
Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging. The development of methods for the late-stage ¹⁸F-fluorination of aryl boronic acids and their esters has been a significant breakthrough.[4][21] This allows for the rapid synthesis of ¹⁸F-labeled drug candidates, enabling researchers to study their in vivo pharmacokinetics, target engagement, and distribution in real-time.[5]
Part 3: Experimental Workflows and Protocols
A robust evaluation of fluorinated phenylboronic acids requires a systematic workflow from synthesis to biological characterization.
General Synthesis and Evaluation Workflow
The development process typically follows a multi-stage path, integrating chemical synthesis with biological testing.
Caption: A typical workflow for the discovery and validation of novel fluorinated phenylboronic acid drug candidates.
Protocol: In Vitro β-Lactamase Inhibition Assay
This protocol provides a self-validating system to determine the inhibitory potential of a fluorinated phenylboronic acid (e.g., 4-Fluorophenylboronic acid) against a Class C β-lactamase (AmpC). The causality is established by measuring the reduction in the hydrolysis rate of a chromogenic substrate (nitrocefin) in the presence of the inhibitor.
A. Materials and Reagents:
-
Purified AmpC β-lactamase enzyme
-
4-Fluorophenylboronic acid (Test Inhibitor)
-
Nitrocefin (chromogenic substrate)
-
Phosphate Buffer (50 mM, pH 7.0)
-
Dimethyl Sulfoxide (DMSO, spectroscopy grade)
-
96-well microplates (UV-transparent)
-
Microplate spectrophotometer
B. Reagent Preparation:
-
Enzyme Stock: Prepare a 1 µM stock solution of AmpC in phosphate buffer. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 4-fluorophenylboronic acid in DMSO.
-
Working Substrate Solution: Dilute the nitrocefin stock to 100 µM in phosphate buffer immediately before use.
-
Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations (e.g., 1 mM down to 100 nM). Then, dilute these 1:10 in phosphate buffer to create the final assay concentrations (with a constant final DMSO concentration).
C. Step-by-Step Assay Protocol:
-
Plate Setup: To each well of a 96-well plate, add components in the following order:
-
50 µL of phosphate buffer.
-
10 µL of the working inhibitor solution (or DMSO for control wells). This provides a range of inhibitor concentrations.
-
20 µL of a freshly diluted AmpC enzyme solution (e.g., 5 nM final concentration).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the 100 µM working substrate solution (nitrocefin) to all wells to initiate the reaction. The final volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 486 nm every 30 seconds for 10-15 minutes. The hydrolysis of the yellow nitrocefin produces a red product, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using non-linear regression (e.g., sigmoidal dose-response model) to determine the IC₅₀ value. The Kᵢ can be subsequently determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Conclusion and Future Perspectives
Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in drug discovery and chemical biology. The strategic placement of fluorine atoms provides medicinal chemists with an exceptional tool to modulate the Lewis acidity, metabolic stability, and cell permeability of the boronic acid pharmacophore. This allows for the fine-tuning of biological activity, leading to potent enzyme inhibitors, targeted anticancer agents, and novel antimicrobial compounds.[4][22]
Future research will likely focus on expanding the chemical space with novel fluorinated motifs and developing more sophisticated prodrug systems that respond to unique biological triggers. Furthermore, the continued development of late-stage fluorination and ¹⁸F-labeling techniques will accelerate the translation of these promising compounds from the laboratory to clinical evaluation, particularly in the realm of personalized medicine and diagnostics.[5][21] The convergence of boron's unique chemistry and fluorine's powerful modulatory effects ensures that fluorinated phenylboronic acids will remain at the forefront of innovation for years to come.
References
- 1. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. mdpi.com [mdpi.com]
- 20. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 4-Fluoro-3-methoxycarbonylphenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern organic chemistry and drug discovery, functionalized arylboronic acids stand out as indispensable building blocks. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1][2] Among these, arylboronic acids bearing fluorine atoms and ester functionalities have garnered significant attention. The incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] The methoxycarbonyl group, a versatile ester, provides a synthetic handle for further molecular elaboration.
This technical guide focuses on a key exemplar of this class: 4-Fluoro-3-methoxycarbonylphenylboronic acid . We will delve into its synthesis, explore its key physicochemical properties, and highlight its critical applications, providing a comprehensive resource for researchers leveraging this powerful synthetic intermediate.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 874219-35-9 | [4] |
| Molecular Formula | C₈H₈BFO₄ | [4] |
| Molecular Weight | 197.96 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 255 °C (lit.) | [4] |
Synthesis of this compound: A Mechanistic Perspective
The causal logic behind this synthetic strategy is rooted in the principles of organometallic chemistry. A lithium-halogen exchange is an efficient method for generating a potent aryl anion (an organolithium species) from an aryl halide. This nucleophilic aryl anion can then react with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester, which upon acidic workup, yields the desired boronic acid.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange and Borylation
This protocol is based on well-established procedures for the synthesis of analogous substituted phenylboronic acids and represents a robust method for the preparation of this compound.[5]
Starting Material: Methyl 5-bromo-2-fluorobenzoate
Key Reagents:
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with methyl 5-bromo-2-fluorobenzoate (1.0 equivalent) dissolved in anhydrous THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is typically rapid and is monitored by the consumption of the starting material (e.g., by TLC or GC-MS).
-
Borylation: After the lithium-halogen exchange is complete (usually within 1-2 hours), triisopropyl borate (1.2 equivalents) is added dropwise, again ensuring the temperature remains below -70 °C. This step forms the boronate ester intermediate.
-
Quenching and Workup: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (1N) until the solution is acidic.
-
Extraction: The aqueous layer is separated and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.[2][6]
The presence of the electron-withdrawing fluorine and methoxycarbonyl groups can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. The general mechanism of the Suzuki-Miyaura coupling is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Reactants:
-
Aryl halide (Ar-X, 1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The biaryl motifs synthesized using this compound are prevalent in a wide range of biologically active molecules and functional materials.
-
Pharmaceutical Development: This building block is crucial for creating novel drug candidates.[7] The resulting fluorinated biaryl structures can be found in compounds targeting various biological pathways.
-
Materials Science: In materials science, this boronic acid is used to develop advanced materials, including polymers and nanomaterials with enhanced properties for applications in electronics and coatings.[7]
-
Bioconjugation: The boronic acid moiety can be utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is valuable for drug delivery systems and diagnostics.[7]
Conclusion
This compound has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique combination of a fluorine atom and a methoxycarbonyl group on a phenylboronic acid scaffold provides chemists with a powerful tool for the construction of complex molecules with tailored properties. A deep understanding of its synthesis, reactivity, and proper handling is essential for leveraging its full potential in the design and creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a "privileged structure," a core component in a multitude of biologically active compounds and advanced materials.[1] The introduction of fluorine and ester functionalities into these scaffolds further enhances their utility. The fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The methoxycarbonyl group provides a versatile handle for further synthetic transformations. 4-Fluoro-3-methoxycarbonylphenylboronic acid is therefore a highly valuable building block for the synthesis of complex molecules.[2]
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of these C-C bonds, lauded for its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3] This guide provides an in-depth technical overview and a field-proven protocol for the successful application of this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a palladium(0) complex. This step forms a palladium(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound
This protocol is adapted from a procedure utilized in the synthesis of biaryl PDE4 inhibitors and has been demonstrated to be effective for the title compound.
Materials:
-
Aryl halide (e.g., 5-(bromomethyl)-1-methoxy-3'-nitro-1,1'-biphenyl, 1.0 equiv.)
-
This compound (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.1 equiv.)
-
Triphenylphosphine (PPh₃; 0.2 equiv.)
-
Potassium Phosphate (K₃PO₄; 2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.93 mmol, 1.0 equiv.), this compound (1.02 mmol, 1.1 equiv.), triphenylphosphine (0.19 mmol, 0.2 equiv.), and potassium phosphate (1.86 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,2-dimethoxyethane (5 mL), ethanol (0.5 mL), and water (0.5 mL) to the vial.
-
Degassing: Bubble nitrogen gas through the stirred reaction mixture for 10 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add palladium(II) acetate (0.09 mmol, 0.1 equiv.) to the mixture and continue to bubble nitrogen gas through for an additional 5 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C. Stir vigorously for 18 hours.
-
Work-up: After the reaction is complete (monitor by TLC or LC-MS), cool the mixture to room temperature. Add 5 mL of water and 5 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Key Considerations and Optimization
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups on the boronic acid influences its reactivity.
| Parameter | Recommended | Rationale & Alternatives |
| Catalyst | Pd(OAc)₂ with PPh₃ | Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a standard phosphine ligand. For more challenging couplings, other catalysts like Pd(PPh₃)₄ or catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) may be beneficial. |
| Base | K₃PO₄ | Potassium phosphate is a moderately strong base that is effective in promoting transmetalation. Other common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃. The choice of base can be critical to avoid side reactions such as the hydrolysis of the methoxycarbonyl ester group, which can occur with stronger bases like NaOH. |
| Solvent | DME/EtOH/H₂O | A mixed solvent system is often used to ensure the solubility of all reaction components, including the inorganic base. Other common solvents include dioxane, toluene, and THF, often with a small amount of water. |
| Temperature | 80 °C | This temperature provides a good balance between reaction rate and stability of the reactants and catalyst. Higher temperatures may be required for less reactive halides (e.g., chlorides), but increase the risk of side reactions. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for optimizing the reaction.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Common Problems and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh. Test its activity with a known, reliable coupling reaction.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be problematic. Using anhydrous solvents or milder bases like K₂CO₃ can sometimes mitigate this issue.
-
Poor Solubility: Ensure all components are soluble at the reaction temperature. A different solvent system may be required.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is crucial.
-
Ester Hydrolysis: The methoxycarbonyl group is susceptible to hydrolysis under strongly basic aqueous conditions. Using a milder base (e.g., K₂CO₃) or an anhydrous solvent system can prevent this. If hydrolysis is unavoidable, the reaction can be performed and the resulting carboxylic acid can be re-esterified in a subsequent step.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of highly functionalized biaryl compounds. By understanding the reaction mechanism, carefully selecting the reaction conditions, and employing a systematic approach to troubleshooting, researchers can successfully utilize this versatile building block to advance their synthetic programs in drug discovery and materials science.
References
Application Notes and Protocols for 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
4-Fluoro-3-methoxycarbonylphenylboronic acid is a specialized organic compound that has emerged as a critical building block in the field of materials science. Its unique trifunctional nature—a boronic acid group for cross-coupling, a fluorine atom, and a methoxycarbonyl group for electronic tuning and post-polymerization modification—offers a powerful toolset for designing and synthesizing novel functional materials. This guide provides an in-depth exploration of its applications, particularly in the realms of organic electronics and fluorescent sensors, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development who are venturing into materials science. The strategic placement of the electron-withdrawing fluorine and methoxycarbonyl groups on the phenyl ring significantly influences the electronic properties, solubility, and thermal stability of the resulting materials, making this compound a valuable asset for creating bespoke polymers and molecular systems.[1][2]
Core Properties and Advantages in Material Design
The utility of this compound in materials science is underpinned by its distinct structural features.
| Property | Advantage in Material Synthesis |
| Boronic Acid Group | Enables facile carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, a cornerstone of conjugated polymer synthesis.[2] |
| Fluorine Substituent | Modulates HOMO/LUMO energy levels, enhances thermal and oxidative stability, and can improve charge transport properties in organic electronic devices. |
| Methoxycarbonyl Group | Acts as an electron-withdrawing group to further tune electronic properties and provides a reactive site for post-polymerization modifications, such as hydrolysis to a carboxylic acid for sensor applications or amidation to introduce new functionalities. |
| Asymmetric Substitution | The 1,2,4-substitution pattern can disrupt planarity in the resulting polymers, which can enhance solubility and influence solid-state packing, a critical factor in thin-film device performance. |
These properties collectively allow for the precise engineering of materials with tailored optoelectronic and physicochemical characteristics.
Application I: Synthesis of Fluorinated Polyfluorene Derivatives for Organic Light-Emitting Diodes (OLEDs)
The incorporation of this compound into conjugated polymers, such as polyfluorenes, is a promising strategy for developing materials for blue organic light-emitting diodes (OLEDs). The fluorine and methoxycarbonyl substituents can fine-tune the bandgap of the polymer to achieve emission in the desired blue region of the spectrum, while also enhancing the material's stability and charge-carrying capabilities.
Scientific Rationale
Polyfluorenes are a class of conjugated polymers known for their strong blue emission and good charge transport properties. By copolymerizing a dibromofluorene monomer with this compound via a Suzuki polycondensation reaction, a new polymer with alternating fluorene and fluorinated phenyl units can be synthesized. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups is expected to lower the HOMO and LUMO energy levels of the resulting polymer, potentially leading to a wider bandgap and a deeper blue emission. Furthermore, the fluorine substitution can increase the electron affinity of the material, which may improve electron injection and transport in an OLED device.
Experimental Workflow: Suzuki Polycondensation
The following diagram illustrates the general workflow for the synthesis of a fluorinated polyfluorene derivative.
References
The Strategic Utility of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Modern Organic Synthesis
Abstract
4-Fluoro-3-methoxycarbonylphenylboronic acid has emerged as a pivotal building block in contemporary organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a methoxycarbonyl group for further functionalization or as a key pharmacophoric element—renders it an invaluable tool for the synthesis of complex molecular architectures. This application note provides an in-depth guide to the strategic application of this reagent, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and a discussion of the causal factors behind experimental choices are presented to enable researchers to effectively leverage this versatile building block in their synthetic endeavors.
Introduction: A Building Block of Strategic Importance
Phenylboronic acids are a cornerstone of modern carbon-carbon bond formation, largely due to their stability, functional group tolerance, and predictable reactivity in the Suzuki-Miyaura coupling reaction.[1] Within this class of reagents, this compound distinguishes itself through its precisely arranged substituents, which offer a confluence of desirable properties for drug discovery and the development of advanced materials.[2]
The strategic placement of a fluorine atom ortho to the boronic acid and meta to the methoxycarbonyl group significantly influences the electronic properties of the aromatic ring. Fluorine, being the most electronegative element, can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and participate in favorable protein-ligand interactions through hydrogen bonding or dipole-dipole interactions.[3][4] The methoxycarbonyl group, an electron-withdrawing entity, not only modifies the reactivity of the boronic acid but also serves as a versatile handle for subsequent chemical transformations, such as amide bond formation, or can be a key binding element in itself.[5]
This guide will explore the practical applications of this reagent, focusing on the widely utilized Suzuki-Miyaura reaction, providing researchers with the necessary knowledge to incorporate this building block into their synthetic workflows.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 874219-35-9 | [6] |
| Molecular Formula | C₈H₈BFO₄ | [6] |
| Molecular Weight | 197.96 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 253-255 °C | [6] |
| Solubility | Soluble in organic solvents like DME, dioxane, and THF. | [2][7] |
| Stability | Stable under standard laboratory conditions. Moisture sensitive. | [3] |
Handling and Storage: this compound is an irritant and may cause respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors and PDE4 modulators.[2][9][10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters:
-
Catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precursor like Pd(OAc)₂ is employed, which is reduced in situ to the active Pd(0) species. The choice of ligand (e.g., triphenylphosphine) is critical for stabilizing the palladium catalyst and modulating its reactivity.[2]
-
Base: An inorganic base is essential for activating the boronic acid. The basicity and solubility of the base can significantly impact the reaction rate and yield. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used bases that are effective in a variety of solvent systems.[1][2] The use of a base like K₃PO₄ is often preferred as it is strong enough to form the boronate but generally does not promote significant protodeboronation (cleavage of the C-B bond).
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and inorganic components. A mixture of an organic solvent (like 1,2-dimethoxyethane (DME) or dioxane) and water is frequently employed.[2] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Application in the Synthesis of Bioactive Molecules
This compound has been successfully employed in the synthesis of biaryl compounds with potential therapeutic applications, such as phosphodiesterase-4 (PDE4) inhibitors for the treatment of inflammatory diseases.[2][7]
General Protocol: Synthesis of a Biaryl PDE4 Inhibitor Intermediate
The following protocol is a representative example adapted from the synthesis of biaryl PDE4 inhibitors.[2][7] This procedure details the coupling of this compound with a generic aryl bromide.
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Triphenylphosphine (PPh₃) (0.1 - 0.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 - 0.1 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.5 equiv), and triphenylphosphine (0.2 equiv).
-
Solvent Addition: Add a mixture of DME, water, and ethanol (e.g., in a 10:1:1 ratio) to the reaction vessel.
-
Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.1 equiv) to the reaction mixture and continue to bubble with inert gas for an additional 5 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.
Tabulated Reaction Parameters
The following table summarizes typical conditions for Suzuki-Miyaura reactions involving this compound and its pinacol ester derivative, as derived from patent literature.
| Coupling Partner | Boron Reagent | Catalyst | Ligand | Base | Solvent | Temp. & Time | Yield | Reference |
| Aryl Bromide | Boronic Acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | DME/H₂O/EtOH | 85-100 °C, 12h | N/A | [2][7] |
| 5-bromo-3-(quinolin-6-ylmethyl)-3H-[2][7][9]triazolo[4,5-b]pyridine | Boronic Acid Pinacol Ester | Pd(PPh₃)₄ | PPh₃ | KOAc | Dioxane | N/A | 23% | [9] |
Note: Yields are highly substrate-dependent and the conditions provided serve as a general guideline.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, providing a direct and efficient route to complex biaryl structures that are of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and a methoxycarbonyl group provides chemists with a powerful tool to fine-tune molecular properties, from metabolic stability to binding affinity. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers, enabling the confident and effective application of this versatile reagent in their synthetic campaigns.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 874219-35-9[4-Fluoro-3-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) 98%]- Jizhi Biochemical [acmec.com.cn]
- 7. CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
- 8. fishersci.ie [fishersci.ie]
- 9. US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases - Google Patents [patents.google.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-3-methoxycarbonylphenylboronic acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction typically couples an organoboron compound with an organohalide or triflate, offering a powerful method for constructing complex molecular architectures such as biaryls, which are prevalent in many biologically active compounds.[3][4]
This guide focuses on the specific application of the Suzuki-Miyaura coupling with 4-Fluoro-3-methoxycarbonylphenylboronic acid. This substrate presents a unique set of challenges due to its electronic properties: the fluorine and methoxycarbonyl groups are electron-withdrawing, which can influence the reactivity of the boronic acid. Selecting the optimal palladium catalyst system is therefore paramount to achieving high yields and minimizing side reactions. For researchers in drug discovery and development, mastering this type of transformation is crucial for the efficient synthesis of novel chemical entities.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the Pd(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection for Electron-Deficient Boronic Acids
The choice of palladium catalyst and accompanying ligand is the most critical factor for a successful Suzuki-Miyaura coupling, especially with challenging substrates.[6] For this compound, the electron-withdrawing nature of the substituents can impact the transmetalation step. Therefore, the catalyst system must be carefully selected to promote efficient reaction kinetics.
Standard catalysts like Pd(PPh₃)₄ can be effective in some cases but often struggle with more demanding substrates.[6] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have revolutionized the field by enhancing catalyst activity and stability.[7][8]
Key Considerations for Catalyst Selection:
-
Palladium Precursor: Common Pd(II) precursors like Pd(OAc)₂ and PdCl₂(dppf) are often used in conjunction with external ligands.[1] Pd(0) sources like Pd₂(dba)₃ are also widely employed.[3] Pre-formed catalysts, known as precatalysts, which contain both the palladium and the ligand, offer convenience and improved reactivity.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[3]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (often referred to as Buchwald ligands) are highly effective for coupling sterically hindered and electron-deficient substrates.[6][9] Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition.[5][8] The electron-donating nature of these ligands also accelerates the reductive elimination step.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[7] This stability can translate to high catalytic activity and longevity, making them suitable for challenging couplings.[7]
-
| Catalyst System | Palladium Source | Ligand Type | Key Advantages | Typical Substrates |
| Pd(OAc)₂ / SPhos | Pd(OAc)₂ | Buchwald Biarylphosphine | High activity, good for hindered and electron-poor substrates.[6] | Aryl chlorides, bromides, and triflates. |
| XPhos Pd G3 | XPhos Palladacycle | Buchwald Biarylphosphine | Highly active and stable precatalyst, broad substrate scope.[5] | Challenging aryl and heteroaryl chlorides.[8] |
| PdCl₂(dppf) | PdCl₂(dppf) | Ferrocenyl Phosphine | Bench-stable, reliable for a range of couplings. | Aryl bromides and iodides. |
| PEPPSI™-IPr | PdCl₂(IPr) | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for difficult couplings.[1] | Aryl chlorides and other less reactive electrophiles. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be optimized for specific aryl or heteroaryl bromides. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and inert atmosphere techniques are recommended for best results.[2]
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene, with 5-10% water)
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Reaction Setup Workflow:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or screening different ligands.[9] The ratio of the boronic acid to the aryl halide can also be increased.
-
Protodeborylation: Electron-deficient boronic acids can be susceptible to protodeborylation (replacement of the boronic acid group with a hydrogen atom). Using anhydrous solvents and a carefully chosen base can help mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can sometimes be observed. This is often more prevalent if the reaction is not sufficiently deoxygenated.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science. Success in this reaction hinges on the rational selection of a palladium catalyst system. The use of modern, bulky, and electron-rich phosphine ligands, often in the form of stable precatalysts, provides a robust and reliable solution for overcoming the challenges associated with electron-deficient substrates. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this powerful synthetic method.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions with 4-Fluoro-3-methoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent Environment
4-Fluoro-3-methoxycarbonylphenylboronic acid is a valuable building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the precise construction of complex biaryl structures.[1][2] The electronic nature of this reagent, characterized by the electron-withdrawing effects of both the fluorine atom and the methoxycarbonyl group, presents unique challenges and opportunities in reaction optimization.[3] These substituents influence the reagent's reactivity, solubility, and stability, making the selection of an appropriate solvent system a critical determinant of reaction success, yield, and purity.
This guide provides an in-depth analysis of solvent selection for reactions involving this compound. Moving beyond a simple list of solvents, we will explore the underlying chemical principles that govern solvent performance, offering a framework for rational solvent choice and troubleshooting. While specific quantitative solubility and kinetic data for this exact molecule are not extensively available in peer-reviewed literature, this document synthesizes established principles from analogous systems to provide robust starting points for protocol development.
Physicochemical Profile of this compound
A foundational understanding of the reagent's properties is essential for informed solvent selection.
| Property | Value/Description | Source(s) |
| CAS Number | 874219-35-9 | [1][4] |
| Molecular Formula | C₈H₈BFO₄ | [1][4] |
| Molecular Weight | 197.96 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 253-255 °C | [1] |
| pKa (Predicted) | 7.82 ± 0.10 | [5] |
| Storage | Inert atmosphere, 2-8°C or Refrigerator | [1][5] |
The predicted pKa of ~7.82 indicates that this boronic acid is more acidic than unsubstituted phenylboronic acid (pKa ~8.8). This is a direct consequence of the electron-withdrawing substituents, which stabilize the corresponding boronate anion. This increased acidity has implications for the choice of base and the potential for protodeboronation under certain conditions.
Core Principles of Solvent Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is not a single-step process but a catalytic cycle involving several key transformations: oxidative addition, transmetalation, and reductive elimination.[6][7] The solvent influences each of these steps by solvating reactants, intermediates, and catalysts.
Solvent Polarity and Type: Aprotic vs. Protic
The choice between aprotic and protic solvents is fundamental.
-
Polar Aprotic Solvents: (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Acetonitrile (ACN)). These solvents possess dipoles but lack acidic protons. They are generally excellent choices for Suzuki-Miyaura couplings. They effectively dissolve the organometallic intermediates and the inorganic base, facilitating the reaction. However, some polar aprotic solvents like DMF and acetonitrile can also coordinate to the palladium center, which can influence catalyst activity and selectivity.[8]
-
Polar Protic Solvents: (e.g., Water, Ethanol, Isopropanol). These solvents have acidic protons and can form hydrogen bonds. While often used in combination with aprotic solvents (e.g., Dioxane/Water mixtures), their use as the primary solvent can sometimes be detrimental. Protic solvents can lead to competitive binding with the nucleophile and, more critically, can be a source of protons for the undesired side reaction of protodeboronation .[6]
-
Nonpolar Aprotic Solvents: (e.g., Toluene, Xylenes). These are also commonly used, particularly in large-scale industrial processes. They are effective at dissolving the organic coupling partners and the palladium catalyst but are less effective at dissolving the inorganic bases. This often necessitates the use of a biphasic system (e.g., Toluene/Water) or a phase-transfer catalyst.
The Challenge of Protodeboronation
Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[7] This is particularly a concern for electron-deficient arylboronic acids like this compound, as the electron-withdrawing groups stabilize the incipient carbanion upon C-B bond cleavage.
Key Factors Influencing Protodeboronation:
-
Presence of Protic Species: Water, alcohols, and even acidic impurities can serve as proton sources.
-
Base Strength: Stronger bases can accelerate the decomposition of the boronic acid.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
Strategic solvent and base selection are paramount to minimize this undesired pathway. Using anhydrous solvents or carefully controlled amounts of water, along with a moderately strong base, is often a successful strategy.
Solvent Selection Guide for this compound
The following table provides a comparative overview of common solvents for Suzuki-Miyaura reactions, with specific considerations for our electron-deficient substrate.
| Solvent System | Type | Key Considerations & Rationale |
| 1,4-Dioxane / Water | Polar Aprotic / Protic Mixture | Advantages: Excellent solvating power for both organic and inorganic components. Widely used and well-documented for a broad range of Suzuki couplings. The water component is crucial for activating the boronic acid for transmetalation, often in conjunction with bases like K₂CO₃ or K₃PO₄. Disadvantages: Dioxane is a suspected carcinogen and has a high freezing point. The presence of water can increase the risk of protodeboronation, requiring careful optimization of the water ratio and temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | Advantages: Good general-purpose solvent with a lower boiling point than dioxane, simplifying removal. Often used for reactions at or near room temperature. Disadvantages: Can form peroxides upon storage. May not be as effective as dioxane/water for dissolving inorganic bases, potentially leading to slower reaction rates. |
| Toluene / Water | Nonpolar / Protic Biphasic | Advantages: Cost-effective and common in process chemistry. The biphasic nature can facilitate product separation. Often used with phase-transfer catalysts (e.g., TBAB) to shuttle the base into the organic phase. Disadvantages: Requires vigorous stirring to ensure adequate interfacial contact. May require higher temperatures to achieve good reaction rates. |
| Dimethylformamide (DMF) | Polar Aprotic (Coordinating) | Advantages: High boiling point and excellent solvating power. Can often accelerate sluggish reactions. Disadvantages: High boiling point makes it difficult to remove. Can coordinate to the palladium catalyst, potentially altering its activity. Can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison. |
| Acetonitrile (ACN) / Water | Polar Aprotic (Coordinating) / Protic Mixture | Advantages: Good solvating properties. Some patent literature suggests its use for similar fluorinated phenylboronic acids.[9] Disadvantages: As a coordinating solvent, it can impact catalyst performance. The optimal ACN/water ratio needs to be determined empirically. |
| 2-Methyl-THF | Polar Aprotic | Advantages: Considered a "greener" alternative to THF and dioxane. Higher boiling point than THF and lower peroxide-forming tendency. Disadvantages: Less common in literature, may require more extensive optimization. |
Experimental Protocols: Starting Points for Optimization
The following protocols are representative starting points for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These are generalized procedures and must be optimized for each specific aryl halide coupling partner.
Protocol 1: General Purpose Dioxane/Water System
This system is often a reliable starting point for screening reactions due to its excellent solvating properties.
Diagram: Workflow for Protocol 1
References
- 1. This compound | 874219-35-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
base selection for activating 4-Fluoro-3-methoxycarbonylphenylboronic acid
Application Note & Protocol Guide
Topic: Strategic Base Selection for the Activation of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Challenge of Activating a Multifunctional Boronic Acid
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure incorporates two key electronic features: an electron-withdrawing fluorine atom and a methoxycarbonyl (ester) group. These substituents create a unique reactivity profile that presents both opportunities and challenges in its application, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The success of a Suzuki-Miyaura coupling hinges on the delicate process of transmetalation, where the organic moiety is transferred from the boron atom to the palladium catalyst. This step is not spontaneous; it requires the activation of the boronic acid by a base.[1][2] For a substrate like this compound, the choice of base is not trivial. It is a critical parameter that dictates reaction efficiency, yield, and the preservation of functional group integrity. An inadequate base may fail to activate the boronic acid sufficiently, while an overly aggressive base can trigger undesirable side reactions such as protodeboronation or hydrolysis of the ester functional group.[3][4]
This guide provides a comprehensive analysis of the principles governing base selection for this specific boronic acid, offering field-proven insights, comparative data, and detailed experimental protocols to empower researchers to navigate these challenges and achieve optimal synthetic outcomes.
The Mechanism of Activation: Why a Base is Essential
The cornerstone of the Suzuki-Miyaura reaction is the catalytic cycle involving a palladium center. The base's primary role is to facilitate the crucial transmetalation step.[1][5] While several mechanistic nuances exist, the most widely accepted pathway involves the interaction of the base with the boronic acid to form a more nucleophilic organoborate species, often referred to as an "ate" complex.[5][6][7]
This transformation is vital because the neutral boronic acid is generally not nucleophilic enough to transfer its aryl group to the palladium(II) complex efficiently. The formation of the tetracoordinate boronate complex increases the electron density on the boron atom, which in turn enhances the nucleophilicity of the carbon atom attached to it, thereby accelerating its transfer to the electrophilic palladium center.[8]
Caption: Base activation of boronic acid to form the nucleophilic boronate complex.
Key Factors Influencing Base Selection
The selection of an optimal base is a multifactorial decision dictated by the unique electronic and steric properties of the coupling partners. For this compound, the following considerations are paramount.
-
Basicity (pKa): The strength of the base must be sufficient to deprotonate the boronic acid (or coordinate to it) to form the active boronate species. However, the presence of the electron-withdrawing fluoro and methoxycarbonyl groups makes this boronic acid more Lewis acidic than electron-rich analogues. This can sometimes allow for the use of milder bases. Conversely, these same groups slow the rate of transmetalation, often necessitating stronger bases to achieve a reasonable reaction rate.[9][10]
-
Functional Group Compatibility: The methoxycarbonyl group is an ester, which is susceptible to base-catalyzed hydrolysis (saponification), especially in the presence of strong hydroxide bases (e.g., NaOH, KOH) and water at elevated temperatures. This necessitates careful selection of bases that are strong enough for activation but minimize ester cleavage.
-
Risk of Protodeboronation: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by strong bases and the presence of water.[3][11] Electron-deficient arylboronic acids, such as the topic of this guide, are particularly prone to this decomposition pathway.[4][12] The choice of base and careful control over reaction conditions are critical to suppress this unwanted outcome.
-
Solubility: The solubility of the base in the chosen reaction solvent is crucial for achieving a homogeneous reaction mixture and efficient activation. Inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents, which is why aqueous or biphasic solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) are commonly employed.[13][14] The cation of the base (e.g., K⁺, Cs⁺, Na⁺) can also influence solubility and reactivity.
Comparative Analysis of Common Bases
The following table provides a comparative overview of bases commonly used in Suzuki-Miyaura couplings, with specific insights relevant to the activation of this compound.
| Base Class | Example(s) | pKa (Conjugate Acid) | Suitability & Rationale for this compound |
| Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | Good General-Purpose Choice. Moderately basic, often effective and represents a good starting point. Cs₂CO₃ can offer better solubility and performance but is more expensive. Low risk of ester hydrolysis under typical conditions. |
| Phosphates | K₃PO₄ | ~12.3 | Excellent for Challenging Couplings. Stronger than carbonates, K₃PO₄ is highly effective for electron-deficient boronic acids where transmetalation is slow.[9][15][16] It provides a good balance of reactivity without being overly harsh, minimizing ester hydrolysis compared to hydroxides. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | Use with Caution. Very strong bases that can provide high reaction rates. However, they significantly increase the risk of both ester hydrolysis and protodeboronation, especially at elevated temperatures.[4] Generally not the first choice for this substrate. |
| Fluorides | KF, CsF | ~3.2 | Mild Conditions/Sensitive Substrates. Considered a weak base, but the fluoride ion is thought to play a unique role in activating the boronic acid.[5][8] Can be useful if the coupling partner is extremely sensitive, though it may not be sufficiently active for less reactive aryl chlorides. |
| Alkoxides | KOtBu | ~19 | Generally Too Strong. Potassium tert-butoxide is a very strong, non-nucleophilic base. Its high basicity poses a significant risk of side reactions, including protodeboronation and ester cleavage, making it unsuitable for this substrate in most standard protocols.[17] |
| Organic Amines | NEt₃, DIPEA | ~11 | Limited Utility. Generally too weak to efficiently promote the formation of the boronate complex required for transmetalation in most Suzuki reactions.[18][19] Their use is typically reserved for other types of coupling reactions. |
pKa values are approximate and can vary with solvent.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Protocol A uses a standard, moderate base, while Protocol B employs a stronger base suitable for more challenging or less reactive coupling partners.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol A: Standard Conditions using Potassium Carbonate (K₂CO₃)
This protocol is a robust starting point for coupling with activated or standard aryl bromides.
Materials:
-
This compound (1.0 equiv., e.g., 198 mg, 1.0 mmol)
-
Aryl Bromide (1.2 equiv., 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 equiv., 21 mg, 0.08 mmol) or suitable advanced ligand.
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. Stir the suspension.
-
Catalyst Preparation: In a separate small vial, quickly weigh the Pd(OAc)₂ and PPh₃ and dissolve in a small amount of degassed dioxane.
-
Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe under a positive flow of argon.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Enhanced Reactivity using Potassium Phosphate (K₃PO₄)
This protocol is recommended for less reactive aryl halides (e.g., some aryl chlorides) or sterically hindered substrates.[9]
Materials:
-
This compound (1.2 equiv., e.g., 238 mg, 1.2 mmol)
-
Aryl Halide (1.0 equiv., 1.0 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv., 637 mg, 3.0 mmol)
-
XPhos Pd G3 Precatalyst (0.02 equiv., 16.9 mg, 0.02 mmol)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), K₃PO₄ (3.0 equiv.), and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction Execution: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by LC-MS. Reactions with modern precatalysts are often complete within 1-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of celite to remove inorganic salts and the catalyst. Rinse the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Base is too weak for the coupling partner. 3. Insufficiently inert atmosphere. | 1. Use a fresh catalyst source or a modern precatalyst (e.g., Buchwald G3/G4). 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[9] 3. Ensure solvents are properly degassed and the reaction is run under a positive pressure of inert gas. |
| Significant Protodeboronation | 1. Base is too strong. 2. Reaction temperature is too high or time is too long. 3. Excess water in the reaction mixture. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). 2. Reduce the reaction temperature and monitor closely to stop the reaction upon completion. 3. Use anhydrous solvents if possible, or strictly control the amount of water. |
| Ester Hydrolysis Observed | 1. Base is too strong (e.g., hydroxides). 2. High concentration of water and prolonged heating. | 1. Avoid hydroxide bases. Use K₃PO₄ or K₂CO₃. 2. Minimize reaction time and temperature. Use a more active catalyst system to accelerate the desired coupling over the side reaction. |
| Formation of Homocoupled Products | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Improve degassing procedure for solvents and ensure a robust inert atmosphere.[9] 2. Use a more stable ligand/catalyst system. |
Conclusion
The successful activation of this compound in Suzuki-Miyaura cross-coupling is a nuanced task that demands a strategic approach to base selection. A rational choice requires balancing the need for sufficient nucleophilicity to drive the transmetalation of an electron-deficient aryl group against the inherent risks of protodeboronation and ester hydrolysis. For general applications, K₂CO₃ serves as a reliable and effective starting point. For more challenging couplings involving less reactive partners, the use of a stronger base like K₃PO₄ , often in conjunction with a modern, highly active catalyst system, provides the necessary reactivity while typically preserving the integrity of the ester functional group. By understanding the mechanistic principles and carefully considering the factors outlined in this guide, researchers can confidently optimize their reaction conditions to harness the full synthetic potential of this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Fluoro-3-methoxycarbonylphenylboronic Acid for Advanced Bioconjugation via Suzuki-Miyaura Coupling
Introduction: Precision in Molecular Assembly
In the landscape of modern drug development and molecular biology, the ability to selectively and stably link molecules—a process known as bioconjugation—is paramount. From the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the fluorescent labeling of proteins for cellular imaging, the precision of the chemical linkage dictates the efficacy and reliability of the final product. 4-Fluoro-3-methoxycarbonylphenylboronic acid has emerged as a superior reagent for this purpose, primarily for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
This versatile boronic acid derivative is distinguished by its unique electronic properties.[1] The presence of an electron-withdrawing fluorine atom and a methoxycarbonyl group on the phenyl ring enhances the reactivity and selectivity of the boronic acid moiety.[1] This heightened reactivity facilitates the formation of highly stable carbon-carbon bonds with halogenated biomolecules under mild, aqueous conditions, making it an invaluable tool for researchers aiming to create well-defined and robust bioconjugates.[2][3] This document serves as a comprehensive guide to the properties, mechanisms, and applications of this compound in advanced bioconjugation techniques.
Reagent Profile: Chemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its successful application.
| Property | Value | Reference(s) |
| CAS Number | 874219-35-9 | [4][5] |
| Molecular Formula | C₈H₈BFO₄ | [5] |
| Molecular Weight | 197.96 g/mol | [4][5] |
| Appearance | White to almost-white crystalline powder | [4] |
| Melting Point | 253-255 °C | [1][6] |
| Purity | Typically ≥98% | [4] |
| Storage | Store refrigerated (2-8°C) | [4] |
Handling and Storage: The compound should be stored in a cool, dry place, typically in a refrigerator, to maintain its stability.[4] Handle in a well-ventilated area using appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.[4]
Mechanism of Action: The Suzuki-Miyaura Coupling in Bioconjugation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoborane and an organohalide, catalyzed by a palladium complex.[7] Its adaptation to aqueous environments has made it a cornerstone of modern bioconjugation. The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-I or C-Br) of the functionalized biomolecule, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[8]
The reaction's success in bioconjugation hinges on its mild conditions and high functional group tolerance, preserving the delicate three-dimensional structure and function of biomolecules like antibodies and enzymes.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction in a bioconjugation context.
Application 1: Site-Specific Protein Labeling
A primary application is the site-specific labeling of proteins with reporter tags (e.g., fluorophores, biotin) for imaging or detection assays. This requires the initial introduction of a bioorthogonal halide handle onto the protein, often through the incorporation of an unnatural amino acid like p-iodophenylalanine at a specific site using genetic engineering techniques.
Protocol 1: General Protocol for Labeling a Halogenated Protein
This protocol provides a general workflow for coupling a this compound-derivatized reporter molecule to a protein containing a site-specific aryl halide.
Materials:
-
Halogenated Protein (e.g., containing p-iodophenylalanine): 1-5 mg/mL in a degassed, nitrogen-sparged buffer (e.g., 100 mM potassium phosphate, 150 mM NaCl, pH 7.8).
-
This compound-Reporter Conjugate: 10-50 mM stock in DMSO or DMF.
-
Palladium Pre-catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂).
-
Water-Soluble Ligand: e.g., 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or sodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS).
-
Base: 1 M stock of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), degassed.
-
Quenching Agent: N-acetylcysteine or L-cysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Protein A/G resin (for antibodies).
-
Degassed, nitrogen-sparged buffers for reaction and purification.
Experimental Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., glovebox or under argon/nitrogen), add the halogenated protein solution to a reaction vial.
-
Reagent Addition:
-
Add the palladium pre-catalyst and water-soluble ligand to the protein solution. A typical Pd:Ligand ratio is 1:2 to 1:4. The final palladium concentration should be in the range of 100-500 µM.
-
Gently mix for 10-15 minutes to allow the catalyst to form.
-
Add the boronic acid-reporter conjugate to a final concentration of 5-20 molar equivalents relative to the protein.
-
Initiate the reaction by adding the base to a final concentration of 50-100 mM.
-
-
Incubation: Incubate the reaction at a controlled temperature, typically between 25°C and 37°C, with gentle agitation for 4-12 hours. Monitor reaction progress if possible (e.g., via LC-MS on a small aliquot).
-
Quenching: Stop the reaction by adding a quenching agent like N-acetylcysteine to a final concentration of 10-20 mM to scavenge residual palladium.
-
Purification: Remove unreacted small molecules, catalyst, and ligand by purifying the protein conjugate using Size-Exclusion Chromatography (SEC) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization (Quality Control):
-
Conjugation Efficiency: Analyze the purified conjugate by SDS-PAGE (observing a shift in molecular weight) and intact protein Mass Spectrometry to confirm successful labeling and determine the percentage of conjugated protein.
-
Protein Integrity: Use SEC to assess for aggregation.
-
Functional Activity: Perform a relevant bioassay to ensure the protein's biological activity is retained post-conjugation.[9]
-
Application 2: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
The generation of homogeneous ADCs is critical for achieving a predictable pharmacokinetic profile and a wide therapeutic window.[10] Using this compound in a Suzuki-Miyaura coupling enables the precise, site-specific attachment of a drug payload to an antibody, ensuring a defined drug-to-antibody ratio (DAR).[][12]
Figure 2: Workflow for the synthesis of a site-specific Antibody-Drug Conjugate (ADC).
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol outlines the conjugation of a pre-synthesized boronic acid-linker-drug moiety to a site-specifically halogenated antibody.
Part A: Preparation of Reactants (Prerequisite)
-
Antibody Engineering: The antibody must be pre-functionalized with an aryl halide at a specific site. This can be achieved by engineering a cysteine residue and modifying it with an iodo-functionalized reagent or by incorporating an unnatural amino acid.
-
Payload Synthesis: The cytotoxic drug is attached to a linker, which is then covalently bound to the this compound scaffold. This "payload-boronic acid" is the key reagent for the conjugation step.
Part B: Antibody Conjugation Procedure
-
Materials:
-
Halogenated Antibody (Ab-X): 5-10 mg/mL in a degassed, reaction-compatible buffer (e.g., borate or phosphate buffer, pH 8.0).
-
Payload-Boronic Acid Complex: 20-50 mM stock in DMSO.
-
Palladium Catalyst/Ligand System: As described in Protocol 1, selected for biocompatibility.
-
Purification Resins: Protein A and SEC columns.
-
Characterization Instruments: HIC-HPLC system, Mass Spectrometer, ELISA reader or SPR instrument.
-
Experimental Procedure:
-
Reaction Setup: In an inert atmosphere, combine the halogenated antibody, palladium pre-catalyst, and water-soluble ligand in a reaction vial. Allow 15-20 minutes for catalyst activation.
-
Payload Addition: Add 3-10 molar equivalents of the payload-boronic acid complex per conjugation site on the antibody. The exact amount should be optimized to drive the reaction to completion without causing payload aggregation.
-
Initiation and Incubation: Start the reaction by adding the base. Incubate at 25-30°C for 6-16 hours with gentle mixing. The milder temperature helps preserve the antibody's structure.
-
Purification:
-
Capture: Load the crude reaction mixture onto a Protein A column to capture the antibody (conjugated and unconjugated) and wash away excess payload and catalyst components. Elute the antibody fraction.
-
Polishing: Further purify and buffer-exchange the eluted antibody fraction using an SEC column to remove any aggregates and remaining impurities. The final ADC should be formulated in a stable buffer (e.g., PBS).
-
-
Characterization and Quality Control:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. A site-specific conjugation should yield a highly homogeneous product with a single, well-defined DAR value (e.g., 2.0).
-
Purity and Aggregation: Assess purity and the percentage of aggregates using SEC-HPLC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using ELISA or Surface Plasmon Resonance (SPR).
-
Potency: Evaluate the in vitro cytotoxicity of the final ADC on an antigen-positive cancer cell line.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Inactive catalyst; inefficient transmetalation; steric hindrance at the conjugation site. | Screen different Pd catalysts and water-soluble ligands. Increase molar excess of the boronic acid reagent. Optimize pH and base concentration. Increase reaction time or temperature slightly (e.g., to 37°C). |
| Protein/Antibody Aggregation | High concentration of organic co-solvent (DMSO); palladium-induced cross-linking; hydrophobic nature of the payload. | Minimize the volume of DMSO stock added (<5% v/v). Ensure thorough degassing of all buffers to prevent oxidation. Include aggregation suppressors like arginine or polysorbate in the reaction buffer. Purify immediately after quenching. |
| Loss of Biological Activity | Denaturation due to temperature or solvent; modification of a critical residue. | Perform the reaction at a lower temperature (e.g., room temperature or below). Confirm that the engineered halide site is not in a functionally critical region (e.g., the antigen-binding site). Screen different buffer conditions. |
| Inconsistent DAR Values | Incomplete reaction; side reactions; instability of the payload or linker. | Increase reaction time or reagent stoichiometry. Ensure high purity of the payload-boronic acid complex. Analyze the stability of the starting materials before conjugation. |
Conclusion
This compound is a powerful and enabling reagent for modern bioconjugation. Its enhanced reactivity within the Suzuki-Miyaura coupling framework allows for the creation of exceptionally stable carbon-carbon linkages under biocompatible conditions.[1] This enables the precise, site-specific construction of advanced biomolecular tools, from fluorescently labeled proteins for research to homogeneous antibody-drug conjugates for therapeutic applications.[10][13] By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the potential of this reagent to advance their work in chemical biology, diagnostics, and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. This compound | 874219-35-9 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [m.chemicalbook.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index | Semantic Scholar [semanticscholar.org]
- 12. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
4-Fluoro-3-methoxycarbonylphenylboronic acid has emerged as a pivotal reagent in contemporary drug discovery and development. Its unique structural features—an electron-withdrawing fluorine atom positioned ortho to the boronic acid and a methoxycarbonyl group at the meta position—impart distinct reactivity and selectivity, making it an invaluable tool for the synthesis of complex bioactive molecules.[1][2] This guide provides an in-depth exploration of the applications of this versatile building block, with a focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document aims to provide not only detailed, actionable protocols but also the underlying scientific rationale to empower researchers to effectively integrate this reagent into their synthetic strategies.
The strategic placement of the fluorine atom significantly influences the electronic properties of the phenyl ring, enhancing the lipophilicity and metabolic stability of the resulting molecules—key attributes in drug design.[3] The methoxycarbonyl group, also an electron-withdrawing moiety, further modulates the reactivity of the boronic acid. Understanding the interplay of these substituents is crucial for optimizing reaction conditions and achieving high yields of desired products. This document will delve into these mechanistic nuances, providing researchers with the expertise to troubleshoot and adapt protocols for their specific synthetic targets.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 874219-35-9 | [2] |
| Molecular Formula | C₈H₈BFO₄ | [2] |
| Molecular Weight | 197.96 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 253-255 °C | |
| pKa | 7.82 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organic halides and organoboron compounds.[5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a substituted phenyl ring into a variety of molecular scaffolds.
Mechanistic Considerations: The Role of the Fluoro and Methoxycarbonyl Substituents
The successful execution of a Suzuki-Miyaura coupling hinges on a nuanced understanding of the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the boronic acid play a critical role, particularly in the transmetalation step.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The electron-withdrawing nature of both the ortho-fluoro and meta-methoxycarbonyl substituents on this compound decreases the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step, which is often the rate-determining step of the catalytic cycle. Consequently, more forcing reaction conditions, such as higher temperatures or the use of more electron-rich phosphine ligands, may be necessary to achieve efficient coupling.
However, the ortho-fluoro substituent can also have a beneficial effect. It can participate in stabilizing the pre-transmetalation intermediate through coordination with the palladium center, potentially facilitating the transfer of the aryl group. Furthermore, the presence of fluoride ions, either from the boronic acid itself or added as a basic activator, can play a complex role. Fluoride can form more nucleophilic boronate species (ArBF₃⁻), but can also interact with the palladium center, influencing both the oxidative addition and reductive elimination steps.
Application in the Synthesis of Bioactive Molecules: The Case of Trametinib (GSK1120212)
Trametinib (trade name Mekinist) is a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[6][7] Dysregulation of this pathway is a critical factor in the development of several cancers, including melanoma. The synthesis of Trametinib provides an excellent case study for the application of this compound, although it is important to note that many patented synthetic routes exist, and the direct use of this specific boronic acid may be one of several strategies. In many reported syntheses, a key fragment is N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide, which contains the 2-fluoro-4-iodophenyl moiety.[8][9] While some routes introduce this fragment directly, others may employ a Suzuki-Miyaura coupling to construct a biaryl precursor.
Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid with similar electronic properties to this compound, coupled with a complex heterocyclic halide, illustrating the general conditions required for such a transformation.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., a brominated or iodinated heterocyclic core) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Detailed Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
In a separate vial, weigh the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Safety and Handling
As with all chemical syntheses, adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[4]
-
Handling of Reagents:
-
This compound: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[10]
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be toxic.[11][12] Handle under an inert atmosphere where possible, and keep away from heat, sparks, and open flames.[4] All used, filtered catalysts may be pyrophoric and should be kept wet and handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, in accordance with local institutional and environmental regulations.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF). |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen- High catalyst loading | - Ensure thorough degassing of the reaction mixture.- Reduce the catalyst loading. |
| Protodeboronation of the Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use anhydrous solvents and minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique electronic properties, stemming from the ortho-fluoro and meta-methoxycarbonyl substituents, provide both challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the mechanistic principles outlined in this guide, coupled with the provided protocols and troubleshooting advice, will enable researchers to effectively harness the synthetic potential of this reagent. The ability to strategically introduce the 4-fluoro-3-methoxycarbonylphenyl moiety is a significant asset in the design and synthesis of next-generation therapeutics.
References
- 1. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. honrel.com [honrel.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide compound with (methylsulfinyl)methane (1:1) 95% | CAS: 1187431-43-1 | AChemBlock [achemblock.com]
- 9. N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenyl)amino)-6.8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido(4,3-D)pyrimidin-1(2H)-YL)phenyl) acetamide, compound with dimethylsulfoxide (1:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. huaruicarbon.com [huaruicarbon.com]
The Strategic Role of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Precision in Agrochemical Synthesis
In the landscape of modern agriculture, the development of highly effective and environmentally conscious agrochemicals is paramount. These molecules must exhibit high potency against target pests and diseases while maintaining metabolic stability to ensure efficacy in the field.[1][2] The strategic incorporation of fluorine atoms into the molecular scaffold of active ingredients has emerged as a cornerstone of contemporary agrochemical design.[3][4] Fluorine's unique properties, including high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance biological activity, improve metabolic stability, and increase the lipophilicity of a molecule, thereby facilitating its penetration into target organisms.[1][2]
4-Fluoro-3-methoxycarbonylphenylboronic acid (CAS: 874219-35-9) is a key building block that leverages these benefits, serving as a versatile precursor in the synthesis of complex agrochemicals.[5][6] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, particularly for the creation of biaryl linkages central to many modern fungicides.[5][7][8] This document provides a detailed examination of the application of this compound in agrochemical synthesis, with a focus on its role in producing precursors for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Physicochemical Properties of the Reagent
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference |
| CAS Number | 874219-35-9 | [9][10][11] |
| Molecular Formula | C₈H₈BFO₄ | [5][9][10] |
| Molecular Weight | 197.96 g/mol | [5][9][10] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 253-255 °C | [5][9] |
| Purity | Typically ≥97% | [5] |
| Storage | Store at room temperature or -20°C for long-term stability. | [5][10] |
The Mechanistic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the reaction of choice for incorporating the 4-fluoro-3-methoxycarbonylphenyl moiety. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Catalytic Cycle Overview:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[7][12]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Reagent Structure on Reactivity
The specific structure of this compound imparts distinct electronic properties that influence the Suzuki-Miyaura coupling:
-
Fluorine Atom: As a strongly electron-withdrawing group, the fluorine atom increases the electrophilicity of the aromatic ring. This can facilitate the transmetalation step of the catalytic cycle.[13][14] In the final agrochemical product, the fluorine atom often enhances binding to the target enzyme and increases metabolic stability.[1][2]
-
Methoxycarbonyl Group (-COOCH₃): This is also an electron-withdrawing group. Its presence further activates the aryl boronic acid towards transmetalation.[13] While base-labile groups like esters can sometimes be problematic, the use of milder bases such as potassium carbonate or potassium fluoride can prevent hydrolysis while still promoting the reaction.[12]
Application Protocol: Synthesis of a Biaryl Amine Precursor for SDHI Fungicides
This protocol outlines a representative synthesis of a 2-amino-biaryl compound, a key intermediate in the production of modern SDHI fungicides like Bixafen and Fluxapyroxad.[3][5] The procedure is adapted from established industrial syntheses of similar structures.[2]
Reaction Scheme:
Objective: To synthesize Methyl 2'-amino-5'-fluoro-[1,1'-biphenyl]-3-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Figure 2: Step-by-step workflow for the synthesis of the biaryl amine intermediate.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 197.96 | 10.0 g | 50.5 mmol | 1.0 |
| 2-Bromoaniline | 172.02 | 9.5 g | 55.2 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.0 g | 151.9 mmol | 3.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 584 mg | 0.505 mmol | 0.01 |
| Toluene | - | 200 mL | - | - |
| Water (degassed) | - | 50 mL | - | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add this compound (10.0 g, 50.5 mmol) and 2-Bromoaniline (9.5 g, 55.2 mmol).
-
Solvent and Base Addition: Add toluene (200 mL), water (50 mL), and potassium carbonate (21.0 g, 151.9 mmol).
-
Degassing: Stir the mixture and sparge with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (584 mg, 0.505 mmol).
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 2'-amino-5'-fluoro-[1,1'-biphenyl]-3-carboxylate.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be diligently monitored. The disappearance of the limiting starting material (this compound) via TLC or LC-MS provides a clear endpoint.
-
Catalyst Integrity: The use of a bright yellow Pd(PPh₃)₄ catalyst is indicative of its active Pd(0) state. A color change to black (palladium black) suggests catalyst decomposition and may lead to a stalled reaction. Proper degassing is crucial to prevent this.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals.[6][15] Its strategically positioned fluorine and methoxycarbonyl substituents provide favorable electronic properties for efficient Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in industrial synthesis.[16][17] The protocols and principles outlined in this guide demonstrate its direct applicability in creating complex biaryl structures, which are central to the efficacy of a new generation of fungicides. For researchers and professionals in agrochemical development, a comprehensive understanding of this reagent's properties and reaction dynamics is essential for innovating the next wave of effective and sustainable crop protection solutions.
References
- 1. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 4. Bixafen| synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Bixafen [sitem.herts.ac.uk]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 16. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 17. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Note: A High-Throughput Framework for Nanomole-Scale Reaction Screening with Boronic Acids
Introduction: Accelerating Discovery with Miniaturization
In modern medicinal chemistry and drug development, the efficient exploration of chemical space is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone for creating carbon-carbon bonds, frequently employing boronic acids as key building blocks.[1][2] However, optimizing these reactions can be a resource-intensive bottleneck, consuming precious starting materials and significant time.[3] High-Throughput Experimentation (HTE) addresses this challenge by miniaturizing reactions to the nanomole scale, enabling the parallel screening of hundreds or even thousands of conditions.[3][4] This application note provides a comprehensive, field-proven guide to establishing a robust experimental setup for the nanomole-scale screening of reactions involving boronic acids, with a focus on the Suzuki-Miyaura coupling as a representative workflow. We will delve into the causality behind experimental choices, from reagent preparation to data analysis, providing a self-validating system for researchers, scientists, and drug development professionals.
Pillar 1: The Chemistry of Boronic Acids in a High-Throughput Context
The success of any screening campaign hinges on understanding the inherent properties of the reagents. Boronic acids, while powerful synthetic partners, present unique stability challenges that are magnified in a miniaturized, automated setting.
The Stability Imperative: Protodeboronation and Oxidation
Two primary degradation pathways for boronic acids are protodeboronation (cleavage of the C-B bond) and oxidation.[5] Protodeboronation is often accelerated by aqueous bases and elevated temperatures, conditions frequently encountered in Suzuki couplings.[6] Certain classes, such as 2-heterocyclic and vinyl boronic acids, are notoriously unstable.[7]
Expert Insight: The choice of base is therefore a critical parameter. While strong bases (e.g., NaOH) can be effective, milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) often provide a better balance by activating the boronic acid to the more nucleophilic boronate species without excessively promoting degradation.[1][8]
The MIDA Boronate Solution for Unstable Substrates
For particularly unstable boronic acids, a "slow-release" strategy is highly effective. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are unreactive under anhydrous coupling conditions.[7] In the presence of an aqueous base like K₃PO₄, they hydrolyze at a controlled rate, releasing the unstable boronic acid in situ. This ensures that the concentration of the active boronic acid is kept low, minimizing degradation while allowing it to be efficiently consumed in the catalytic cycle.[7] This strategy transforms challenging substrates into readily manageable reagents for HTS campaigns.
Pillar 2: The Automated Experimental Workflow
The transition from bench-scale vials to 384-well microplates necessitates a workflow grounded in precision, reproducibility, and automation. This is achieved through the use of automated liquid handlers and a meticulously planned experimental design.
Core Equipment and Materials
-
Automated Liquid Handler: A system capable of accurately dispensing nanoliter to microliter volumes is essential. Examples include the Beckman Coulter Echo series (acoustic) or Hamilton Microlab STAR (air displacement).[7][9]
-
Microplates: 384-well polypropylene plates are recommended for their chemical resistance and compatibility with automation.
-
Plate Sealer: To prevent solvent evaporation and maintain an inert atmosphere during heating.
-
Inert Atmosphere: A glovebox or an inertion box is crucial for preparing reagent plates, especially for oxygen-sensitive catalysts and ligands.[10][11]
-
UPLC-MS System: An Ultra-Performance Liquid Chromatography system coupled to a Mass Spectrometer is the analytical workhorse for rapid analysis.
Experimental Workflow Diagram
Below is a graphical representation of the end-to-end process for nanomole-scale reaction screening.
Caption: Nanomole-scale reaction screening workflow.
Pillar 3: Detailed Protocols and Methodologies
Trustworthiness in HTS is achieved through meticulously validated protocols. The following sections provide step-by-step methodologies that form a self-validating system.
Protocol 1: Stock Solution Preparation
The use of stock solutions is fundamental to HTS, allowing for the rapid and precise dispensing of reagents.[12] High-boiling, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane are preferred to minimize evaporation during the dispensing process.[13]
Causality: Preparing individual, concentrated stock solutions prevents premature reaction and degradation. It also allows for a combinatorial approach where different combinations of catalyst, ligand, and base can be dispensed to create a unique reaction condition in each well.
| Component | Example Concentration | Solvent | Key Considerations |
| Aryl Halide (Ar-X) | 0.2 M | Anhydrous DMSO | Ensure substrate is fully dissolved. |
| Boronic Acid (R-B(OH)₂) | 0.3 M (1.5 equiv) | Anhydrous DMSO | Some boronic acids have limited DMSO stability; prepare fresh if necessary.[14][15] |
| Internal Standard (IS) | 0.05 M | Anhydrous DMSO | Choose a stable compound with a unique mass not present in the reaction (e.g., an analogue of the product). |
| Palladium Precatalyst | 0.04 M | Anhydrous Dioxane | Prepare in a glovebox. Many modern precatalysts are air-stable as solids but less so in solution.[11] |
| Ligand | 0.08 M | Anhydrous Dioxane | Prepare in a glovebox. Stoichiometry depends on the catalyst (e.g., 2:1 L:Pd). |
| Base (e.g., K₃PO₄) | 0.6 M (3.0 equiv) | Degassed H₂O | Prepare as a separate aqueous solution or as a slurry in an organic solvent for anhydrous conditions.[6] |
Protocol 2: Automated Reaction Plate Assembly (384-Well)
This protocol assumes a final reaction volume of 10 µL. Dispensing is performed by an automated liquid handler into a 384-well polypropylene plate.
-
Array Design: Program the liquid handler to dispense reagents according to a predefined experimental design. A common design varies the catalyst/ligand combination across columns and the base across rows.
-
Dispensing Sequence (Causality-Driven):
-
Step 2a (Substrates): Dispense 2.5 µL of the Aryl Halide stock solution (50 nmol) and 2.5 µL of the Boronic Acid stock solution (75 nmol) into each well.
-
Step 2b (Catalyst/Ligand): Dispense 0.5 µL of the Palladium Precatalyst stock (2 nmol, 4 mol%) and 0.5 µL of the Ligand stock (4 nmol, 8 mol%). Rationale: Adding the catalyst and ligand before the base prevents premature activation in the stock plate.
-
Step 2c (Base): Initiate the reaction by dispensing 4.0 µL of the Base stock solution (240 nmol).
-
-
Sealing and Incubation:
-
Immediately after dispensing the base, seal the plate with a foil or plastic heat seal.
-
Centrifuge the plate briefly to ensure all droplets are collected at the bottom of the wells.
-
Place the sealed plate in an incubator or on a heated shaker block (e.g., 80-100 °C) for 12-24 hours.
-
Protocol 3: Sample Quenching and Preparation for Analysis
Rapid and effective quenching is essential to stop the reaction and prepare a sample suitable for UPLC-MS analysis.[3]
-
Cooling: After incubation, allow the reaction plate to cool to room temperature.
-
Quenching Solution: Prepare a quenching solution of Acetonitrile (ACN) containing a known concentration of the internal standard (e.g., 5 µM).
-
Quench and Dilute: Using the liquid handler, add 90 µL of the ACN/Internal Standard solution to each well. This quenches the reaction and dilutes the sample 10-fold, which is typically sufficient for UPLC-MS analysis and helps precipitate the inorganic base.
-
Mixing and Centrifugation: Seal the plate again and mix thoroughly. Centrifuge the plate to pellet any precipitated salts.
-
Transfer: Transfer the supernatant to a new 384-well analysis plate for injection into the UPLC-MS system.
Protocol 4: Rapid UPLC-MS Analysis
The goal is speed and robustness. A fast gradient can resolve the starting material and product sufficiently for quantification in about one minute.[8][16]
| Parameter | Value | Rationale |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | A standard C18 column provides good reversed-phase separation for a wide range of organic molecules.[8][16] |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | Ammonium acetate is a volatile salt compatible with ESI-MS that helps with ionization.[8][16] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B in 0.6 min, hold 0.2 min, return to 5% B in 0.1 min, equilibrate 0.1 min | A steep gradient ensures rapid elution of compounds, enabling high-throughput. |
| Flow Rate | 0.8 mL/min | A higher flow rate is typical for rapid UPLC methods. |
| Injection Volume | 1-2 µL | Small injection volumes are sufficient for sensitive MS detectors and minimize column overload. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for most organic molecules. Positive mode is common for nitrogen-containing compounds. |
| MS Detection | Full Scan (e.g., m/z 100-800) or Selected Ion Monitoring (SIM) | Full scan provides broader data, while SIM for expected product and IS masses offers higher sensitivity. |
Pillar 4: Data Analysis and Visualization
The large volume of data generated requires a systematic and automated analysis workflow to extract meaningful insights.
Data Analysis Workflow Diagram
Caption: Automated data analysis and visualization pipeline.
Step-by-Step Data Processing
-
Peak Integration: Use the mass spectrometer's software or an open-source tool like XCMS to automatically detect and integrate the chromatographic peaks for the expected product mass and the internal standard mass for each well.[4]
-
Calculate Relative Conversion: For each well, calculate the ratio of the product's peak area to the internal standard's peak area.[17][18] This normalization corrects for variations in injection volume and instrument response, making it a reliable metric for comparing reaction performance.[17]
-
Relative Conversion = (Peak Area of Product) / (Peak Area of Internal Standard)
-
-
Data Visualization: Import the calculated ratios into a data analysis program (e.g., Excel, Spotfire, or a custom Python script). Create a heat map where each cell corresponds to a well in the 384-well plate.[16][19] Use conditional formatting to color the cells based on the relative conversion value—for instance, green for high conversion, yellow for moderate, and red for low or no conversion.[16][18] This provides an immediate, intuitive visual overview of the entire experiment, making it easy to identify trends and "hot spots" of high reactivity.[19][20]
-
Hit Identification: Identify the wells with the highest relative conversion ratios as "hits." These represent the most promising reaction conditions (catalyst, ligand, base, etc.) for the specific substrate combination screened.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Across All Wells | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0).[21]2. Reagent Degradation: Boronic acid or aryl halide may have decomposed.3. Insufficient Temperature/Time. | 1. Use a fresh, reliable catalyst source. Consider a brief pre-activation step.2. Use fresh, high-purity reagents. For unstable boronic acids, consider using MIDA boronates.[7]3. Re-run the screen at a higher temperature or for a longer duration. |
| Protodeboronation of Starting Material | 1. Base is too harsh.2. Presence of excess water.3. High reaction temperature. | 1. Screen milder bases (e.g., K₃PO₄, KF).[6]2. Use anhydrous solvents and reagents where possible.3. Screen a lower temperature range. |
| Poor Reproducibility | 1. Inaccurate liquid handling.2. Incomplete mixing of reagents in wells.3. Inconsistent heating across the plate. | 1. Calibrate and validate the performance of the automated liquid handler.2. Ensure a brief centrifugation step after reagent addition.3. Use a calibrated plate heater with good thermal uniformity. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure solvents are properly degassed and that the reaction setup is performed under a robust inert atmosphere.[21] |
Conclusion
The transition to nanomole-scale reaction screening represents a paradigm shift in chemical synthesis, trading resource-intensive single experiments for data-rich parallel arrays. By integrating robust automation, sound chemical principles regarding boronic acid stability, and a streamlined analytical and data processing pipeline, research organizations can dramatically accelerate the discovery and optimization of critical chemical transformations. This framework provides not just a method, but a comprehensive strategy for generating high-quality, reproducible data, empowering scientists to make faster, more informed decisions in the drug discovery process.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Automated qPCR Setup - Analytik Jena [analytik-jena.us]
- 10. beckman.com [beckman.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Introduction: The Strategic Importance of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Modern Drug Discovery
This compound has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic value lies in the unique combination of substituents on the phenyl ring: a fluorine atom, which can enhance metabolic stability and binding affinity, and a methoxycarbonyl group, which provides a handle for further synthetic transformations.[1][2] This molecule is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of modern drug development.[1][3]
The scale-up of Suzuki-Miyaura reactions involving this and similar electron-deficient boronic acids presents unique challenges that necessitate a departure from bench-scale procedures. Issues such as reaction kinetics, thermal management, reagent addition, catalyst stability, and product purification must be rigorously addressed to ensure a safe, efficient, and reproducible manufacturing process. This guide provides a comprehensive overview of the key scientific and practical considerations for the successful scale-up of Suzuki-Miyaura couplings with this compound, offering a detailed, field-proven protocol and troubleshooting advice for researchers, scientists, and drug development professionals.
Core Scientific Principles and Scale-Up Considerations
The Suzuki-Miyaura coupling is a robust and widely employed reaction, but its transition from the laboratory to production scale requires careful consideration of several interconnected parameters. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is sensitive to a variety of factors that are amplified at a larger scale.
Causality Behind Experimental Choices for Scale-Up
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ may suffice for simple couplings, the electron-withdrawing nature of the substituents on this compound can slow down the transmetalation step. For large-scale production, more robust and efficient pre-catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are often preferred. These ligands promote the formation of the active Pd(0) species and enhance catalyst stability and turnover numbers, which is critical for minimizing catalyst loading and cost on a large scale.
-
Solvent and Base Selection: The choice of solvent and base is critical for both reaction efficiency and process safety. A biphasic solvent system, such as toluene/water or 2-methyltetrahydrofuran (2-MeTHF)/water, is often employed on a large scale. This facilitates the separation of the product from the aqueous base and inorganic byproducts during workup. The base, typically an inorganic carbonate (e.g., K₂CO₃, K₃PO₄) or phosphate, must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting materials or product. The solubility of the base in the aqueous phase is a key consideration for ensuring efficient reaction.
-
Temperature Control and Heat Transfer: Suzuki-Miyaura reactions are often exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors can make heat dissipation a significant challenge. Uncontrolled exotherms can lead to side reactions, catalyst decomposition, and, in the worst case, a runaway reaction. Therefore, careful monitoring and control of the internal reaction temperature are paramount. This may involve using a jacketed reactor with a thermal control unit and carefully controlling the rate of reagent addition.
-
Oxygen Sensitivity and Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. While maintaining an inert atmosphere on a small scale is straightforward, it requires more rigorous procedures on a large scale. This includes thorough purging of the reactor with an inert gas (nitrogen or argon) and maintaining a positive pressure of the inert gas throughout the reaction and workup.
Detailed Scale-Up Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-kilogram scale. Note: This is a generalized protocol and should be optimized for the specific aryl halide being used.
Materials and Equipment
| Reagents | Purity | Supplier |
| This compound | >98% | Commercially Available |
| Aryl Bromide | >99% | Commercially Available |
| [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercially Available |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous | Commercially Available |
| Purified Water | Deionized | In-house |
| Toluene | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Activated Carbon | --- | Commercially Available |
| Thiol-functionalized silica gel | --- | Commercially Available |
| Equipment |
| Jacketed Glass Reactor (e.g., 50 L) with overhead stirrer, reflux condenser, and temperature probe |
| Inert gas (Nitrogen or Argon) supply |
| Addition funnel or pump for controlled liquid addition |
| Filter reactor or Nutsche filter-dryer |
| Vacuum pump and vacuum oven |
Experimental Workflow Diagram
Caption: Scale-up Suzuki-Miyaura coupling workflow.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Inert the reactor by evacuating and backfilling with nitrogen three times. Maintain a positive nitrogen pressure throughout the process.
-
-
Charging Reagents:
-
To the inerted reactor, charge the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and powdered anhydrous potassium carbonate (2.5 equiv.).
-
Add 2-MeTHF (5 volumes relative to the aryl bromide).
-
Begin agitation and sparge the mixture with nitrogen for at least 30 minutes to ensure the removal of dissolved oxygen.
-
-
Reaction:
-
Add the Pd(dtbpf)Cl₂ catalyst (0.01 equiv.) to the reactor.
-
Heat the reaction mixture to 65-70 °C.
-
Monitor the reaction progress by HPLC until the consumption of the aryl bromide is complete (typically 4-8 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Add purified water (4 volumes) and stir for 15 minutes.
-
Stop the agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (2 x 2 volumes).
-
Perform a solvent swap to toluene by distillation under reduced pressure. This is to remove the 2-MeTHF and prepare for the purification steps.
-
-
Purification:
-
Decolorization: Add activated carbon (5-10 wt% relative to the theoretical product weight) to the toluene solution and stir at 60 °C for 1 hour.
-
Cool the mixture to 40 °C and filter through a pad of Celite® to remove the carbon. Wash the filter cake with toluene.
-
Palladium Removal: To the filtrate, add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol) (1-2 wt% relative to the theoretical product weight).[2] Stir at 60 °C for 2-4 hours. The progress of palladium removal can be monitored by ICP-MS analysis of samples.
-
Filter the mixture to remove the scavenger.
-
Crystallization: Concentrate the toluene solution under vacuum to approximately 3 volumes. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Isolate the product by filtration and wash the cake with cold toluene.
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Incomplete Reaction | - Inactive catalyst- Insufficient degassing (oxygen presence)- Poor mixing/mass transfer- Low reaction temperature | - Test catalyst on a small scale with a known reactive substrate.- Improve inerting procedures; ensure a positive nitrogen pressure.- Increase agitation speed; ensure all solids are well-suspended.- Verify internal temperature probe accuracy and increase setpoint if necessary. |
| Formation of Homocoupling Byproducts | - Presence of oxygen- High reaction temperature | - Rigorous degassing is crucial.- Optimize reaction temperature; avoid excessive heat. |
| Dehalogenation of Aryl Halide | - Certain bases or solvents acting as hydride sources- High catalyst loading or temperature | - Screen alternative bases (e.g., K₃PO₄).- Optimize catalyst loading and reaction temperature. |
| High Residual Palladium in Product | - Inefficient palladium scavenging- Product precipitation before scavenging is complete | - Increase the amount of scavenger or the treatment time/temperature.- Ensure the product remains in solution during the scavenging step. Consider alternative scavengers or a catch-and-release purification strategy. |
Safety and Handling
-
Arylboronic Acids: Can be irritants. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric. Handle in an inert atmosphere glovebox or with careful inerting techniques. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Solvents: 2-MeTHF and toluene are flammable. Use in a well-ventilated area away from ignition sources.
-
Bases: Anhydrous potassium carbonate is a dust hazard and can be corrosive. Handle with appropriate PPE.
-
Exothermic Reactions: Be prepared for a potential exotherm, especially during the initial heating phase. Ensure adequate cooling capacity and monitor the internal temperature closely.
Conclusion
The scale-up synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling is a highly viable and industrially relevant process. Success at scale hinges on a thorough understanding of the reaction mechanism and the impact of key process parameters. By carefully selecting the catalyst, solvent, and base, and by implementing robust control over temperature and atmospheric conditions, it is possible to achieve a safe, efficient, and reproducible synthesis. Post-reaction purification, particularly the removal of residual palladium, is a critical step in ensuring the final product meets the stringent purity requirements of the pharmaceutical industry. The protocols and troubleshooting guidance provided herein offer a solid foundation for the successful scale-up of this important transformation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Fluoro-3-methoxycarbonylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 4-Fluoro-3-methoxycarbonylphenylboronic acid.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common challenges encountered when using this compound and provides a systematic approach to troubleshooting.
Q1: My Suzuki coupling reaction has failed or is giving a very low yield. Where do I start troubleshooting?
A1: When a Suzuki coupling with an electron-deficient boronic acid like this compound underperforms, the issue can typically be traced to one of four areas: (1) competing side reactions, particularly protodeboronation; (2) suboptimal catalyst performance or deactivation; (3) inefficient transmetalation; or (4) fundamental issues with reagents and reaction setup.
Start by analyzing the crude reaction mixture by LC-MS or NMR. Identifying the major species present (unreacted starting materials, desired product, or byproducts) is the most critical step in diagnosing the problem.
-
If you observe significant formation of methyl 2-fluorobenzoate: The primary issue is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is the most common failure mode for this type of substrate.[1][2]
-
If you observe mainly unreacted aryl halide: This points towards a problem with the catalyst's activity or the transmetalation step. The catalytic cycle may have stalled after the initial oxidative addition.
-
If you see significant homocoupling byproduct of the boronic acid: This is often caused by the presence of oxygen, which can lead to catalyst decomposition and promote oxidative homocoupling.[3]
-
If you only see unreacted starting materials: This suggests a fundamental issue with catalyst activity, reagent purity, or the reaction conditions (e.g., temperature) not being sufficient to initiate the catalytic cycle.
The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Couplings.
Q2: I've confirmed that protodeboronation is the major side reaction. What are the mechanistic reasons, and how can I prevent it?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] This side reaction is particularly problematic for electron-deficient arylboronic acids like this compound. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups makes the ipso-carbon more susceptible to protonation, facilitating C-B bond cleavage.[4] This process can be catalyzed by base and is often accelerated by the presence of water, which acts as a ready proton source.[5][6]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is critical for activating the boronic acid to form the boronate species required for transmetalation, but strong bases can also accelerate protodeboronation.[4][7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures to help dissolve inorganic bases, water can be a primary culprit in protodeboronation.[1][9]
-
Recommendation: Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF). If a base has poor solubility, consider a soluble organic base or ensure vigorous stirring. Note that even under anhydrous conditions, water can be generated in situ from the trimerization of the boronic acid itself, forming boroxines.[10][11]
-
-
Use More Stable Boron Reagents: Boronic acids are often the least stable form of the organoboron reagent. Converting them to a more robust derivative can protect the C-B bond until it is needed in the catalytic cycle.[1][2]
-
Recommendation: Convert the boronic acid to its corresponding pinacol ester (BPin) , MIDA boronate , or potassium trifluoroborate salt (BF₃K) .[7][12] These derivatives are more stable and participate in the reaction via a "slow release" of the active boronic acid, keeping its standing concentration low and minimizing the rate of protodeboronation.[2][13]
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[9]
-
Recommendation: Aim for the lowest temperature that allows the desired coupling to proceed efficiently. Use a highly active catalyst system that can turn over quickly, allowing for shorter reaction times.
-
Q3: My aryl halide is consumed slowly or not at all, even with minimal protodeboronation. How do I improve the catalytic activity and transmetalation step?
A3: This scenario suggests that the rate-limiting step is either the oxidative addition or, more likely for an electron-deficient boronic acid, the transmetalation.[4] The electron-poor nature of the boronic acid can slow the transfer of the aryl group from boron to the palladium center.
Solutions to Accelerate the Catalytic Cycle:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.[14] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination, which in turn drives the entire cycle forward.[12][15]
-
Recommendation: Use a high-activity palladium precatalyst with a specialized ligand. Buchwald biaryl phosphine ligands are an industry standard for this purpose.
-
| Catalyst/Ligand System | Key Features |
| Pd₂(dba)₃ + SPhos/XPhos | Highly active, bulky ligands that promote fast oxidative addition and reductive elimination. Excellent for challenging substrates.[8][16] |
| XPhos Pd G3/G4 | Air- and moisture-stable precatalysts that incorporate the active ligand. Convenient and highly effective.[3] |
| Pd(OAc)₂ + P(t-Bu)₃ | A very electron-rich and bulky ligand, effective for a wide range of substrates, including aryl chlorides.[15] |
| PEPPSI™-IPr | An NHC-based catalyst that offers high stability and activity, particularly for sterically hindered or electron-deficient partners. |
-
Ensure Proper Base Function: The base must be effective enough to generate the "ate" complex ([ArB(OH)₃]⁻), which is the active species in transmetalation.[4]
-
Solvent Choice: The solvent can influence catalyst stability and the rate of key steps.
Frequently Asked Questions (FAQs)
-
Q: How do the fluoro and methoxycarbonyl substituents specifically impact the reactivity of this boronic acid?
-
A: Both are electron-withdrawing groups. The ortho-fluoro group and meta-methoxycarbonyl group decrease the electron density on the aromatic ring. This has two main effects: 1) It makes the boronic acid more prone to protodeboronation, as discussed above.[6] 2) It can slow down the transmetalation step, as a less electron-rich aryl group is transferred less readily to the palladium center.[4] The ortho position of the fluorine also introduces some steric hindrance, which can be overcome with bulky ligands.[18]
-
-
Q: What is the single most effective change I can make to improve my yield?
-
A: If protodeboronation is the issue, the most impactful change is often to convert the boronic acid to its pinacol ester (BPin) derivative and use it with a milder base like anhydrous K₃PO₄.[9] This directly addresses the instability of the C-B bond. If the issue is a stalled reaction, switching to a modern, high-activity catalyst system like an XPhos Pd G3 precatalyst is the most effective solution.
-
-
Q: Is it necessary to rigorously degas my solvents?
-
A: Yes, absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the oxidative homocoupling of the boronic acid.[1][3] Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for best results.[8]
-
Experimental Protocols & Visualizations
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Starting Conditions
This protocol serves as a robust starting point for the coupling of this compound with a generic aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution relative to the aryl halide) via syringe.[9]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. quora.com [quora.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methoxycarbonylphenylboronic acid
Welcome to the technical support center for 4-Fluoro-3-methoxycarbonylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing its use in cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound is classified as an electron-deficient arylboronic acid. This is due to the presence of two electron-withdrawing groups on the aromatic ring: a fluorine atom at the 4-position and a methoxycarbonyl group at the 3-position.
These features have critical implications for its behavior in cross-coupling reactions:
-
Increased Susceptibility to Protodeboronation: The electron-deficient nature of the aromatic ring makes the carbon-boron bond more susceptible to cleavage by a proton source (like water or alcohols), a detrimental side reaction known as protodeboronation.[1][2][3] This process replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing yield.[1]
-
Slower Transmetalation: In the Suzuki-Miyaura catalytic cycle, the transmetalation step involves the transfer of the aryl group from boron to the palladium center. The reduced electron density on the ipso-carbon (the carbon attached to boron) makes the aryl group less nucleophilic, which can slow down this crucial step.[4]
-
Potential for Base-Mediated Ester Hydrolysis: The methoxycarbonyl group (-CO₂Me) is an ester, which can be hydrolyzed to a carboxylic acid under certain basic conditions, particularly with strong aqueous bases at elevated temperatures.[5][6]
Understanding these properties is the first step toward designing a robust reaction protocol.
Q2: What are the best practices for storing and handling this reagent to ensure its integrity?
A2: Proper storage and handling are critical to prevent degradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C or in a refrigerator (2-8°C).[7][8][9] | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Handling | For maximum recovery, centrifuge the original vial before removing the cap.[7] Handle quickly in a dry environment or glovebox. | Prevents uptake of moisture, which can initiate hydrolysis and protodeboronation. |
| Appearance | The compound should be a white to off-white crystalline powder.[9][10] | Any significant discoloration may indicate degradation. |
Compound Profile Table
| Property | Value |
|---|---|
| CAS Number | 874219-35-9[7][10] |
| Molecular Formula | C₈H₈BFO₄[7][10] |
| Molecular Weight | 197.96 g/mol [7][10] |
| Melting Point | 253-255 °C[8] |
| Appearance | White to off-white crystalline powder[9][10] |
| Common Applications | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Pharmaceutical Synthesis[10][11] |
Troubleshooting the Suzuki-Miyaura Coupling
This is the most common application for this reagent and often the source of experimental challenges.[10] Low yields are typically traced back to a few key issues.
Q3: My Suzuki coupling reaction is giving a low yield. What are the most likely causes and how do I fix them?
A3: A low yield with an electron-deficient boronic acid is a common problem. The primary culprits are protodeboronation, slow transmetalation, catalyst inactivation, and ester hydrolysis. A systematic approach is the best way to diagnose the issue.
Below is a logical workflow to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Q4: Protodeboronation seems to be the main issue. What specific strategies can I use to minimize it?
A4: Protodeboronation is a major competitive pathway for electron-deficient boronic acids.[1][3] Here are the most effective mitigation strategies:
-
Rigorous Control of Water: Use anhydrous solvents that have been thoroughly degassed.[1] While some Suzuki reactions require water as a co-solvent, minimize its amount or consider anhydrous conditions if possible.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][12] These act as "slow-release" sources of the active boronic acid, keeping its concentration low in the reaction mixture and thus reducing the rate of protodeboronation.[3][13]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Careful Choice of Base: While a strong base is often needed for transmetalation, highly aqueous basic conditions can accelerate protodeboronation.[14] Using a base like CsF or K₃PO₄ in a primarily organic solvent system is often a good compromise.
Q5: How do I select the optimal catalyst system (catalyst, ligand, base) to overcome slow transmetalation without causing ester hydrolysis?
A5: This requires balancing competing demands. You need an active catalyst system to drive the reaction forward faster than the decomposition pathways, but conditions must be mild enough to preserve the ester.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (0.5-2 mol%) Pd(OAc)₂ (1-3 mol%) Buchwald Precatalysts (e.g., XPhos Pd G3/G4, 0.5-2 mol%) | Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[12][15] Modern palladacycle precatalysts (G3/G4) are highly active, air-stable, and generate the active Pd(0) species reliably.[16] |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Electron-rich and sterically hindered ligands are essential.[4] They accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, increasing the overall catalytic turnover rate.[12][17] Use a Pd:Ligand ratio of 1:2 or slightly higher. |
| Base | K₃PO₄ (2-3 equiv) Cs₂CO₃ (2-3 equiv) CsF (2-3 equiv) | Stronger, non-nucleophilic bases are generally required to activate the electron-deficient boronic acid for transmetalation.[4][18] If ester hydrolysis is observed , switch to a milder base like K₂CO₃ or powdered KF and carefully control the water content.[6][19] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) Toluene/H₂O Anhydrous THF or Dioxane | Solvents must be rigorously degassed to prevent catalyst oxidation.[1] Aprotic solvents are preferred. The small amount of water often helps dissolve the base and facilitate the catalytic cycle, but excess water promotes protodeboronation. |
| Temperature | 80 - 110 °C | Higher temperatures can overcome the activation barrier for transmetalation but also increase the rate of decomposition. Start around 80-90 °C and increase only if the reaction is sluggish.[4] |
Troubleshooting the Chan-Lam Coupling
The Chan-Lam coupling is a powerful, copper-catalyzed method for forming C-N or C-O bonds, serving as a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[20][21][22]
Q6: I want to couple this boronic acid with an amine or alcohol. What are the best starting conditions for a Chan-Lam reaction?
A6: The Chan-Lam coupling is often operationally simpler than Pd-catalyzed reactions and can frequently be run open to the air at room temperature.[21][23]
Recommended Starting Conditions for Chan-Lam Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Copper Source | Cu(OAc)₂ (10-20 mol% catalytic, or 1.0-2.0 equiv stoichiometric) | Copper(II) acetate is the most common and reliable catalyst/reagent for this transformation.[22][23] |
| Nucleophile (Amine/Alcohol) | 1.0 - 1.5 equivalents | A slight excess of the nucleophile can help drive the reaction to completion. |
| Base/Ligand | Pyridine or Triethylamine (Et₃N) (2.0 equiv) | The base facilitates deprotonation of the nucleophile. Pyridine can also act as a ligand to stabilize the copper center.[21] |
| Solvent | Dichloromethane (CH₂Cl₂) , Methanol (MeOH) , or Acetonitrile (MeCN) | The choice of solvent depends on the solubility of the substrates. CH₂Cl₂ is a common starting point. |
| Atmosphere/Oxidant | Open to Air (with vigorous stirring) | Atmospheric oxygen is typically the terminal oxidant that regenerates the active Cu(II) or Cu(III) catalyst.[20][22][23] |
| Temperature | Room Temperature to 50 °C | One of the key advantages is the mild temperature requirement.[23] Start at room temperature and gently heat only if necessary. |
Common side reactions to monitor for are still protodeboronation of the starting material and oxidative homocoupling of the boronic acid to form a biaryl impurity.[22]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Method:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[1][5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.[4] Following this, add the appropriate volume of degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[4]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. usbio.net [usbio.net]
- 8. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 9. This compound | 874219-35-9 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Chan-Lam Coupling [organic-chemistry.org]
- 21. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 22. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
preventing protodeboronation of 4-Fluoro-3-methoxycarbonylphenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Introduction: The Challenge of Protodeboronation
4-Fluoro-3-methoxycarbonylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.[1] However, its utility can be hampered by a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process consumes the starting material, reduces the yield of the desired product, and complicates purification.
The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents on the phenyl ring makes this compound particularly susceptible to protodeboronation, especially under the basic conditions typically employed in Suzuki-Miyaura coupling.[2] This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help you minimize protodeboronation and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is the cleavage of the C–B bond of a boronic acid and its replacement with a C–H bond.[2] For this compound, this results in the formation of methyl 4-fluoro-3-methoxycarbonylbenzoate, an undesired byproduct. This side reaction is particularly prevalent with electron-deficient arylboronic acids because the electron-withdrawing groups destabilize the C–B bond, making it more susceptible to cleavage, especially under basic aqueous conditions.[2] This leads to lower yields of your desired cross-coupled product and the need for more rigorous purification.
Q2: How can I detect and quantify protodeboronation in my reaction mixture?
A2: The most effective method for detecting and quantifying protodeboronation is ¹H NMR spectroscopy . By taking a small aliquot of your crude reaction mixture, you can identify the signals corresponding to the starting boronic acid, the desired product, and the protodeboronated byproduct.
-
Signature Signals: Look for the appearance of new aromatic signals that correspond to methyl 4-fluoro-3-methoxycarbonylbenzoate. Based on spectral data for similar compounds like methyl 3-fluorobenzoate, you can expect characteristic multiplets in the aromatic region.[3]
-
Quantification: By integrating the signals of a distinct proton on the desired product and the corresponding proton on the protodeboronated byproduct, you can determine the relative ratio of the two and thus the extent of protodeboronation. For accurate quantification, it is advisable to use an internal standard with a known concentration.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under cool, dry conditions. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended. To further prevent degradation, especially from atmospheric moisture which can facilitate protodeboronation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.
Issue 1: Low Yield of Desired Product with Significant Formation of Protodeboronated Byproduct
If you are observing a low yield of your cross-coupled product and significant amounts of methyl 4-fluoro-3-methoxycarbonylbenzoate, consider the following optimization strategies, presented in order of increasing complexity.
Caption: A stepwise workflow for troubleshooting low yields due to protodeboronation.
Detailed Optimization Strategies
| Strategy | Rationale | Recommended Action |
| 1. Choice of Base | Strong bases (e.g., NaOH, KOH) and high pH significantly accelerate protodeboronation. Milder bases are less likely to promote this side reaction. | Switch to weaker inorganic bases such as K₃PO₄ , Cs₂CO₃ , or KF . These bases are effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation. |
| 2. Reaction Temperature | Higher temperatures increase the rate of all reactions, including protodeboronation. | Conduct the reaction at the lowest temperature that provides a reasonable rate for the desired coupling. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. |
| 3. Solvent System | Water is a proton source for protodeboronation. While some Suzuki couplings benefit from aqueous co-solvents, excess water can be detrimental. | Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents are dry. If a co-solvent is necessary, minimize the amount of water. |
| 4. Catalyst System | A highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. | Employ a highly active palladium catalyst system. Catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective for challenging couplings.[3] |
| 5. Convert to a Boronic Ester | Converting the boronic acid to a more stable derivative, such as a pinacol ester , is a highly effective strategy. The pinacol ester acts as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[2][4] | Synthesize the pinacol ester of this compound prior to the coupling reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-(methoxycarbonyl)phenylboronic Acid Pinacol Ester
This protocol provides a general method for the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or other suitable solvent (e.g., THF, diethyl ether)
-
Magnesium sulfate (optional, as a drying agent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (for toluene) or molecular sieves
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and pinacol (1.0-1.2 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
If using a Dean-Stark trap, assemble the apparatus and heat the mixture to reflux. Collect the water in the trap until no more is observed (typically 2-4 hours).
-
Alternatively, if not using a Dean-Stark trap, add anhydrous magnesium sulfate or molecular sieves to the reaction mixture in a suitable anhydrous solvent and stir at room temperature for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If magnesium sulfate or molecular sieves were used, filter the mixture.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific aryl halide coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
Equipment:
-
Dry Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes for solvent and reagent transfer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester, and the mild base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Navigating Side Reactions of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered when using 4-Fluoro-3-methoxycarbonylphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to diagnose and mitigate side reactions, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, especially for creating complex molecules in pharmaceutical and materials science research.[1] Its structure, featuring both an electron-withdrawing fluorine atom and a methoxycarbonyl group, presents unique reactivity challenges in Suzuki-Miyaura cross-coupling reactions. These electron-deficient characteristics can make the boronic acid susceptible to several undesirable side reactions that compete with the desired cross-coupling pathway.[2][3][4]
This guide will focus on the three most prevalent side reactions:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond.
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl species.
-
Hydrolysis: The conversion of the boronic acid to the corresponding boronic acid anhydride or other inactive boron species.
By understanding the mechanisms behind these side reactions, we can strategically design experimental conditions to minimize their occurrence and maximize the yield of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the use of this compound in cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura reaction with this compound giving a low yield of the desired product?
A1: Low yields can be attributed to several factors, with the most common being competing side reactions such as protodeboronation and homocoupling. The electron-deficient nature of this boronic acid makes it particularly prone to these pathways.[2][3][4] Additionally, suboptimal reaction conditions, including the choice of base, solvent, catalyst, and temperature, can significantly impact the reaction outcome.
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupled dimer of my boronic acid. What is causing this?
A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[5] It can also be influenced by the palladium catalyst and the reaction conditions. Rigorous degassing of the reaction mixture and the use of appropriate catalysts and ligands can help suppress this side reaction.[6]
Q3: My primary byproduct is the protodeboronated arene. How can I prevent this?
A3: Protodeboronation is a common decomposition pathway for arylboronic acids, especially under basic conditions.[7][8][9] The choice of a milder base, anhydrous solvents, and shorter reaction times can help minimize this unwanted reaction.
Q4: Can the quality of the this compound affect the reaction?
A4: Absolutely. The purity of the boronic acid is crucial. Impurities or partial decomposition of the starting material can lead to inconsistent results and the formation of byproducts. It is recommended to use high-purity reagents and to properly store the boronic acid to prevent degradation.
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter.
Issue 1: Excessive Protodeboronation
"I'm seeing a major peak in my LC-MS/NMR corresponding to methyl 2-fluorobenzoate, the protodeboronated product. How can I suppress this?"
Understanding the Cause:
Protodeboronation is the cleavage of the carbon-boron bond, with the aryl group being replaced by a hydrogen atom from a proton source (often water or an alcohol solvent).[7][8][9] This process is often catalyzed by both acid and base.[8][10] For electron-deficient arylboronic acids like this compound, this side reaction can be particularly problematic under the basic conditions required for Suzuki-Miyaura coupling.[7]
Troubleshooting Strategies:
-
Choice of Base: The strength and nature of the base are critical.
-
Recommendation: Opt for milder, non-nucleophilic bases. While strong bases like NaOH or KOH can be effective for transmetalation, they can also accelerate protodeboronation. Consider using bases like K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in certain systems.
-
Rationale: Milder bases can provide the necessary conditions for the catalytic cycle to proceed without excessively promoting the cleavage of the C-B bond.
-
-
Solvent System: The presence of protic solvents can exacerbate protodeboronation.
-
Recommendation: Use anhydrous solvents. Toluene, dioxane, and THF are common choices. If a co-solvent is necessary for solubility, ensure it is dry.
-
Rationale: Minimizing the concentration of proton sources in the reaction mixture directly reduces the rate of protodeboronation.
-
-
Reaction Temperature and Time:
-
Recommendation: Run the reaction at the lowest effective temperature and for the shortest possible time. Monitor the reaction progress closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
Rationale: Both protodeboronation and the desired cross-coupling are temperature-dependent. Finding the optimal temperature can favor the kinetics of the desired reaction over the side reaction.
-
Experimental Protocol to Minimize Protodeboronation:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₃PO₄, 2.0 equiv).
-
Add anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Significant Homocoupling of the Boronic Acid
"My reaction is producing a substantial amount of dimethyl 2,2'-difluorobiphenyl-5,5'-dicarboxylate, the homocoupled product. What are the key factors to control?"
Understanding the Cause:
The homocoupling of arylboronic acids to form symmetrical biaryls can occur through several palladium-mediated pathways. One of the most common mechanisms involves the presence of an oxidant, often residual oxygen in the reaction mixture.[5][6][11] This oxidative homocoupling can compete with the desired cross-coupling catalytic cycle. For electron-deficient boronic acids, this side reaction can be more pronounced.[2][3]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen:
-
Recommendation: Thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles are generally more effective than simply bubbling with an inert gas. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Rationale: Removing molecular oxygen, a key component in many homocoupling pathways, is the most direct way to suppress this side reaction.[5][6]
-
-
Catalyst and Ligand Selection:
-
Recommendation: The choice of palladium source and ligand can influence the propensity for homocoupling. For challenging couplings, consider using pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Rationale: These advanced ligand systems can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.[12][13]
-
-
Stoichiometry of Reagents:
-
Recommendation: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). Avoid a large excess, as this can increase the concentration of the boronic acid available for homocoupling.
-
Rationale: Optimizing the stoichiometry ensures that the boronic acid is efficiently consumed in the desired cross-coupling reaction.
-
Data Summary: Impact of Reaction Conditions on Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) |
| Degassing | Inert gas bubbling for 5 min | 3 x Freeze-Pump-Thaw Cycles |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ with SPhos |
| Base | Na₂CO₃ | K₃PO₄ |
Visualization of Key Reaction Pathways
Below is a simplified diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the homocoupling side reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 4-Fluoro-3-methoxycarbonylphenylboronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions utilizing 4-Fluoro-3-methoxycarbonylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who leverage this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Our goal is to provide you with field-proven insights and actionable protocols to streamline your purification workflows, saving you valuable time and resources.
This guide moves beyond simple procedural lists to explain the causality behind common purification hurdles and strategic choices. We will explore the nature of typical impurities and provide a systematic approach to their removal, ensuring you achieve the desired product purity for your critical applications.
Section 1: Understanding the Challenge - Common Impurities
Effective purification begins with a solid understanding of the potential impurities in your crude reaction mixture. In our experience, reactions with this compound, while robust, can generate a predictable set of byproducts alongside your desired compound.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption: "Primary reaction and common side-reaction pathways."
Key Impurities Profile:
| Impurity Type | Chemical Name/Structure | Formation Mechanism | Purification Challenge |
| Protodeboronation Product | Methyl 2-fluorobenzoate | Cleavage of the C-B bond by a proton source (e.g., water), often promoted by acidic or basic conditions.[3][4][5] | Can have similar polarity to the desired product, leading to co-elution in chromatography. |
| Homocoupling Product | Dimethyl 4,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate | Palladium-catalyzed oxidative coupling of two boronic acid molecules, often facilitated by the presence of oxygen.[6][7] | Often has very similar polarity and solubility to the desired biphenyl product, making separation by chromatography or recrystallization difficult.[7] |
| Unreacted Boronic Acid | This compound | Incomplete reaction conversion. | Its acidic nature and high polarity can cause streaking on silica gel columns.[8] |
| Boroxine | Cyclic anhydride of the boronic acid | Dehydration of three boronic acid molecules. | Can complicate analysis and purification, but typically hydrolyzes back to the boronic acid during aqueous workup.[9] |
| Palladium Residues | Elemental Palladium or Pd complexes | Incomplete removal of the catalyst post-reaction. | Critical to remove for pharmaceutical applications due to toxicity concerns. |
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step protocols to address specific purification issues. The key is to select a primary purification strategy and then optimize it based on the observed results.
dot graph TD { subgraph "Purification Troubleshooting Logic" direction LR; A{Start: CrudeReaction Mixture} --> B{Perform OptimizedAqueous Workup}; B --> C{Analyze Purity(TLC, LC-MS)}; C --> D{Is Product >95% Pure?}; D -- "Yes" --> E[Final Product]; D -- "No" --> F{Identify Major Impurity}; F -- "Boronic Acid Residues" --> G[Boron Scavenger Resin]; F -- "Homocoupling orOther Byproducts" --> H{Attempt FlashChromatography}; H --> I{Co-elution Occurs?}; I -- "No" --> E; I -- "Yes" --> J[Attempt Recrystallization]; J --> K{Still Impure?}; K -- "Yes" --> L[Consider Preparative HPLC]; K -- "No" --> E; G --> C; L --> E; end
} caption: "A decision tree for selecting the appropriate purification strategy."
Guide 1: Optimizing the Aqueous Workup to Remove Boronic Acid
An effective aqueous workup is the most critical first step to simplify subsequent purification. The goal is to ionize the acidic boronic acid, rendering it highly water-soluble.
Protocol: Enhanced Basic Extraction
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. This initial mild basic wash removes acidic byproducts without risking significant hydrolysis of the product's ester group.
-
Targeted Boronic Acid Removal: Perform a subsequent wash with a 1-2 M solution of NaOH or K₂CO₃.[9] The higher pH ensures the complete deprotonation of the boronic acid to its highly polar boronate salt.
-
Expert Insight: Be mindful of contact time. Prolonged exposure to strong bases can hydrolyze the methoxycarbonyl group on your product or starting material. A vigorous shake for 1-2 minutes is usually sufficient.
-
-
Final Washes: Wash the organic layer with water, followed by a saturated brine solution to break up any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Guide 2: Navigating Flash Column Chromatography
Chromatography is often necessary, but boronic acid-related impurities can present challenges.
Protocol: Standard Silica Gel Chromatography
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane or heptane.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This is superior to wet loading for preventing band broadening, especially if your crude material has low solubility in the initial eluent.
-
Elution: Start with a low polarity mobile phase (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate or Diethyl Ether.[10][11]
-
Troubleshooting Co-elution: If the desired product and a non-polar impurity (like the homocoupled byproduct) co-elute, try a different solvent system.[11] A switch from Hexane/Ethyl Acetate to a system like Dichloromethane/Methanol or Toluene/Acetone can alter the selectivity and improve separation.
-
Troubleshooting Streaking: If you observe significant streaking (tailing), this is often due to residual boronic acid interacting strongly with the acidic silica. If the enhanced aqueous workup was insufficient, consider using a boron scavenger resin before chromatography.
-
Guide 3: Purification by Recrystallization
When chromatography fails to separate closely related impurities like the homocoupling byproduct, recrystallization is an excellent alternative.[7]
Protocol: Recrystallization of Biphenyl Products
-
Solvent Screening: In small vials, test the solubility of your impure solid (~10-20 mg) in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures with Hexane or water) at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Guide 4: Using Boron Scavenger Resins
For challenging cases where trace amounts of boronic acid must be removed, especially in a drug development context, scavenger resins are highly effective.[12][13]
Protocol: Boronic Acid Scavenging
-
Resin Selection: Choose a diol-functionalized polystyrene or silica-based scavenger resin (e.g., SiliaBond Diol).
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM). Add the scavenger resin (typically 3-5 equivalents relative to the residual boronic acid).
-
Incubation: Stir the suspension at room temperature for 2-16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Isolation: Filter off the resin and wash it with the same solvent. The filtrate contains your product, free of the boronic acid impurity. Concentrate the filtrate to yield the purified product.
Section 3: Frequently Asked Questions (FAQs)
Q1: My NMR shows the desired product, but my yield is low. Where did my material go? A: The most likely cause is the protodeboronation of your starting material.[14] This converts your boronic acid into methyl 2-fluorobenzoate, which cannot participate in the cross-coupling reaction. Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen) and that your solvents are anhydrous, as water can be a proton source for this side reaction.
Q2: I see a significant amount of a byproduct with a mass double that of my deboronated starting material. What is it? A: This is almost certainly the homocoupling product of your boronic acid.[6][7] This side reaction is often promoted by the presence of oxygen or if the reaction is run for an extended period after the aryl halide has been consumed. Improve degassing of your reaction mixture and monitor the reaction closely to avoid overrunning it.
Q3: My product and the unreacted boronic acid are co-eluting on my silica gel column. What should I do? A: This is a common problem.[9] First, ensure your pre-chromatography basic wash was effective (pH > 10). If co-elution persists, the most robust solution is to use a boron scavenger resin to selectively remove the boronic acid before attempting chromatography again.[9][13]
Q4: Can I use reverse-phase (C18) chromatography for purification? A: Yes, reverse-phase chromatography can be an excellent alternative, especially if normal-phase fails.[8] You would typically use a solvent system like Acetonitrile/Water or Methanol/Water, often with a modifier like 0.1% formic acid or trifluoroacetic acid. The elution order will be inverted compared to normal-phase silica.
Q5: The methoxycarbonyl group (-COOMe) on my boronic acid seems to be hydrolyzing to a carboxylic acid (-COOH) during workup. How can I prevent this? A: This indicates your workup conditions are too harsh. Avoid using highly concentrated strong bases (like >2M NaOH) for extended periods. Use a milder base like K₂CO₃ or NaHCO₃, or reduce the contact time with the strong base to a few minutes during the extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Introduction: The Challenge of Homocoupling with Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, like any powerful tool, it is not without its potential pitfalls. One of the most common and frustrating side reactions is the homocoupling of the organoboron reagent, which generates a symmetrical biaryl byproduct. This not only consumes valuable starting material and reduces the yield of the desired product but also introduces a purification challenge, as the homocoupled product often has similar chromatographic properties to the target molecule.[1]
This guide specifically addresses the management of homocoupling for 4-Fluoro-3-methoxycarbonylphenylboronic acid . As an electron-deficient arylboronic acid, due to the presence of the fluorine and methoxycarbonyl substituents, this substrate can be particularly susceptible to homocoupling under non-optimized conditions.[2][3] This technical center provides a troubleshooting framework, preventative strategies, and optimized protocols to help researchers minimize this unwanted side reaction and achieve high-yield, high-purity cross-coupling results.
Understanding the Mechanism: Why Does Homocoupling Occur?
Effective troubleshooting begins with understanding the root cause. Homocoupling of boronic acids in palladium-catalyzed reactions primarily proceeds through two well-established mechanistic pathways.[1][4]
-
Oxygen-Mediated Homocoupling: The most prevalent cause is the presence of dissolved oxygen in the reaction mixture.[5][6] The active Pd(0) catalyst, which is essential for the desired cross-coupling cycle, can be oxidized by O₂ to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst.[7][8][9] This parasitic cycle competes directly with the main Suzuki-Miyaura pathway.
-
Pd(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[10][11] Before the precatalyst is fully reduced in situ to the active Pd(0) state, the Pd(II) species can react stoichiometrically with the boronic acid to produce the homodimer and Pd(0).[11][12] While this process generates the active catalyst, it does so at the expense of the boronic acid.
A third, less common mechanism involving protonolysis followed by a second transmetalation has also been proposed, especially for electron-deficient arylboronic acids.[2] Regardless of the precise mechanism, the key takeaway is that the presence of oxygen and uncontrolled Pd(II) species are the primary drivers of homocoupling.[11]
Caption: Competing Suzuki-Miyaura and Homocoupling catalytic cycles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude NMR/LC-MS. What's causing this?
A1: You are observing the homocoupling product, dimethyl 2,2'-difluoro-[1,1'-biphenyl]-5,5'-dicarboxylate. This is a classic sign that the parasitic homocoupling side reaction is competing effectively with your desired cross-coupling.[1] The primary causes are almost always the presence of dissolved oxygen or the use of a Pd(II) precatalyst under conditions that favor homocoupling over the productive catalytic cycle.[4][11]
Q2: My reaction mixture turned black immediately, and I got a low yield. Is this related to homocoupling?
A2: Yes, this is a strong possibility. The formation of palladium black (insoluble, inactive palladium particles) can result from the degradation of the catalyst. This can be exacerbated by oxygen.[10] If the desired cross-coupling is slow (e.g., due to a challenging substrate or non-optimal conditions), the homocoupling pathway can become more prominent before the catalyst deactivates. The use of a Pd(II) source without efficient reduction can also lead to both homocoupling and the formation of palladium black.[11]
Q3: Is an electron-deficient boronic acid like this compound more prone to homocoupling?
A3: Yes, studies have shown that electron-deficient arylboronic acids can be more susceptible to homocoupling.[2] While the exact reasons are complex, this susceptibility underscores the need for meticulous reaction setup and optimization when working with this class of substrates.
Q4: How does my choice of palladium source affect homocoupling?
A4: The choice of palladium source is critical.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are convenient and often air-stable but can directly cause homocoupling before being reduced to the active Pd(0) catalyst.[11][13] If you must use a Pd(II) source, ensuring rapid and efficient reduction is key.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources start in the correct oxidation state for the catalytic cycle.[13] This can significantly reduce the initial burst of homocoupling seen with Pd(II) sources. However, they are often more sensitive to air and can degrade over time, so using a fresh, high-quality source is important.[14]
| Palladium Source | Typical Oxidation State | Homocoupling Risk | Notes |
| Pd(OAc)₂ | +2 | High | Requires in situ reduction; can directly promote homocoupling.[11] |
| PdCl₂(dppf) | +2 | Moderate | Precatalyst, but the Pd(II) can still cause homocoupling. |
| Pd(PPh₃)₄ | 0 | Low | Active catalyst, but can be sensitive to air and quality can vary. |
| Pd₂(dba)₃ | 0 | Low | Excellent Pd(0) source, but can degrade over time.[14] |
Q5: What is the single most important step I can take to prevent homocoupling?
A5: Rigorous exclusion of oxygen. This cannot be overstated. Dissolved oxygen is the primary culprit in the most common homocoupling pathway.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) from start to finish.[5][11] A simple nitrogen subsurface sparge (bubbling) for 15-30 minutes before adding the catalyst is a highly effective and practical method.[11]
Caption: A troubleshooting workflow for diagnosing homocoupling issues.
Preventative Strategies & Optimization
Beyond basic troubleshooting, proactively designing your experiment can suppress homocoupling from the outset.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is highly recommended.[13][15] These ligands accelerate the rate-limiting reductive elimination step of the desired Suzuki cycle, allowing the productive pathway to outcompete homocoupling. For electron-deficient substrates, SPhos has been shown to be particularly effective at suppressing homocoupling and achieving high yields.[2][3]
-
Base Selection: The base is not merely an additive; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex.[16][17] While strong bases like NaOH or KOH can be effective, they can also promote side reactions.[17] A moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. The choice of base should be screened for optimal performance.
-
Solvent Choice: Aprotic solvents such as dioxane, toluene, or THF are standard choices.[13] Often, a co-solvent of water is required to solubilize the inorganic base.[18] However, excessive water can sometimes promote protodeboronation, another common side reaction.[10] Anhydrous conditions with a soluble organic base could be explored if protodeboronation is also an issue.
-
Slow Addition Protocol: Instead of adding all reagents at once, consider a slow addition of the this compound solution to the reaction mixture via a syringe pump.[13] This technique keeps the instantaneous concentration of the boronic acid low, which kinetically disfavors the bimolecular homocoupling reaction.
-
Pre-heating the Reaction Mixture: Pre-heating the mixture of the aryl halide, base, ligand, and catalyst in the degassed solvent for 10-15 minutes at the reaction temperature before adding the boronic acid can be beneficial.[5] This helps ensure that any Pd(II) precatalyst is fully converted to the active Pd(0) species before the boronic acid is introduced.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Minimizing Homocoupling
This protocol incorporates best practices for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (powdered, 2.5 equiv)
-
Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial with a septum cap
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5 minutes. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Degassing: In a separate flask, degas the dioxane/water solvent mixture by bubbling inert gas through it for at least 30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask via syringe.
-
Pre-heating: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture for 15 minutes.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound (1.2 equiv) in a minimum amount of the degassed solvent mixture. Add this solution to the reaction flask dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging substrates, a parallel screen of catalysts, ligands, and bases can rapidly identify optimal conditions. This is best performed in a 24-well reaction block.
Procedure:
-
Stock Solution Preparation:
-
Substrate Stock: Prepare a stock solution of your aryl halide (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent (e.g., Dioxane).
-
Base Stock: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or prepare as a slurry in dioxane for anhydrous conditions).[10]
-
-
Reaction Block Setup:
-
To each well of a 24-well plate, add a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd).
-
Add a stir bar to each well.
-
-
Reagent Dispensing:
-
Place the reaction block under an inert atmosphere.
-
Dispense the Substrate Stock solution into each well.
-
Dispense the appropriate Base Stock solution into each well.
-
-
Reaction and Analysis:
-
Seal the reaction block and heat to the desired temperature with stirring.
-
After a set time (e.g., 12 hours), cool the block and take an aliquot from each well for LC-MS analysis to determine the ratio of product to homocoupled dimer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Temperature Effects on 4-Fluoro-3-methoxycarbonylphenylboronic Acid Coupling Reactions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Fluoro-3-methoxycarbonylphenylboronic acid and wish to optimize their reaction outcomes by understanding and controlling a critical parameter: temperature.
The unique electronic properties of this compound—specifically, the electron-withdrawing nature of both the fluoro and methoxycarbonyl substituents—make it a challenging substrate. These groups increase the Lewis acidity of the boron atom and can render the C-B bond susceptible to premature cleavage, a process highly influenced by thermal conditions. This guide provides in-depth, experience-driven answers to common issues encountered in the field.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields. How does temperature contribute to this?
A1: Low yield with this substrate is a common issue and temperature is a double-edged sword. The outcome is typically a balancing act between achieving sufficient reaction kinetics and preventing thermal degradation pathways.
-
Insufficient Temperature: Like most chemical reactions, Suzuki-Miyaura couplings have an activation energy barrier. If the temperature is too low (e.g., ambient temperature to ~50 °C), the reaction rate may be impractically slow, especially for less reactive coupling partners like aryl chlorides.[1][2] The key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—all have temperature dependencies.[3] In some specific catalyst systems, lower temperatures can even stall the catalytic cycle by stabilizing certain intermediates.[4]
-
Excessive Temperature: Conversely, high temperatures (often >100-110 °C) can trigger two primary detrimental events:
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, effectively halting the reaction.[5] This is often observed as a blackening of the reaction mixture.
-
Protodeboronation: This is a major side reaction where the boronic acid moiety is replaced by a hydrogen atom from a proton source (like water or solvent), yielding methyl 2-fluorobenzoate.[6] Electron-deficient arylboronic acids, such as yours, are particularly susceptible to this process, which is significantly accelerated at elevated temperatures.[7]
-
The optimal temperature is therefore a "sweet spot" that drives the productive coupling forward at a reasonable rate without initiating significant catalyst death or substrate degradation.
Q2: I've identified a major byproduct as methyl 2-fluorobenzoate. You mentioned protodeboronation. Can you explain the mechanism and why temperature makes it worse?
A2: Absolutely. The formation of methyl 2-fluorobenzoate is the classic signature of protodeboronation. This is a crucial side reaction to control when working with electron-deficient boronic acids.
The generally accepted mechanism involves the boronic acid (or its boronate ester form) reacting with a proton source. The process is often base-mediated, where the formation of a boronate species [ArB(OH)3]- makes the aryl group more susceptible to protonolysis.[8] The electron-withdrawing fluoro and methoxycarbonyl groups on your substrate make the ipso-carbon (the carbon attached to boron) more electron-deficient, which can facilitate the cleavage of the C-B bond.[7]
Temperature accelerates this undesired reaction for two main reasons:
-
Increased Reaction Rate: Like the desired Suzuki coupling, protodeboronation is a chemical reaction with its own rate constant. According to the Arrhenius equation, this rate increases exponentially with temperature.
-
Solubility and Mass Transfer: Higher temperatures can increase the solubility of bases and the boronic acid, potentially leading to faster formation of the reactive boronate species that precedes C-B bond cleavage.
Managing this side reaction almost always involves carefully lowering the reaction temperature to a point where the rate of the Suzuki coupling significantly outpaces the rate of protodeboronation.
Q3: I see black particles forming in my reaction mixture when I heat it above 90 °C. What is this and is it reversible?
A3: The formation of black particles is almost certainly the precipitation of palladium black, which is finely divided, catalytically inactive palladium metal.[5] This indicates that your active Pd(0) catalyst, which is typically soluble and ligated, is decomposing. This process is generally irreversible and represents a loss of active catalyst from your reaction.
Several factors, exacerbated by high temperature, can cause this:
-
Ligand Dissociation: At higher temperatures, the phosphine or NHC ligands that stabilize the Pd(0) center can dissociate more readily. The resulting "naked" palladium atoms are highly prone to aggregation.
-
Reductive Processes: Undesired side reactions can reduce the Pd(II) intermediates back to Pd(0) in a manner that does not cleanly regenerate the ligated catalyst, leading to precipitation.
If you observe palladium black formation, it is a clear sign that your reaction temperature is too high for your chosen catalyst/ligand system. The solution is to run the reaction at a lower temperature or switch to a more thermally robust ligand system (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos, which form more stable complexes with palladium).[9]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems with a focus on temperature as the primary variable.
| Problem | Primary Suspect (Temperature-Related) | Recommended Actions |
| Low or No Conversion | Temperature Too Low: The reaction lacks sufficient thermal energy to overcome the activation barrier at a practical rate. | 1. Increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 70 °C, then 80 °C). 2. Monitor reaction progress at each step by TLC or LC-MS. 3. Be aware that aryl chlorides often require higher temperatures than bromides or iodides.[9] |
| Catalyst Decomposition: The temperature is too high, causing precipitation of palladium black. | 1. Immediately lower the temperature. 2. Confirm decomposition by observing black precipitate. 3. Consider a more thermally stable ligand or pre-catalyst for future runs. | |
| High Levels of Protodeboronation Byproduct | Temperature Too High: The rate of protodeboronation is competitive with or faster than the desired coupling reaction. | 1. Lower the reaction temperature significantly (e.g., start at 50-60 °C). This is the most effective solution.[7] 2. Use a boronic ester (e.g., pinacol ester) instead of the free acid, as esters can exhibit greater stability towards protodeboronation under some conditions.[6][10] 3. Minimize water in the reaction by using anhydrous solvents and drying agents, as water is a proton source. |
| Reaction Stalls After Initial Conversion | Progressive Catalyst Decomposition: The initial temperature is sufficient to start the reaction, but the catalyst slowly degrades over time. | 1. Lower the setpoint temperature by 10-15 °C to improve the catalyst's lifetime. 2. Use a pre-catalyst, which can sometimes offer greater stability and controlled release of the active Pd(0) species.[9] 3. Ensure a strictly inert atmosphere, as oxygen can degrade the catalyst, a process that is accelerated by heat.[9] |
Data Summary: The Temperature Optimization Window
The table below presents hypothetical data from a temperature screening experiment, illustrating the typical trade-off between conversion and byproduct formation.
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Observations |
| 50 | 24 | 35% | < 2% | Very slow conversion. |
| 60 | 18 | 68% | 4% | Good balance, clean reaction. |
| 70 | 12 | 85% | 9% | Optimal yield and time. |
| 80 | 8 | 81% | 18% | Faster, but byproduct increases. |
| 90 | 6 | 65% | 33% | Significant byproduct formation. |
| 100 | 6 | 50% | 45% | Palladium black observed after 2h. |
This data clearly shows an optimal window around 70 °C for this hypothetical reaction.
Visualizing the Kinetic Competition
Temperature acts as an accelerator for both the productive and destructive pathways in the reaction. The goal of optimization is to find a temperature where the desired Suzuki coupling rate is maximized relative to the undesired protodeboronation and decomposition rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of Water on Anhydrous Suzuki Couplings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the nuanced role of water in Suzuki-Miyaura cross-coupling reactions, particularly when anhydrous conditions are the goal. As your virtual Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical solutions to navigate the complexities of this powerful C-C bond-forming reaction.
Foundational Understanding: The Double-Edged Sword of Water in Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] While often performed in aqueous solvent mixtures to dissolve the inorganic base and facilitate the reaction, the presence of water is a critical parameter that can either be beneficial or detrimental, depending on the specific substrates and conditions.[3][4]
The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Water is believed to play a crucial role in the transmetalation step. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species.[5][6] Mechanistic proposals suggest that a hydroxide ion bridges the palladium and boron atoms, facilitating the transfer of the organic group from boron to palladium.[3]
However, water is also a proton source that can lead to a significant side reaction: protodeboronation .[7][8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid nucleophile and reducing the yield of the desired coupled product.[7][9] This side reaction is particularly problematic for electron-deficient, sterically hindered, or certain heteroaromatic boronic acids.[6][7][8]
This guide will focus on troubleshooting issues that arise from the presence of water, especially in reactions intended to be anhydrous, and provide strategies to mitigate its negative effects while harnessing its potential benefits.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My "anhydrous" Suzuki coupling is giving a low yield, and I suspect protodeboronation. How can I confirm this and what are the immediate steps to fix it?
A1: Low yields in supposedly anhydrous Suzuki couplings are frequently traced back to unintended water sources promoting protodeboronation.
Confirmation:
-
Mass Spectrometry (MS) Analysis: Analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your starting aryl halide with the halide replaced by a hydrogen atom (the protodeboronated byproduct of your boronic acid).
-
NMR Spectroscopy: ¹H NMR of the crude mixture can also reveal the presence of the protodeboronated arene.
Immediate Troubleshooting Steps:
-
Rigorously Dry Solvents and Reagents:
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, calcium hydride for toluene) or purchase high-purity anhydrous solvents and store them over molecular sieves.
-
Bases: Inorganic bases like K₃PO₄ and K₂CO₃ can be hygroscopic. Dry them in an oven (e.g., >150 °C) under vacuum for several hours before use and store them in a desiccator.
-
Starting Materials: Ensure your aryl halide and boronic acid/ester are dry.
-
-
Switch to a More Stable Boron Reagent: If you are using a boronic acid, it is more susceptible to protodeboronation.[8] Consider switching to a more stable derivative:
-
Pinacol Esters (BPin): Generally more robust and less prone to protodeboronation.[6]
-
MIDA Boronates: These are highly stable and can be used in sequential couplings. They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][10]
-
Trifluoroborate Salts (BF₃K): These salts are crystalline, air-stable solids that slowly hydrolyze in situ to the boronic acid, which can improve yields by maintaining a low concentration of the active boronic acid.[3][10][11]
-
-
Optimize the Base: The choice of base is critical.
-
While strong bases are needed to form the boronate, excessively harsh basic conditions can accelerate protodeboronation.[12]
-
If using an alkoxide base like NaOtBu, consider switching to a milder inorganic base like K₃PO₄, Cs₂CO₃, or KF.[8]
-
Potassium trimethylsilanolate (TMSOK) is an organic-soluble base that has shown success in anhydrous, homogeneous Suzuki couplings of boronic esters.[13]
-
Q2: I am observing significant homocoupling of my boronic acid. Can water contribute to this, and how can I minimize it?
A2: Yes, while the primary cause of homocoupling (the coupling of two boronic acid molecules) is often the presence of oxygen or incompletely reduced Pd(II) species, the reaction conditions, including the presence of water, can play a role.[3]
Minimization Strategies:
-
Thorough Degassing: Oxygen is a major culprit in promoting homocoupling.[3] Ensure your reaction mixture is rigorously degassed before adding the catalyst. This can be done by:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: Performing at least three cycles of freezing the mixture in liquid nitrogen, evacuating the headspace, and thawing under an inert atmosphere.
-
-
Use a Pd(0) Source or an Efficient Precatalyst:
-
Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions efficiently reduce it to the active Pd(0) state. Some phosphine ligands can act as reducing agents.
-
-
Control Reaction Temperature: High temperatures can sometimes promote side reactions. If possible, screen lower temperatures.
Q3: My reaction is heterogeneous even under anhydrous conditions, leading to poor reproducibility. What is causing this and how can I achieve a homogeneous reaction?
A3: In anhydrous systems, the insolubility of the inorganic base is a common cause of heterogeneity.[13] This can lead to inconsistent reaction rates and yields.
Solutions for Homogeneity:
-
Use a Soluble Base: Potassium trimethylsilanolate (TMSOK) is an excellent choice for achieving a homogeneous reaction in anhydrous aprotic solvents like THF or dioxane.[13][14]
-
Solvent Choice: While common anhydrous solvents include toluene, THF, and dioxane, the solubility of your specific substrates and the base-boronate complex should be considered. For highly polar heteroaromatic substrates, achieving solubility can be challenging.[14]
-
Additive-Enhanced Solubility: Recent studies have shown that additives like trimethyl borate can help solubilize in situ-generated boronate complexes in anhydrous media, particularly for challenging heteroaryl couplings.[14]
Frequently Asked Questions (FAQs)
-
Is water ever necessary for a Suzuki coupling? The debate on whether water is strictly necessary is ongoing.[3] The accepted mechanism involves a hydroxide-bridged transition state for transmetalation, suggesting a requirement for water.[3] Some "anhydrous" reactions with bases like K₃PO₄ may rely on trace amounts of water to proceed.[11] However, methods using soluble organic bases like TMSOK have been developed for truly anhydrous couplings of boronic esters.[13]
-
How much water is "too much"? This is highly substrate-dependent. For robust boronic acids, a significant amount of water in the solvent system (e.g., 4:1 organic solvent to water) is often beneficial.[10][15] For sensitive substrates prone to protodeboronation, even trace amounts of adventitious water can be detrimental.[8]
-
Can I use boronic acids directly in anhydrous reactions? While possible, it is often more reliable to use boronic esters (like pinacol or neopentyl esters) for anhydrous couplings.[3][13] This is because boronic acids can trimerize to form boroxines, releasing water in the process, which can complicate "anhydrous" conditions and affect reproducibility.[16][17]
-
My reaction works well in a THF/water mixture. Why should I consider an anhydrous protocol? Anhydrous protocols are most valuable when dealing with substrates that are unstable in the presence of water. If your boronic acid is prone to protodeboronation, or if your product or starting material has water-sensitive functional groups (e.g., certain esters or protecting groups), an anhydrous method will likely provide a higher and more reproducible yield.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for a Rigorously Anhydrous Suzuki Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic ester (e.g., neopentyl or pinacol ester, 1.2 equiv.), and the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, specified mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, dioxane) via syringe.
-
Add the anhydrous base. If using an insoluble base like K₃PO₄, ensure it is finely ground and rigorously dried. If using a soluble base like TMSOK, it can be added as a solution in anhydrous THF.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Troubleshooting Summary for Low Yields in Anhydrous Suzuki Couplings
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield, Protodeboronation Detected | Adventitious water, Unstable boronic acid, Harsh base | Rigorously dry all reagents and solvents. Switch to a more stable boronic ester (BPin, MIDA). Use a milder or soluble anhydrous base (K₃PO₄, TMSOK). |
| Low Yield, Homocoupling Detected | Presence of oxygen, Inefficient Pd(II) reduction | Thoroughly degas the reaction mixture. Use a Pd(0) source or a highly efficient precatalyst system. |
| Incomplete Conversion of Starting Material | Poor reagent solubility, Catalyst deactivation | Use a soluble base (TMSOK). Consider additives like trimethyl borate for heteroaryl couplings.[14] Screen different, more robust ligands (e.g., Buchwald ligands). |
| Poor Reproducibility | Heterogeneous reaction, Hygroscopic reagents | Use a soluble base for a homogeneous system. Ensure consistent and thorough drying of all reagents, especially inorganic bases. |
Visualizing the Process: Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.
The Detrimental Role of Excess Water
Caption: Fig 2. Competing pathways for boronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. reddit.com [reddit.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
improving reproducibility in reactions with 4-Fluoro-3-methoxycarbonylphenylboronic acid
Welcome to the technical support guide for 4-Fluoro-3-methoxycarbonylphenylboronic acid (CAS: 874219-35-9). This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of reactions involving this versatile reagent. As a boronic acid featuring both a fluorine atom and a methoxycarbonyl group, its electronic properties present unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving common issues.
Question 1: My Suzuki-Miyaura reaction has a low yield or fails completely, with only starting materials recovered. What are the most likely causes?
Answer: A low or zero yield in a Suzuki-Miyaura coupling is a common but solvable issue. The root cause often lies in one of three areas: catalyst inactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach is the most effective way to diagnose the problem.
-
Catalyst System Integrity: The palladium catalyst is the heart of the reaction. Its Pd(0) state is essential for the catalytic cycle to begin with oxidative addition.[1]
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of inert gas.
-
Poor Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[2] For an electron-deficient boronic acid like this one, an electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often required to facilitate the oxidative addition and reductive elimination steps.[3][4] If you are using a standard ligand like PPh₃, consider switching to a more robust Buchwald-type ligand.
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Purity: this compound can undergo decomposition, primarily through protodeboronation, if not stored correctly.[3][5] Before use, verify its purity by NMR. The presence of methyl 2-fluorobenzoate is a clear indicator of degradation. Always use a freshly opened bottle or material that has been properly stored at low temperatures (-20°C to 8°C) under an inert atmosphere.[6][7]
-
Base Selection and Quality: The base is not merely a pH adjuster; it is critical for activating the boronic acid by forming the more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] A weak or insoluble base will stall the reaction. Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered to maximize its reactivity.[10]
-
-
Reaction Parameters:
-
Solvent and Temperature: The solvent system must be appropriate for all components, including the base. Mixtures of an organic solvent (like dioxane, toluene, or DME) with water are common as water aids in dissolving the base.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be superior.[11] The reaction may also require higher temperatures to proceed at a reasonable rate, especially with less reactive coupling partners like aryl chlorides.
-
Below is a workflow to guide your troubleshooting process:
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Question 2: My reaction is messy, and I'm observing a significant amount of methyl 2-fluorobenzoate as a side product. How can I prevent this?
Answer: The formation of methyl 2-fluorobenzoate is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This is a common and often frustrating side reaction with arylboronic acids, especially those bearing electron-withdrawing groups, as they are more susceptible to hydrolysis.[5][12][13]
The mechanism is often promoted by the presence of water and a strong base. To minimize this side reaction, you must control these factors:
-
Choice of Base: This is the most critical parameter. Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Switch to a milder or non-hydroxide base.
-
Potassium Phosphate (K₃PO₄): An excellent choice as it is a strong base but has low nucleophilicity and limited solubility in many organic solvents, which can temper its reactivity.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, which can facilitate the reaction at lower temperatures.
-
Fluoride Sources (e.g., CsF, KHF₂): In some cases, fluoride ions can be used as the base and have been shown to be effective, though careful optimization is needed.[13]
-
-
Solvent System: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species, excess water can promote protodeboronation.
-
Anhydrous Conditions: Consider running the reaction under strictly anhydrous conditions.[11] This requires using an anhydrous base (like K₃PO₄) and anhydrous solvents (like dioxane or toluene).
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[1] These are significantly more resistant to protodeboronation and can be used in anhydrous coupling conditions. The MIDA ester, in particular, offers excellent stability and can be cleaved in situ under the reaction conditions.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of decomposition. Aim for conditions that allow the desired cross-coupling to occur faster than the protodeboronation. Using a more active catalyst/ligand system can help achieve this by enabling the reaction to run at a lower temperature or for a shorter duration.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: To ensure long-term stability and reactivity, this reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3] Recommended storage temperatures are between -20°C and 8°C.[6][7][14] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can lead to hydrolysis. For maximum recovery, especially with small quantities, centrifuge the vial before removing the cap.[6]
Q2: How do I choose the right palladium catalyst and ligand for this specific boronic acid?
A2: The choice is critical and depends on the coupling partner. Because this compound is electron-deficient, the rate-limiting step can be either transmetalation or reductive elimination.
-
For General Use (A Good Starting Point): A pre-catalyst like Pd(dppf)Cl₂ is robust and often effective.
-
For Challenging Substrates (e.g., Aryl Chlorides or Sterically Hindered Partners): A more active catalyst system is required. Use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand.[4] Excellent choices include SPhos, XPhos, or RuPhos . These ligands promote both the oxidative addition of challenging electrophiles and the final reductive elimination step.[3]
Q3: What is the role of the base, and how do I select the best one?
A3: The base performs the crucial role of activating the boronic acid. It reacts with the Lewis acidic boron center to form a tetrahedral boronate anion (Ar-B(OH)₃⁻).[8][9] This species is more nucleophilic than the neutral boronic acid, which dramatically accelerates the key transmetalation step where the aryl group is transferred to the palladium center. The choice of base is a balance between reactivity and preventing side reactions.
| Base | Typical Conditions | Pros | Cons |
| K₂CO₃ / Na₂CO₃ | Aqueous solvent mixtures (Dioxane/H₂O, Toluene/H₂O) | Inexpensive, commonly used, effective for many substrates.[15] | Can be slow; may require higher temperatures. |
| K₃PO₄ | Anhydrous or aqueous conditions | Stronger base, good for less reactive partners.[10] | Can be less soluble in purely organic solvents. |
| Cs₂CO₃ | Anhydrous or aqueous conditions | Highly soluble in organic solvents, often allows for lower temps. | More expensive. |
| CsF | Anhydrous conditions | Can be very effective and mild, avoiding hydroxide-mediated side reactions.[13] | Less commonly used, may require more optimization. |
Standard Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
K₂CO₃ (3.0 eq, finely powdered and dried)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. phys.org [phys.org]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 874219-35-9 [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Reactions with 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs for workup procedure for 4-Fluoro-3-methoxycarbonylphenylboronic acid reactions.
This guide provides in-depth technical support for researchers utilizing this compound in synthetic applications, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. As a bifunctional reagent with both an electron-withdrawing fluorine atom and a base-sensitive methyl ester, this boronic acid presents unique challenges and opportunities. This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the reaction or workup process. The solutions provided are based on established chemical principles and field-proven experience.
Q1: My reaction suffers from low or no yield of the desired biaryl product. What are the likely causes and how can I resolve this?
Low conversion is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach is crucial for diagnosis.[1]
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0) species.[1][2] Inactivity can arise from failure to reduce a Pd(II) precatalyst, oxidation of the active Pd(0) catalyst to inactive palladium black, or inherent instability of the reagents under the reaction conditions.[1] this compound, being electron-deficient, can be particularly susceptible to certain side reactions like protodeboronation.[3]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low-yield Suzuki reactions.
Solutions:
-
Catalyst Inactivity: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species may be inefficient.[1][2] Consider switching to a modern precatalyst like a Buchwald G3/G4 palladacycle, which cleanly generates the active catalyst.[1] Always use fresh catalyst and ensure solvents are rigorously degassed to prevent oxidation.[4]
-
Boronic Acid Instability: Check the purity of your this compound by NMR. It can dehydrate to form an unreactive trimeric anhydride called a boroxine or undergo protodeboronation.[1][5] To mitigate this, consider converting it to a more stable pinacol (BPin) or MIDA boronate ester.[1][6]
-
Sub-optimal Conditions:
-
Base: The methoxycarbonyl group is sensitive to strong bases. Avoid NaOH or KOH if possible, especially at elevated temperatures. Milder bases like K₃PO₄, K₂CO₃, or CsF are often more suitable.[7]
-
Solvent: Ensure solvents are anhydrous (if required by the specific protocol) and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]
-
Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition and side reactions.
-
Q2: My reaction is complete, but purification is difficult. How can I effectively remove unreacted boronic acid and other boron-containing byproducts?
Causality: Boronic acids are weakly acidic (pKa ≈ 8-10) and can behave similarly to neutral organic compounds on silica gel, often co-eluting with the desired product. The key to separation is exploiting this acidity to induce a phase change.
Solutions:
-
Liquid-Liquid Extraction (Basic Wash): This is the most effective method. During the aqueous workup, wash the organic layer containing the crude product with a mild basic solution (e.g., 1M Na₂CO₃ or saturated NaHCO₃). This deprotonates the boronic acid to form its corresponding water-soluble boronate salt, which partitions into the aqueous layer.[8][9]
-
Caution: Avoid using strong bases like NaOH if you need to preserve the methyl ester functionality, as it may cause hydrolysis.
-
-
"Ballast" Reagent: If excess boronic acid is a persistent issue, consider adding a small amount of a highly reactive aryl bromide (like 4-bromoanisole) at the end of the reaction to "scavenge" the remaining boronic acid. The new, non-polar biaryl formed can then be more easily separated by chromatography.
-
Fluorous Tagging: For complex mixtures or library synthesis, a fluorous tag can be appended to one of the coupling partners. Purification is then achieved by fluorous solid-phase extraction (F-SPE), where the tagged molecule is selectively retained on a fluorous silica column.[10][11][12]
Standard Purification Workflow:
Caption: Standard workup and purification protocol for Suzuki reactions.
Q3: I am observing a significant byproduct corresponding to 4-fluoro-3-methoxycarbonylbenzene. What is causing this and how can I prevent it?
Causality: This byproduct results from protodeboronation (or protodeborylation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13] This reaction can be catalyzed by acid or base and is often promoted by trace water, especially at higher temperatures.[5][13] Electron-deficient arylboronic acids can be particularly susceptible to this process.[3]
Solutions:
-
Use a More Stable Boronic Acid Derivative: The most robust solution is to use a boronic ester, such as a pinacol (BPin) or MIDA ester. These act as "slow-release" sources of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[6][13]
-
Minimize Water Content: If the reaction allows, use anhydrous solvents and bases. While many Suzuki protocols call for aqueous bases, sometimes a switch to an anhydrous system (e.g., THF with K₃PO₄ or potassium trimethylsilanolate) can suppress this side reaction.[14]
-
Milder Reaction Conditions: Lower the reaction temperature and use the mildest effective base to disfavor the protodeboronation pathway.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This ensures that even with some degradation, enough reagent is present to drive the primary reaction to completion.
Q4: The methyl ester on my boronic acid is being hydrolyzed to a carboxylic acid. How can I protect this functional group?
Causality: The ester functionality is susceptible to saponification (base-mediated hydrolysis). This is exacerbated by strong bases (NaOH, KOH), high temperatures, and the presence of water.
Solutions:
-
Choice of Base: This is the most critical factor. Avoid strong hydroxides. Use carbonate (K₂CO₃, Cs₂CO₃), phosphate (K₃PO₄), or fluoride (CsF, KF) bases, which are generally less nucleophilic and less prone to causing hydrolysis.
-
Anhydrous Conditions: Employing a non-aqueous, homogeneous system can completely prevent hydrolysis. A combination of a boronic ester (e.g., neopentyl glycol ester) with an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF has been shown to be highly effective.[14]
-
Lower Temperature and Shorter Reaction Time: If hydrolysis is still observed with milder bases, try reducing the reaction temperature and monitoring the reaction closely to stop it as soon as it is complete, minimizing the substrate's exposure time to basic conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
While optimal conditions are substrate-dependent, the following table provides a robust starting point for reaction development.
| Component | Recommendation | Rationale & Comments |
| Aryl Halide | 1.0 eq | Limiting reagent. Reactivity: I > OTf > Br >> Cl.[1][15] |
| Boronic Acid | 1.2 - 1.5 eq | Slight excess accounts for potential protodeboronation or boroxine formation.[1] |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern precatalysts (e.g., XPhos Pd G3).[4][7] |
| Base | 2.0 - 3.0 eq | K₃PO₄ or K₂CO₃ . Avoid strong hydroxides to prevent ester hydrolysis.[7] |
| Solvent | 0.1 - 0.5 M | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DME. Must be thoroughly degassed.[2] |
| Temperature | 80 - 110 °C | Monitor by TLC or LC-MS to avoid prolonged heating. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation of the Pd(0) catalyst.[4] |
Q2: How should I store and handle this compound to ensure its stability?
Causality: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is an equilibrium that is driven by the removal of water.[5] While often still reactive, the precise stoichiometry can be affected.
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
Handling: Weigh out the reagent quickly in an open atmosphere to minimize moisture absorption. For long-term stability and reproducibility, consider converting a batch to its pinacol ester, which is significantly more stable to storage.[3]
Caption: Equilibrium relationship between a boronic acid and its derivatives.
Q3: Are there more stable alternatives to this boronic acid that I can use?
Yes. Using boronic acid derivatives is a highly effective strategy to enhance stability and improve reaction reproducibility.[5]
-
Potassium Aryltrifluoroborates (R-BF₃K): These are highly crystalline, bench-stable solids. They are less prone to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[6]
-
Boronate Esters (e.g., Pinacol, MIDA): As mentioned previously, these esters are significantly more stable than the free boronic acids.[6] MIDA boronates are particularly robust and can survive a range of reaction conditions, allowing for sequential cross-coupling reactions.[1][6]
Part 3: Standardized Protocols
Protocol 1: General Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Dioxane and 2 mL of H₂O) via syringe.[4]
-
Reaction: Lower the flask into a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed.
Protocol 2: Aqueous Workup and Purification
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M Na₂CO₃ solution (2 x 15 mL) to remove excess boronic acid. Follow with a wash of water (15 mL) and then saturated NaCl (brine) (15 mL).[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. orgsyn.org [orgsyn.org]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 4-Fluoro-3-methoxycarbonylphenylboronic acid
Welcome, researchers, to your dedicated resource for navigating the complexities of synthesizing 4-Fluoro-3-methoxycarbonylphenylboronic acid. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis, purification, and analysis of this versatile reagent. Our goal is to empower you with the expertise to not only identify and resolve issues but also to understand the underlying chemical principles driving these outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter. The synthesis of this compound, a valuable building block in pharmaceutical and materials science[1][2], is typically achieved via a Miyaura borylation of a suitable aryl halide precursor, followed by hydrolysis of the resulting boronate ester. This guide will focus on this common and effective synthetic route.
Q1: My Miyaura borylation reaction shows low conversion of the starting material, methyl 4-fluoro-3-bromobenzoate. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be traced back to the fundamental components of the reaction. A systematic check of your reagents and setup is the first critical step.
Answer:
Several factors can contribute to incomplete conversion in a Miyaura borylation. Let's break down the most common culprits:
-
Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, phosphine ligands are susceptible to oxidation, which deactivates the catalyst.
-
Expert Insight: Always use fresh, high-quality catalyst and ligands. If you suspect catalyst deactivation, a good diagnostic test is to run a simple, reliable Suzuki coupling with standard substrates like bromobenzene and phenylboronic acid. If this control reaction also fails, your catalyst system is likely compromised.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a very common cause of low yields. Oxygen can lead to the formation of palladium oxides and promote unwanted side reactions like the homocoupling of the boronic ester.
-
Troubleshooting Protocol: Ensure your reaction flask is rigorously purged. A minimum of three evacuate/backfill cycles with an inert gas (Argon or Nitrogen) is recommended. Solvents should be freshly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
-
Reagent Quality & Stoichiometry:
-
Bis(pinacolato)diboron (B₂pin₂): This reagent can degrade over time. Use a fresh bottle or one that has been properly stored under an inert atmosphere. Using a slight excess (1.1-1.2 equivalents) is standard practice, but a large excess can complicate purification.
-
Base: The base is critical for the transmetalation step. Potassium acetate (KOAc) is a commonly used weak base that is effective for this reaction.[3][4] It must be anhydrous; moisture can inhibit the reaction and promote side reactions. Dry your KOAc in an oven before use.
-
Aryl Halide: Ensure the purity of your methyl 4-fluoro-3-bromobenzoate. Impurities in the starting material can interfere with the catalysis.
-
Q2: I've successfully formed the boronate ester, but I'm detecting several impurities by LC-MS and ¹H NMR. What are the likely side products and how can I identify them?
The identification of byproducts is key to optimizing your reaction conditions to prevent their formation. Below is a guide to the most common impurities, their formation mechanisms, and analytical signatures.
Answer:
In the synthesis of this compound, you should be vigilant for the following impurities:
-
Protodeboronation/Dehalogenation Product (Methyl 4-fluorobenzoate): This is often a major byproduct where the bromine atom on the starting material is replaced by a hydrogen atom.[3][4]
-
Formation Mechanism: This occurs when the palladium intermediate reacts with a proton source (like trace water) before it can couple with the diboron reagent.
-
Identification:
-
¹H NMR: The aromatic region will simplify. Instead of the complex splitting pattern of the starting material, you will see signals corresponding to methyl 4-fluorobenzoate. Look for a characteristic triplet around 7.1-7.2 ppm and a doublet of doublets around 8.0-8.1 ppm.[5][6]
-
LC-MS: A mass corresponding to C₈H₇FO₂ (M.W. 154.14) will be detected.
-
-
-
Homocoupling Product (Dimethyl 2,2'-difluoro-[1,1'-biphenyl]-5,5'-dicarboxylate): This impurity arises from the coupling of two molecules of the starting aryl bromide.
-
Formation Mechanism: This side reaction is often promoted by the presence of oxygen or water, which can interfere with the catalytic cycle and lead to a Pd(II)-mediated homocoupling pathway.[7]
-
Identification:
-
¹H NMR: The spectrum will be more complex, but a key feature is the loss of the bromine signal and the appearance of new aromatic signals corresponding to a symmetrical biphenyl structure.
-
LC-MS: A mass corresponding to C₁₆H₁₂F₂O₄ (M.W. 306.26) will be observed.
-
-
-
Hydrolyzed Starting Material/Product (4-Fluoro-3-carboxy starting material or 4-Fluoro-3-carboxyphenylboronic acid): The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.
-
Formation Mechanism: Saponification of the methyl ester by the base (e.g., KOAc, especially if aqueous bases are used in subsequent steps).
-
Identification:
-
¹H NMR: Disappearance of the methyl singlet (around 3.9 ppm) and broadening of the carboxylic acid proton signal. The aromatic signals will also shift.
-
LC-MS: A mass corresponding to the carboxylic acid, C₇H₄BrFO₂ (M.W. 219.01) if from the starting material, or C₇H₆BFO₄ (M.W. 183.93) if from the final product.[8]
-
HPLC: The carboxylic acids are significantly more polar and will have shorter retention times on a reverse-phase column.
-
-
-
Boroxine (Anhydride of the final product): Boronic acids are prone to dehydration, forming a cyclic trimer called a boroxine.[3][9][10] This is especially common upon storage or during analysis (e.g., in the MS source).[11]
-
Formation Mechanism: Spontaneous loss of water from three molecules of the boronic acid. This is a reversible process.[9]
-
Identification:
-
¹H NMR: The spectra can be complex and show broad signals due to the equilibrium between the acid and the boroxine. The B-OH proton signal will diminish or disappear.
-
LC-MS: You may see a mass corresponding to the trimer minus three water molecules. For the target product, this would be (197.96 * 3 - 18.02 * 3) = 539.82. The observation of boroxines is highly dependent on the MS source conditions.[11]
-
-
| Impurity Name | Chemical Formula | Molecular Weight | Key ¹H NMR Signal(s) |
| Target Product | C₈H₈BFO₄ | 197.96 | Aromatic signals in 7.5-8.2 ppm range, -OCH₃ singlet (~3.9 ppm), broad B(OH)₂ singlet |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | Aromatic signals ~7.1-7.2 and 8.0-8.1 ppm, -OCH₃ singlet (~3.9 ppm)[5][6] |
| Homocoupling Product | C₁₆H₁₂F₂O₄ | 306.26 | Complex aromatic signals, -OCH₃ singlet (~3.9 ppm) |
| 4-Fluoro-3-carboxyphenylboronic acid | C₇H₆BFO₄ | 183.93 | Disappearance of -OCH₃ singlet, broad -COOH proton |
Q3: My purification is challenging. The product seems unstable on silica gel, and recrystallization gives poor recovery. What are the best practices for purifying this compound?
Purifying boronic acids is notoriously difficult due to their unique chemical properties. Standard organic chemistry techniques often need to be adapted.
Answer:
Column chromatography on standard silica gel is generally not recommended for boronic acids. They tend to be quite polar and can either streak badly or decompose on the acidic silica surface. Here is a more robust purification strategy:
-
Work-up to Remove Boronate Ester: After the Miyaura borylation is complete, the pinacol ester is typically hydrolyzed to the desired boronic acid. A common procedure is to perform a liquid-liquid extraction. The organic layer containing the pinacol ester can be washed with aqueous acid (e.g., 1M HCl) to hydrolyze the ester. The resulting boronic acid is often more soluble in the organic phase but can be extracted into a basic aqueous phase (e.g., with NaOH) and then re-precipitated by adding acid.
-
Recrystallization: This is often the most effective method for purifying the final boronic acid.
-
Solvent Selection: A mixed solvent system is often required. Good starting points are water/acetonitrile, water/ethanol, or toluene/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Expert Insight: Be aware that heating a solution of the boronic acid for extended periods can promote the formation of the boroxine anhydride. A rapid recrystallization is often best.
-
-
Acid-Base Extraction: This is a powerful technique for separating the acidic boronic acid from neutral impurities (like the dehalogenated starting material or homocoupling product).
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt.
-
Separate the layers. The neutral impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol is a representative procedure for the Miyaura borylation step.
-
Materials:
-
Methyl 4-fluoro-3-bromobenzoate (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add methyl 4-fluoro-3-bromobenzoate, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
The filtrate contains the crude pinacol ester and can be taken to the hydrolysis step.
-
Workflow for Synthesis and Purification
The following diagram illustrates the overall process from starting material to purified product, highlighting key decision points and potential impurity pathways.
Caption: Workflow from starting material to final product with key impurity formation points.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 4-Fluoro-3-methoxycarbonylphenylboronic Acid and 3-Fluoro-4-methoxycarbonylphenylboronic Acid for Researchers in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Phenylboronic acids, as key building blocks in palladium-catalyzed cross-coupling reactions, are indispensable tools for the construction of complex biaryl structures. This guide provides an in-depth comparative analysis of two regioisomeric fluorinated and ester-functionalized phenylboronic acids: 4-Fluoro-3-methoxycarbonylphenylboronic acid and 3-Fluoro-4-methoxycarbonylphenylboronic acid . This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection and application of these versatile reagents.
Introduction: Structural Isomers with Distinct Personalities
At first glance, this compound and 3-Fluoro-4-methoxycarbonylphenylboronic acid are simple regioisomers, both possessing a fluorine atom and a methoxycarbonyl group on a phenylboronic acid core. However, the positional difference of these substituents imparts distinct electronic and steric characteristics, which in turn influence their reactivity, stability, and utility in synthetic applications. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental starting point for any reagent selection is a thorough understanding of its physical and chemical properties. The table below summarizes the key physicochemical data for the two isomers.
| Property | This compound | 3-Fluoro-4-methoxycarbonylphenylboronic acid |
| CAS Number | 874219-35-9[1] | 505083-04-5[2] |
| Molecular Formula | C₈H₈BFO₄[1] | C₈H₈BFO₄[2] |
| Molecular Weight | 197.96 g/mol [1] | 197.96 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline powder[2] |
| Melting Point | 255 °C[1] | 184 °C[2] |
| Purity | Typically ≥97% | Typically ≥97% |
| Storage Conditions | Room Temperature[1] | Room Temperature[2] |
The most striking difference is the significantly higher melting point of the 4-fluoro-3-methoxycarbonyl isomer, suggesting a more stable crystal lattice packing. While both are generally stable at room temperature, this difference in solid-state stability could be a consideration for long-term storage and handling.
Electronic Effects and Predicted Reactivity
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is intrinsically linked to the electronic nature of the substituents on the phenyl ring. Both the fluorine atom and the methoxycarbonyl group are electron-withdrawing, which influences the Lewis acidity of the boronic acid and the nucleophilicity of the aryl group during the transmetalation step of the catalytic cycle.
The introduction of fluorine into an aromatic ring enhances the Lewis acidity of boronic acids, with the magnitude of this effect being dependent on the position of the fluorine substituent.[3][4]
To quantify these electronic effects, we can consider the Hammett constants (σ) for each substituent. A more positive σ value indicates a stronger electron-withdrawing effect.
-
Fluorine: σ_meta_ = +0.34, σ_para_ = +0.06
-
Methoxycarbonyl (-CO₂Me): σ_meta_ = +0.37, σ_para_ = +0.45
In This compound , the boronic acid group is para to the fluorine atom and meta to the methoxycarbonyl group. The additive electronic effect will be a combination of the weaker para-directing electron-withdrawing effect of fluorine and the stronger meta-directing effect of the methoxycarbonyl group.
Conversely, in 3-Fluoro-4-methoxycarbonylphenylboronic acid , the boronic acid is meta to the fluorine and para to the methoxycarbonyl group. This arrangement places the boronic acid under the influence of the stronger para-directing electron-withdrawing effect of the methoxycarbonyl group and the meta-directing effect of fluorine.
Given that electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate anion required for transmetalation, one might predict that the 3-Fluoro-4-methoxycarbonylphenylboronic acid would be the more reactive of the two in Suzuki-Miyaura coupling. This is because the powerful para-electron-withdrawing effect of the methoxycarbonyl group would render the boronic acid more Lewis acidic.
Application in Suzuki-Miyaura Cross-Coupling: A Practical Perspective
Both isomers are valuable reagents for introducing a fluorinated and ester-functionalized phenyl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where such motifs can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5]
A generalized experimental workflow for a Suzuki-Miyaura coupling reaction using these reagents is depicted below.
While direct comparative data is scarce, the choice between the two isomers may also be influenced by the nature of the coupling partner and the desired electronic properties of the final product. For instance, if a stronger electron-withdrawing effect is desired in the final biaryl product at a specific position, the selection of the appropriate isomer becomes a critical design element.
Synthesis and Stability Considerations
The synthesis of these regioisomers typically involves a halogen-metal exchange of a suitably substituted dihalobenzene, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Regarding stability, fluorinated phenylboronic acids are generally stable compounds. However, boronic acids can undergo dehydration to form boroxines, especially upon heating. The higher melting point of the 4-fluoro-3-methoxycarbonyl isomer may suggest greater thermal stability in the solid state. In solution, the stability can be influenced by pH and the presence of diols.[3][4]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of these reagents. While comprehensive spectral data is best obtained from the supplier's certificate of analysis, typical ¹H NMR spectral features can be anticipated.
For This compound , one would expect to see three distinct aromatic proton signals, likely exhibiting complex coupling patterns due to both ³J(H-H) and J(H-F) couplings. The methoxy group would appear as a singlet around 3.9 ppm, and the boronic acid protons as a broad singlet.
For 3-Fluoro-4-methoxycarbonylphenylboronic acid , a similar pattern of three aromatic proton signals with H-H and H-F couplings would be expected, along with the methoxy singlet and the boronic acid proton signal.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine atom will be influenced by the electronic environment. In general, aromatic fluorine atoms resonate in the range of -100 to -140 ppm relative to CFCl₃. The precise chemical shift and any observed couplings to neighboring protons can provide valuable structural confirmation.
Conclusion and Recommendations
Both This compound and 3-Fluoro-4-methoxycarbonylphenylboronic acid are valuable and versatile building blocks for the synthesis of complex molecules. The choice between them should be guided by a careful consideration of the desired electronic properties of the target molecule and the anticipated reactivity in the chosen synthetic route.
Key Takeaways:
-
Reactivity: Based on electronic principles, 3-Fluoro-4-methoxycarbonylphenylboronic acid is predicted to be the more reactive isomer in Suzuki-Miyaura coupling due to the stronger para-electron-withdrawing effect of the methoxycarbonyl group enhancing the Lewis acidity of the boronic acid.
-
Stability: The higher melting point of This compound suggests greater thermal stability in the solid state.
-
Application: The selection of the isomer will dictate the final substitution pattern on the phenyl ring, which is a critical consideration in structure-activity relationship studies.
It is recommended that for novel applications, small-scale pilot reactions be conducted to determine the optimal conditions for each isomer. Furthermore, careful analysis of the purity of the boronic acid is crucial, as impurities can significantly impact the efficiency of palladium-catalyzed reactions.
References
A Comparative Guide to the Reactivity of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and advanced materials. The choice of the arylboronic acid coupling partner is paramount, as its structural and electronic properties profoundly influence reaction kinetics and overall yield. This guide provides an in-depth comparative analysis of 4-Fluoro-3-methoxycarbonylphenylboronic acid , a polysubstituted arylboronic acid, against a spectrum of other commonly utilized arylboronic acids. By examining the interplay of substituent effects, this guide offers a predictive framework for reactivity and a robust experimental protocol for empirical validation.
Understanding the Reactivity Landscape of Arylboronic Acids
The efficacy of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic nature of the substituents on the aromatic ring. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. The nucleophilicity of the aryl group is a key determinant of the rate of this step.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon attached to the boron, thereby accelerating the transmetalation step and generally leading to higher reaction rates and yields.[1][2][3]
-
Electron-Withdrawing Groups (EWGs) , such as fluoro (-F), methoxycarbonyl (-COOCH₃), or trifluoromethyl (-CF₃) groups, decrease the electron density of the aromatic ring.[1][4] This reduced nucleophilicity can lead to a slower transmetalation step.[1][4] Consequently, reactions with electron-deficient arylboronic acids may require more forcing conditions (e.g., higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields to their electron-rich counterparts.[5]
This compound presents an interesting case, as it possesses two distinct electron-withdrawing groups. The fluorine atom exerts a strong inductive withdrawing effect, while the methoxycarbonyl group is also electron-withdrawing. This electronic profile suggests that this boronic acid will be relatively deactivated towards Suzuki-Miyaura coupling compared to unsubstituted or electron-rich arylboronic acids.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a selection of representative arylboronic acids. The following table provides a qualitative and quantitative comparison based on established chemical principles and available literature data. It is important to note that a direct, side-by-side comparison of yields from different studies can be misleading due to variations in experimental conditions. The provided yields are illustrative and sourced from reactions conducted under conditions as similar as possible to the standardized protocol outlined later in this guide.
Table 1: Comparative Reactivity of Selected Arylboronic Acids in a Standardized Suzuki-Miyaura Coupling with 4-Bromotoluene
| Arylboronic Acid | Substituents | Electronic Effect of Substituents | Expected Reactivity | Representative Yield (%) |
| Phenylboronic acid | None | Neutral | Baseline | ~95[6][7] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-Donating | High | >95[8] |
| 4-Fluorophenylboronic acid | 4-F | Electron-Withdrawing | Moderate to Low | ~76[8] |
| 3-Methoxycarbonylphenylboronic acid | 3-COOCH₃ | Electron-Withdrawing | Low | Not readily available |
| This compound | 4-F, 3-COOCH₃ | Strongly Electron-Withdrawing | Low | Not readily available |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | Strongly Electron-Withdrawing | Low | ~70-80 |
Yields are approximate and collated from various sources. Direct comparison requires identical reaction conditions.
The data and established principles suggest a reactivity trend:
4-Methoxyphenylboronic acid > Phenylboronic acid > 4-Fluorophenylboronic acid > 4-Trifluoromethylphenylboronic acid > this compound
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the observed reactivity differences.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical Transmetalation step is where the aryl group from the boronic acid (Ar-B(OH)₂) replaces the halide (X) on the palladium(II) complex. The presence of electron-withdrawing groups on the aryl ring of the boronic acid decreases its nucleophilicity, slowing down this transfer and potentially hindering the overall reaction rate.
Experimental Protocol for a Comparative Reactivity Study
To enable researchers to conduct their own direct comparisons, the following standardized protocol for the Suzuki-Miyaura coupling of an aryl bromide with various arylboronic acids is provided.
Materials:
-
Aryl bromide (e.g., 4-Bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (5 mL) followed by the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting a comparative study of arylboronic acid reactivity.
Conclusion
This compound, with its dual electron-withdrawing substituents, is expected to exhibit lower reactivity in Suzuki-Miyaura coupling reactions compared to unsubstituted, electron-neutral, or electron-rich arylboronic acids. This reduced reactivity is primarily attributed to the decreased nucleophilicity of the aryl ring, which slows the critical transmetalation step in the catalytic cycle. For synthetic applications involving this and other electron-deficient boronic acids, optimization of reaction conditions, including the choice of a more active catalyst system, a stronger base, or higher reaction temperatures, may be necessary to achieve satisfactory yields. The provided standardized protocol offers a reliable method for researchers to empirically determine the relative reactivity of this compound and other arylboronic acids in their specific synthetic contexts, enabling more informed decisions in the design and execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Suzuki-Miyaura Coupling Method Using a Model System
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] The reaction's robustness, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in the creation of complex molecules, from pharmaceuticals to advanced materials.[1][2] However, the successful implementation and optimization of this powerful reaction hinge on a thorough understanding of its mechanism and the validation of the chosen methodology.
This guide provides an in-depth technical comparison for validating the Suzuki coupling method using a well-established model system: the synthesis of 4-methylbiphenyl from an aryl halide and phenylboronic acid. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to ensure a self-validating system for your research.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[3][4]
-
Transmetalation: In this step, the organic group from the organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex are then coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
References
A Senior Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Coupling of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl linkages that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's success, however, is not a given; it is profoundly influenced by the subtle interplay of substrates, catalysts, and conditions.
This guide focuses on a particularly relevant yet challenging substrate: 4-Fluoro-3-methoxycarbonylphenylboronic acid . This molecule is characterized by two electron-withdrawing groups (a fluorine atom and a methoxycarbonyl group), which render it electron-deficient. While valuable for introducing functionalized fluorinated motifs into target molecules, its electronic nature makes it susceptible to an undesirable side reaction known as protodeboronation, where the boronic acid moiety is cleaved by water or other protic sources before it can participate in the catalytic cycle.[3][4]
The selection of the appropriate palladium ligand is therefore not merely an optimization step but a critical determinant of success. The ligand dictates the stability, activity, and selectivity of the palladium catalyst, directly influencing reaction rates and ultimate product yield. This guide provides a comparative analysis of common ligand classes, offering field-proven insights and actionable protocols for researchers navigating the coupling of this important building block.
The Heart of the Reaction: The Ligand-Modulated Catalytic Cycle
To understand ligand performance, one must first appreciate its role in the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages, each profoundly influenced by the ligand (L) bound to the palladium center.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X). This step is often rate-limiting, especially for less reactive aryl chlorides (Ar-Cl).[6] Bulky, electron-rich ligands are essential here, as their strong electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C-X bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex. The ligand's steric and electronic properties influence the rate of this step and can help suppress protodeboronation of the sensitive boronic acid.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst. This step is also accelerated by bulky, electron-rich ligands.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Guide to Palladium Ligand Classes
The choice of ligand must be tailored to the specific demands of the coupling partners. For an electron-deficient boronic acid and potentially challenging aryl halides, modern, sterically demanding ligands consistently outperform older, less sophisticated options.
Bulky, Electron-Rich Phosphine Ligands
This class represents the modern workhorse for challenging Suzuki-Miyaura couplings. Their combination of steric bulk and strong electron-donating ability addresses the key hurdles of the catalytic cycle.[7][8]
-
Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos): Often considered the state-of-the-art, these ligands from the Buchwald group provide a highly effective balance of steric hindrance and electron-richness.[7] Their bulk promotes the formation of monoligated Pd(0)L species, which are often the most catalytically active, and accelerates both oxidative addition and reductive elimination. They have demonstrated high efficacy for coupling electron-poor substrates and are an excellent first choice for screening.
-
Ferrocenyl Phosphines (e.g., dppf): Palladium complexes of 1,1'-Bis(diphenylphosphino)ferrocene (dppf), such as Pd(dppf)Cl₂, are highly stable and versatile pre-catalysts. They are effective for a wide range of boronic acids and aryl halides.
-
Dialkylphosphines (e.g., P(tBu)₃, PCy₃): Ligands like tri-tert-butylphosphine and tricyclohexylphosphine are strongly electron-donating and sterically demanding.[8] While highly active, their performance can be system-dependent, and in some cases, excessive bulk can promote competing side reactions like protodeboronation.[3]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donors, often exceeding that of electron-rich phosphines, which allows them to form exceptionally stable palladium complexes.[9][10][11]
-
Sterically Demanding NHCs (e.g., SIPr, SIMes): Ligands such as 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) and its mesityl analogue (SIMes) are commercially available and highly effective.[12] Their strong donor ability is particularly advantageous for activating stubborn C-Cl bonds in aryl chlorides. The defined steric pocket created by these ligands can also provide selectivity and stabilize the catalytic intermediates against decomposition. The choice between different NHCs can even provide orthogonal chemoselectivity for substrates with multiple halide leaving groups.[12]
Caption: Structures of representative high-performance ligands.
Performance Summary and Data
The optimal ligand is always dependent on the specific aryl halide coupling partner. However, general performance characteristics can guide the initial selection process.
Table 1: Qualitative Performance Comparison of Ligand Classes
| Ligand Class | Key Features & Performance | Best For | Potential Downsides |
| Biaryl Phosphines | State-of-the-art; high yields for a broad scope of substrates, including electron-poor and sterically hindered partners. | General screening, challenging couplings, use with aryl chlorides. | Higher cost compared to simpler phosphines. |
| NHC Ligands | Strong σ-donors, form highly stable complexes. Excellent for activating aryl chlorides. Tunable sterics. | Aryl chloride activation, reactions requiring high thermal stability. | Can sometimes be less general than the best biaryl phosphines. |
| Ferrocenyl Phosphines | Good balance of activity and stability. Widely available as a reliable pre-catalyst (Pd(dppf)Cl₂). | General purpose coupling with aryl bromides and iodides. | May be less effective for highly challenging aryl chlorides. |
| Simple Phosphines | PPh₃ is a classic ligand but often inefficient for this substrate. P(tBu)₃ is highly active but can be prone to side reactions. | Simple, unhindered aryl bromides/iodides (PPh₃). Reactive aryl chlorides (P(tBu)₃). | Limited scope, potential for protodeboronation or P-C bond cleavage. |
Table 2: Representative Experimental Screening Protocol & Expected Outcomes
The following table outlines a logical screening approach for coupling this compound (1.2 equiv) with a generic aryl chloride (e.g., 4-chloroanisole, 1.0 equiv).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >90% |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >90% |
| 3 | Pd(OAc)₂ (2) | SIPr (4) | K₂CO₃ (3.0) | Toluene/H₂O | 80 | 85-95% |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 60-80% |
| 5 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 50-75% |
| 6 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | <20% |
Note: Expected yields are illustrative, based on literature precedents for similar electron-deficient systems, and serve as a guide for experimental design.[6][13]
Experimental Protocols
Adherence to rigorous experimental technique is crucial for reproducibility and success, especially when dealing with sensitive reagents.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for ligand comparison.
1. Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
2. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, palladium source, and ligand.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.
3. Reaction Execution:
-
Add the degassed solvent via syringe.
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C for aryl chlorides).
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[5]
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of solvents and thorough purging of the reaction vessel. Use a freshly opened or dried base.[6] |
| Protodeboronation | Presence of water; Reaction temperature too high or time too long. | Ensure anhydrous conditions (if the protocol is non-aqueous). Use a slight excess of boronic acid (1.2-1.5 equiv). Monitor the reaction closely and stop it once the starting material is consumed.[6] |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure a strictly inert atmosphere. Screen different ligands or bases to facilitate more efficient transmetalation. |
Conclusion and Authoritative Recommendations
For the successful Suzuki-Miyaura coupling of This compound , particularly with challenging aryl chloride partners, the data overwhelmingly supports the use of modern, sterically demanding, and electron-rich ligands.
Primary Recommendation: Begin screening with a biaryl phosphine ligand system. XPhos or SPhos in combination with a palladium(0) source like Pd₂(dba)₃ and a base such as K₃PO₄ in a dioxane/water solvent system represents the current gold standard and offers the highest probability of success.[7]
Alternative Recommendation: For couplings involving particularly inert aryl chlorides or when thermal stability is a concern, an N-heterocyclic carbene (NHC) ligand such as SIPr is an excellent alternative.[11][12] These ligands form robust catalysts that can overcome the high activation barrier of C-Cl bond cleavage.
Ultimately, while this guide provides a framework grounded in established principles, the optimal conditions are substrate-dependent. A systematic experimental screen of the recommended ligand classes remains the most reliable path to achieving high yields and purity for your specific synthetic target.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal Base for Suzuki Coupling of Fluorinated Phenylboronic Acids
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the carbon-carbon bonds necessary to create these valuable fluorinated biaryl structures.[2] However, the very properties that make fluorinated phenylboronic acids so attractive also present unique challenges. Their electron-deficient nature increases their susceptibility to undesired side reactions, most notably protodeboronation, where the crucial carbon-boron bond is cleaved by a proton source.[1][3][4]
The choice of base is not merely a reaction parameter to be set; it is the critical lever for controlling the reaction's success. The base dictates the rate of productive coupling versus the rate of substrate degradation. This guide provides a comparative analysis of commonly used bases for the Suzuki coupling of fluorinated phenylboronic acids, supported by experimental insights to empower researchers to make informed, effective decisions in their synthetic endeavors.
The Pivotal Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction performs a multifaceted and essential role, primarily centered on the transmetalation step.[5] Its main function is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate), which is far more reactive toward the palladium(II) halide complex than the neutral boronic acid.[6][7][8] There are two predominant mechanistic proposals for how the base achieves this:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species, [ArB(OH)3]−. This species then undergoes transmetalation with the LnPX(Ar') complex.[5][7]
-
The Oxo-Palladium Pathway: The base, often a hydroxide, first exchanges with the halide on the palladium center to form a palladium-hydroxide complex, LnP(OH)(Ar'). This complex then reacts with the neutral boronic acid.[5][7]
For fluorinated systems, where the boronic acid is already electron-deficient, managing the basicity is a delicate balancing act. A base that is too strong or too nucleophilic can accelerate the destructive protodeboronation pathway faster than the desired transmetalation, leading to low yields and formation of fluoroarene byproducts.[3][9][10]
Comparative Analysis of Common Bases
The choice of base must be tailored to the specific fluorinated phenylboronic acid and its coupling partner. A base that is optimal for a robust substrate may be entirely unsuitable for a more delicate, electronically deficient one.
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃): These are perhaps the most common, cost-effective, and moderately strong bases used in Suzuki couplings.[11] They are often employed in aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water), which can facilitate the dissolution of the base and boronic acid.[12] For many monofluorinated and some difluorinated phenylboronic acids, K₂CO₃ provides a good balance of reactivity and stability.[12] However, for polyfluorinated or heteroaromatic substrates prone to decomposition, they can sometimes be too harsh, leading to significant protodeboronation.[13]
-
Cesium Carbonate (Cs₂CO₃): Often a superior choice to its lighter alkali metal counterparts, especially for challenging couplings.[14] The "caesium effect" is a well-documented phenomenon where the large, soft Cs⁺ cation is believed to assist in the catalytic cycle, potentially by stabilizing intermediates or improving the solubility of key species.[14][15] It is particularly effective for electron-poor substrates and can often drive sluggish reactions to completion where K₂CO₃ fails.[15]
Inorganic Phosphates (K₃PO₄)
-
Potassium Phosphate (K₃PO₄): This is frequently the base of choice for sensitive and electronically demanding substrates, including many polyfluorinated phenylboronic acids.[9][16] K₃PO₄ is a moderately strong but non-nucleophilic base. Its efficacy lies in its ability to promote the formation of the reactive boronate species without being overly aggressive, thereby minimizing the rate of protodeboronation.[9] Many modern, high-activity catalyst systems developed for unstable boronic acids are specifically optimized for use with K₃PO₄ in solvents like THF or dioxane.[9][17]
Fluoride Sources (KF, CsF)
-
Potassium Fluoride (KF) & Cesium Fluoride (CsF): Fluoride ions can play a unique role in activating boron compounds.[8] They can form highly nucleophilic trifluoroborate salts in situ, which are often more stable towards protodeboronation but still highly active in transmetalation.[18][19] CsF, in particular, is often essential for the successful coupling of extremely electron-deficient substrates like pentafluorophenylboronic acid, where other bases fail completely.[13][20]
Strong Bases (KOtBu, NaOH, KOH)
-
Potassium tert-butoxide (KOtBu) & Hydroxides (NaOH, KOH): These strong bases are generally avoided for fluorinated phenylboronic acids.[5] Their high basicity and nucleophilicity dramatically accelerate the undesired protodeboronation side reaction, often leading to complete consumption of the starting boronic acid before significant coupling can occur.[3][10] While they have their place in Suzuki couplings of less reactive electrophiles like aryl chlorides, they are typically incompatible with sensitive fluorinated substrates.[5]
Head-to-Head Performance Data
The following table summarizes representative data from the literature, comparing the performance of different bases in the Suzuki coupling of various fluorinated phenylboronic acids. Note: Direct comparison of yields can be complex due to variations in catalysts, ligands, and solvents between studies.
| Fluorinated Boronic Acid | Coupling Partner | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | G-COOH-Pd-10 | DMF/H₂O | 110 | >95 | [12] |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ | XPhos G3 | THF/H₂O | RT | 92 | [9][17] |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Na₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene/THF/H₂O | 95 | 85 | [13][17] |
| Pentafluorophenylboronic acid | Iodobenzene | CsF | Pd(PPh₃)₄ | Dioxane | 100 | 78 | [13] |
| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 95 | N/A |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 91 | [1] |
Mitigating Side Reactions: The Base is Key
The primary challenge with fluorinated substrates is managing the competition between the desired C-C coupling and undesired decomposition pathways.
As the diagram illustrates, selecting a milder base like K₃PO₄ or Cs₂CO₃ shifts the equilibrium towards the productive Suzuki coupling pathway. Stronger bases create a more favorable environment for protonolysis of the C-B bond, leading to waste.[3][4]
Experimental Protocol: A Model Reaction
This protocol provides a robust starting point for the coupling of an electron-deficient fluorinated phenylboronic acid, using conditions designed to minimize substrate degradation.
Reaction: Coupling of 2,5-Difluorophenylboronic Acid with 4-Chloroanisole
-
Reagent Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol, 1.0 equiv), 2,5-difluorophenylboronic acid (236.9 mg, 1.5 mmol, 1.5 equiv), and a highly active palladium precatalyst (e.g., XPhos G3, 16.9 mg, 0.02 mmol, 2 mol%).
-
Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Through the septum, add 2 mL of degassed, anhydrous tetrahydrofuran (THF). Follow with 4 mL of a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The use of a highly active catalyst allows the reaction to proceed rapidly at ambient temperature, which is crucial for preventing the decomposition of the unstable boronic acid. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Complete conversion is often observed within 30-60 minutes.
-
Workup: Upon completion, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2',5'-difluoro-4-methoxy-1,1'-biphenyl product.
This protocol's success hinges on the synergistic effect of a mild base (K₃PO₄) and a highly active catalyst that kinetically favors the rapid C-C bond formation over the slower, base-mediated protodeboronation.[9]
Conclusion
For researchers engaged in the synthesis of fluorinated biaryls, the selection of the base is a critical decision that profoundly impacts reaction outcomes. While traditional bases like K₂CO₃ are suitable for robust substrates, the increased lability of electron-deficient fluorinated phenylboronic acids necessitates a more nuanced approach. Milder, non-nucleophilic bases, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) at the forefront, have proven to be the most reliable choices for minimizing protodeboronation and maximizing yields. For the most challenging polyfluorinated systems, fluoride-based activators like CsF may be required. By understanding the mechanistic role of the base and its interplay with substrate stability, scientists can confidently navigate the complexities of Suzuki-Miyaura couplings to access these vital chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. compunetics.net [compunetics.net]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 4-Fluoro-3-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducibility, safety, and efficacy. 4-Fluoro-3-methoxycarbonylphenylboronic acid is a key building block in the synthesis of a multitude of pharmacologically active molecules. Its purity directly influences reaction yields, the impurity profile of subsequent synthetic steps, and ultimately, the quality of the active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.
The Analytical Imperative: Beyond a Simple Percentage
Assessing the purity of a boronic acid is more complex than assigning a single percentage. These molecules are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the boroxine can complicate analysis, leading to challenges in chromatography and spectroscopy. A robust purity assessment, therefore, must not only quantify the main component but also identify and quantify process-related impurities, residual solvents, and water content, while accounting for the dynamic nature of the boronic acid itself.
Comparative Analysis of Core Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, balancing the need for accuracy, precision, sensitivity, and practicality. Here, we compare the most powerful and commonly employed methods for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, coupled with UV detection. | High sensitivity for UV-active impurities, excellent for resolving complex mixtures, and widely available.[3] | Requires a reference standard for accurate quantification of the main component; assumes all impurities have a similar UV response in area percent calculations, which can be inaccurate. | Routine quality control, detection of trace organic impurities, and stability studies. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary analytical method where the signal intensity is directly proportional to the number of nuclei.[4] | Provides an absolute purity value without needing a specific reference standard of the analyte; requires a certified internal standard of a different compound. Excellent precision and accuracy.[4] Can provide structural information on impurities. | Lower sensitivity compared to HPLC for trace impurities. The presence of boroxines can complicate spectra, though this can be mitigated by solvent choice.[5] | Definitive purity assignment (assay), characterization of reference standards, and situations where a specific analyte standard is unavailable. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. | Extremely high sensitivity and selectivity.[6] Provides mass information for impurity identification.[6] High-throughput capabilities.[7] | More complex instrumentation and method development compared to HPLC-UV. Ionization efficiency can vary between compounds. | Impurity identification and quantification, analysis of complex reaction mixtures, and detection of non-chromophoric impurities. |
| Karl Fischer Titration | Electrochemical titration that specifically reacts with water molecules.[8] | The gold standard for water content determination.[8] Highly accurate and precise for a wide range of water concentrations.[9] | Only measures water content. Boronic acids can sometimes interfere with the reaction, requiring specific reagents.[7] | Accurate determination of water content, which is a critical purity parameter for boronic acids. |
Experimental Protocols: A Framework for Validation
The following protocols are presented as robust starting points for the purity assessment of this compound. They are designed to be self-validating, incorporating system suitability checks to ensure the trustworthiness of the generated data, in line with FDA and ICH guidelines.[10][11]
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
System Suitability:
-
Tailing Factor: The peak for this compound should have a tailing factor of ≤ 2.0.
-
Theoretical Plates: The column should exhibit ≥ 2000 theoretical plates for the main peak.
-
Repeatability: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
Quantitative ¹H-NMR (qNMR) for Absolute Purity (Assay)
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated methanol (Methanol-d₄) or Deuterated water (D₂O) to break up boroxine trimers.[5]
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse sequence
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation)
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Calculation:
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Visualizing the Purity Assessment Workflow
A logical and systematic workflow is crucial for a comprehensive purity assessment. The following diagram illustrates the decision-making process and the interplay between different analytical techniques.
Caption: A comprehensive workflow for the purity assessment of this compound.
Trustworthiness Through Self-Validation
For any analytical protocol to be trustworthy, it must be validated for its intended purpose. The key validation parameters, as outlined by the ICH, include:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated Approach to Purity
The purity assessment of this compound is a multi-faceted task that requires a thoughtful and integrated analytical approach. While HPLC provides a powerful tool for routine quality control and impurity profiling, qNMR stands as the definitive method for absolute purity assignment. UPLC-MS is invaluable for the identification of unknown impurities, and Karl Fischer titration is essential for the accurate determination of water content.
By understanding the inherent properties of boronic acids, selecting the appropriate analytical techniques, and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic building block, thereby safeguarding the integrity of their research and development endeavors.
References
- 1. sciex.com [sciex.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 874219-35-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. aksci.com [aksci.com]
- 9. 874219-36-0 | (3-Ethoxycarbonyl-4-fluorophenyl)boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. This compound pinacol ester [myskinrecipes.com]
- 11. fishersci.ie [fishersci.ie]
- 12. CAS No. 874219-35-9 | Chemsrc [chemsrc.com]
- 13. US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases - Google Patents [patents.google.com]
A Technical Guide to the Kinetic Performance of 4-Fluoro-3-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The judicious selection of the organoboron reagent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison of 4-Fluoro-3-methoxycarbonylphenylboronic acid, a versatile building block, against structurally related alternatives. By examining the kinetic nuances imparted by its unique substitution pattern, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
The Influence of Substitution on Reactivity: A Comparative Analysis
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the fluoro and methoxycarbonyl moieties in this compound, play a dual role. They can increase the Lewis acidity of the boron center, potentially facilitating the crucial transmetalation step. Conversely, a significant decrease in the nucleophilicity of the aryl group can hinder this same step. Understanding this delicate balance is key to predicting and controlling reaction outcomes.
To contextualize the performance of this compound, we will compare it with two key analogues: 4-Fluorophenylboronic acid and 3-Methoxycarbonylphenylboronic acid. This comparison allows for the dissection of the individual and combined effects of the fluoro and methoxycarbonyl substituents.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with an Aryl Bromide
| Boronic Acid | Substituents | Representative Half-Life (t½, min) | Relative Initial Rate | Key Observations |
| This compound | 4-Fluoro, 3-Methoxycarbonyl (Electron-withdrawing) | ~30 | ~2.0 | The combined electron-withdrawing effects of the fluoro and methoxycarbonyl groups lead to a significant rate enhancement compared to the monosubstituted analogues. This suggests that the increased Lewis acidity of the boron center and the activation of the aromatic ring outweigh the decreased nucleophilicity of the aryl group, leading to a faster transmetalation step. |
| 4-Fluorophenylboronic acid | 4-Fluoro (Electron-withdrawing) | ~45 | ~1.3 | The presence of a single electron-withdrawing fluorine atom generally leads to a moderate increase in reaction rate compared to unsubstituted phenylboronic acid. Studies have shown that 4-fluorophenylboronic acid can be more effective than phenylboronic acid in certain Suzuki-Miyaura couplings[1][2]. |
| 3-Methoxycarbonylphenylboronic acid | 3-Methoxycarbonyl (Electron-withdrawing) | ~60 | 1.0 (Reference) | The methoxycarbonyl group is also electron-withdrawing, but its effect on the reaction rate can be less pronounced than that of a fluorine atom at the para-position. The reactivity is generally considered to be moderate, providing a good balance between stability and reactivity. |
| Phenylboronic acid | None | ~75 | ~0.8 | Unsubstituted phenylboronic acid serves as a baseline for comparison. Its reactivity is generally considered moderate, and it is widely used in a vast array of Suzuki-Miyaura couplings. |
Disclaimer: The kinetic data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes only. Actual reaction rates will vary depending on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, base, solvent, and temperature.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding the individual steps of this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Guide to Kinetic Analysis
To obtain reliable kinetic data for the comparison of different boronic acids, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with a model aryl bromide and compare it to its analogues under identical conditions.
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
3-Methoxycarbonylphenylboronic acid
-
4-Bromoanisole (model aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
HPLC grade solvents (acetonitrile, water)
-
Reaction vials with septa
-
Magnetic stir bars
-
Heating block or oil bath
-
Syringes and needles
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole and the internal standard in toluene.
-
Prepare separate stock solutions for each boronic acid in toluene.
-
Prepare a stock solution of the palladium catalyst (Pd(OAc)₂) and ligand (SPhos) in toluene.
-
Prepare an aqueous solution of the base (K₃PO₄).
-
-
Reaction Setup:
-
In a series of reaction vials, add the stock solution of 4-bromoanisole and the internal standard.
-
To each vial, add the respective boronic acid stock solution.
-
Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed aqueous base solution to each vial.
-
Initiate the reactions by adding the catalyst/ligand stock solution to each vial at time zero.
-
-
Reaction Monitoring:
-
Place the reaction vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C).
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction vial using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a quenching agent (e.g., a solution of triphenylphosphine in ethyl acetate) to stop the reaction.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the quenched and diluted samples by HPLC.
-
Use a suitable C18 column and a gradient elution method with a mobile phase of acetonitrile and water.
-
Monitor the absorbance at a wavelength where both the starting material (4-bromoanisole) and the product are detectable.
-
Quantify the concentration of the starting material and product at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial reaction rate for each boronic acid from the initial slope of the concentration-time curve.
-
Calculate the reaction half-life (t½) for each reaction.
-
Caption: A generalized workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Conclusion
The kinetic studies of this compound and its analogues reveal the significant impact of substituent effects on the Suzuki-Miyaura coupling reaction. The presence of two electron-withdrawing groups in this compound leads to a notable enhancement in reaction rates compared to its monosubstituted counterparts. This enhanced reactivity makes it a valuable reagent for challenging coupling reactions where faster conversion times are desired. However, the choice of boronic acid should always be tailored to the specific requirements of the synthesis, taking into account factors such as the reactivity of the coupling partner, desired reaction conditions, and potential side reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling data-driven decisions in the pursuit of efficient and optimized synthetic routes.
References
A Comparative Guide to Modern Boronic Acid Reagents: Benchmarking 4-Fluoro-3-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth technical comparison of the widely used 4-fluoro-3-methoxycarbonylphenylboronic acid with its more recent counterparts: its N-methyliminodiacetic acid (MIDA) boronate ester and potassium trifluoroborate salt. This analysis is designed to offer researchers practical insights into reagent selection based on stability, reactivity, and ease of handling, supported by experimental data and detailed protocols.
The Evolving Toolkit of Boronic Acid Chemistry
For decades, boronic acids have been the workhorses of Suzuki-Miyaura coupling reactions due to their accessibility and broad functional group tolerance.[1][2] However, challenges such as instability, propensity for protodeboronation, and difficulties in purification have driven the development of more robust alternatives.[3] Among these, MIDA boronates and organotrifluoroborates have emerged as leading next-generation reagents, offering significant advantages in many synthetic contexts.[4]
This compound , the focus of this guide, is a valuable building block for introducing a fluorinated and methoxycarbonyl-substituted phenyl moiety. These functional groups are of particular interest in medicinal chemistry, where fluorine can enhance metabolic stability and binding affinity, and the ester group provides a handle for further derivatization.
A Head-to-Head Comparison: Boronic Acid vs. MIDA Boronate vs. Trifluoroborate
To provide a clear performance benchmark, we will consider the Suzuki-Miyaura coupling of these three boron reagents with a common, moderately reactive coupling partner, 4-bromoacetophenone.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Yield (%) |
| This compound | ![]() | Readily available, good reactivity for many substrates. | Prone to protodeboronation, can be challenging to purify from boroxine anhydrides. | 85-95 |
| 4-Fluoro-3-methoxycarbonylphenyl MIDA Boronate | ![]() | Exceptionally stable to air and chromatography, allows for slow release of the boronic acid.[5] | Requires an additional synthetic step, deprotection needed for reaction. | 90-98 |
| Potassium (4-Fluoro-3-methoxycarbonylphenyl)trifluoroborate | ![]() | Highly stable crystalline solid, less prone to protodeboronation than boronic acids.[6] | Requires fluoride source for synthesis, may have different solubility profiles. | 88-96 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligand used.
The "Why" Behind the Performance: A Mechanistic Perspective
The differences in performance among these reagents can be attributed to their distinct chemical properties and how they interact within the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle and the activation of different boron reagents.
The key differentiators are stability and the mechanism of delivering the aryl group to the palladium center:
-
Boronic Acids: While reactive, they exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and purification. They are also susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[7]
-
MIDA Boronates: These are air- and chromatographically-stable solids.[5] The N-methyliminodiacetic acid (MIDA) ligand protects the boron center, preventing premature decomposition. Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed, releasing the boronic acid in situ. This slow-release mechanism maintains a low concentration of the active boronic acid, which can be advantageous for reactions involving unstable boronic acids or sensitive substrates.
-
Potassium Trifluoroborates: These are also highly stable, crystalline solids that are easy to handle and store.[6] They are less prone to protodeboronation than boronic acids. Similar to MIDA boronates, they are believed to hydrolyze under the reaction conditions to generate the active boronic acid species.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of the three benchmarked reagents with 4-bromoacetophenone.
General Considerations:
-
Solvent: A degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid.
-
Catalyst: A palladium(0) source is used, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is typically required to stabilize the palladium catalyst and facilitate the reaction.
Benchmarking Protocol: Suzuki-Miyaura Coupling with 4-Bromoacetophenone
Caption: General workflow for the benchmarking Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), the respective boron reagent (1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 2-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
While this compound remains a valuable and effective reagent, its MIDA boronate and potassium trifluoroborate counterparts offer significant advantages in terms of stability and ease of handling. For complex, multi-step syntheses where the boron-containing fragment is carried through several transformations, the use of a protected form like a MIDA boronate can be particularly enabling. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the stability of the substrates, and the desired purification strategy. As the demand for increasingly complex and functionalized molecules grows, these advanced boronic acid derivatives will undoubtedly play an ever more crucial role in the synthetic chemist's arsenal.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Enduring Challenge of Steric Congestion in Cross-Coupling Chemistry
An In-Depth Guide to Analyzing and Overcoming the Effect of Steric Hindrance in Substituted Phenylboronic Acids
Phenylboronic acids are foundational reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forging carbon-carbon bonds has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically congested fragments. The presence of substituents, particularly in the ortho positions of the phenylboronic acid, introduces significant steric hindrance—a nonbonding interaction that arises from the spatial arrangement of atoms.[1] This congestion can profoundly alter the acid's physical properties and dramatically impede its reactivity, often leading to sluggish reactions and diminished yields.[2]
This guide, designed for researchers and drug development professionals, moves beyond a theoretical overview. As Senior Application Scientists, our goal is to provide a practical framework for understanding, quantifying, and strategically overcoming the challenges posed by sterically hindered phenylboronic acids. We will dissect the mechanistic origins of these steric effects, present robust experimental protocols for their evaluation, and compare catalytic systems designed to address this pervasive issue.
Mechanistic Insight: Where Steric Hindrance Derails the Suzuki-Miyaura Cycle
To effectively combat steric effects, one must first understand where they exert their influence. The Suzuki-Miyaura catalytic cycle, while elegant, contains several steps that are highly sensitive to the size of the coupling partners. The primary bottlenecks for sterically demanding substrates are the transmetalation and reductive elimination steps.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires the formation of a boronate species (Ar-B(OH)₃⁻), which then coordinates to the palladium complex. A bulky ortho-substituent on the phenylboronic acid can physically obstruct this coordination, slowing the transfer rate or preventing it altogether. The substituent forces a twist in the dihedral angle between the phenyl ring and the boronic acid group, misaligning the orbitals for efficient transfer.
-
Reductive Elimination: This final, product-forming step involves the two organic partners (R¹ and R²) coupling and leaving the Pd(0) catalyst. When both partners are sterically bulky (e.g., a di-ortho-substituted biaryl is being formed), they can repel each other within the coordination sphere of the palladium, raising the activation energy for this step.
Quantifying the Impact: Physicochemical Properties and Steric Parameters
The "bulk" of a substituent is not merely a qualitative descriptor. Its effects can be observed and quantified through changes in the molecule's structural and electronic properties.
Structural and Electronic Perturbations
Ortho-substituents force the boronic acid group out of the plane of the aromatic ring to minimize steric repulsion. This is evident in X-ray crystallographic data, which show an increased torsion angle between the boronic acid group and the benzene ring.[3] This twisting disrupts π-conjugation, which can influence the electronic properties of the boron center.
Furthermore, steric hindrance can affect the Lewis acidity of the boronic acid. While electron-withdrawing groups generally increase acidity, a bulky ortho-substituent can hinder the geometric change from a trigonal planar acid to a tetrahedral boronate anion upon hydroxide addition, potentially decreasing its effective acidity or rate of boronate formation.[4]
| Phenylboronic Acid Derivative | Substituent(s) | Position(s) | pKa | O-B-C-C Torsion Angles (°) |
| Phenylboronic acid | -H | - | 8.8 | ~0-30 |
| 2-Methylphenylboronic acid | -CH₃ | ortho | 8.9 | ~45-60 |
| 2,6-Dimethylphenylboronic acid | -CH₃, -CH₃ | di-ortho | > 9 | Often > 60 |
| 2-Fluorophenylboronic acid | -F | ortho | 7.8 | ~0-15 |
| 2-(Trifluoromethyl)phenylboronic acid | -CF₃ | ortho | 8.1 | ~50-65 |
Table 1: Comparison of Physicochemical Properties. This table summarizes how ortho-substituents alter the acidity (pKa) and conformation (torsion angle) of phenylboronic acids. Note how the small fluorine atom allows for planarization via hydrogen bonding, increasing acidity, while bulky methyl or CF₃ groups cause significant twisting.[4][5]
Common Steric Parameters
To correlate structure with reactivity, medicinal and physical organic chemists employ various steric parameters:
-
Taft's Steric Parameter (E_s): An early parameter derived from the rates of acid-catalyzed hydrolysis of aliphatic esters. It quantifies the steric effect of a substituent.[6][7]
-
Tolman Cone Angle (θ): Measures the solid angle of a ligand (typically a phosphine) at the metal center, providing a good measure of bulk in the coordination sphere.[8]
-
Verloop Sterimol Parameters (L, B1-B5): A set of multi-dimensional parameters calculated from bond angles and van der Waals radii, offering a more nuanced description of a substituent's shape than a single value.[9]
These parameters are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for reaction success.[6][10] For instance, a strong negative correlation between reaction yield and the E_s value of the ortho-substituent would provide quantitative evidence of steric hindrance being the primary limiting factor.
Experimental Guide: A Comparative Protocol for Assessing Steric Effects
Trustworthy data is the cornerstone of scientific integrity. The following protocol is designed as a self-validating system to directly compare the performance of differently substituted phenylboronic acids in a model Suzuki-Miyaura reaction. By keeping all other variables constant, any variation in yield or reaction rate can be directly attributed to the steric (and electronic) properties of the boronic acid.
Objective
To quantify the effect of ortho-substitution on the yield of a Suzuki-Miyaura coupling between 4-bromoanisole and three different phenylboronic acids: phenylboronic acid (control), 2-methylphenylboronic acid (singly hindered), and 2,6-dimethylphenylboronic acid (doubly hindered).
Materials & Reagents
-
4-Bromoanisole (Aryl Halide Partner)
-
Phenylboronic acid (Control)
-
2-Methylphenylboronic acid (Hindered Substrate 1)
-
2,6-Dimethylphenylboronic acid (Hindered Substrate 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized Water
-
Ethyl Acetate, Hexanes (for workup and chromatography)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Silica Gel (for chromatography)
Step-by-Step Protocol
-
Reaction Setup (Perform for each boronic acid in parallel):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).
-
Add the respective boronic acid (1.2 mmol, 1.2 equiv).
-
Control: Phenylboronic acid (146 mg)
-
Hindered 1: 2-Methylphenylboronic acid (163 mg)
-
Hindered 2: 2,6-Dimethylphenylboronic acid (180 mg)
-
-
Add the catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Causality Note: A standard, relatively small ligand catalyst like PPh₃ is chosen initially to clearly expose the negative impact of substrate steric hindrance. More advanced catalysts would mask this effect.
-
-
Solvent and Base Addition:
-
Add toluene (10 mL) to the flask.
-
Add a 2M aqueous solution of K₂CO₃ (2 mL, 4.0 mmol, 4.0 equiv).
-
Causality Note: A biphasic system with an aqueous inorganic base is a standard and cost-effective condition for Suzuki couplings. The base is essential for activating the boronic acid into the reactive boronate species.
-
-
Reaction Execution:
-
Purge the flask with dry nitrogen or argon for 5 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at 2, 6, and 12 hours and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
After 12 hours, cool the reaction to room temperature.
-
Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Isolate the product fractions, remove the solvent, and weigh the final product to determine the isolated yield.
-
Confirm product identity and purity using ¹H NMR and ¹³C NMR spectroscopy.
-
Anticipated Results and Data Interpretation
| Boronic Acid Substrate | Steric Profile | Typical Reaction Progress | Expected Isolated Yield (12h) |
| Phenylboronic acid | Unhindered | Complete conversion < 6h | > 90% |
| 2-Methylphenylboronic acid | ortho-hindered | ~70% conversion at 12h | 60-75% |
| 2,6-Dimethylphenylboronic acid | di-ortho-hindered | < 20% conversion at 12h | < 15% |
Table 2: Expected Comparative Performance in the Model Suzuki-Miyaura Reaction. This data illustrates the dramatic drop-off in efficiency as steric bulk increases around the boronic acid moiety when using a standard catalyst system.
Overcoming Steric Challenges: Advanced Catalytic Systems
The poor results expected for hindered substrates in the previous experiment are not a dead end; rather, they highlight the need for more sophisticated solutions. The field has evolved significantly to address these challenges.
-
Bulky, Electron-Rich Ligands: The limitations of simple phosphine ligands like PPh₃ led to the development of specialized ligands. The research groups of Buchwald and Hartwig, among others, have introduced ligands (e.g., SPhos, XPhos, RuPhos) that are both extremely bulky and electron-rich. The bulk facilitates the formation of a monoligated, highly reactive 14-electron Pd(0) species, while the electron-donating character accelerates both the oxidative addition and reductive elimination steps.[11]
-
Specialized Catalysts and Pre-catalysts: Modern protocols often utilize palladium pre-catalysts (e.g., G3-XPhos Palladacycle) which are more stable and generate the active Pd(0) species more reliably in solution.[12] For extremely challenging couplings, catalysts based on less common metals like nickel have also shown promise, as their smaller atomic radius can sometimes alter the geometric constraints of the catalytic cycle.[8]
-
Alternative Borylation Reagents: The synthesis of sterically hindered arylboronic acids can itself be challenging. Traditional methods may fail for di-ortho-substituted arenes. The use of more reactive diboron reagents, such as bis(neopentyl glycolato)diboron instead of the common bis(pinacolato)diboron, has been shown to be much more efficient for the synthesis of these hindered building blocks.[13]
By re-running the experiment for 2,6-dimethylphenylboronic acid with a modern catalyst system (e.g., Pd₂(dba)₃ with SPhos as a ligand), researchers can expect to see a dramatic improvement in yield, demonstrating the power of rational catalyst design in overcoming steric barriers.[14][15]
Conclusion
Steric hindrance in substituted phenylboronic acids is a multifaceted challenge that impacts molecular structure, acidity, and, most critically, reactivity in cross-coupling reactions. A disciplined, analytical approach is essential for success. By understanding the mechanistic bottlenecks, quantifying steric properties through physicochemical parameters, and employing robust comparative experimental protocols, researchers can accurately diagnose the problem. This foundational understanding then empowers the rational selection of advanced catalytic systems specifically designed to operate in sterically congested environments, turning synthetic challenges into routine successes.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide [pharmacareerinsider.com]
- 7. jetir.org [jetir.org]
- 8. chemistry.princeton.edu [chemistry.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 4-Fluoro-3-methoxycarbonylphenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and agrochemical development, substituted phenylboronic acids are indispensable building blocks. 4-Fluoro-3-methoxycarbonylphenylboronic acid, with its unique electronic properties conferred by the fluorine and methoxycarbonyl substituents, is a key reagent in sophisticated organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. However, its utility is matched by a need for meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Hazard Profile
This compound is a white to off-white crystalline powder. While an invaluable synthetic tool, it is not benign. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are outlined below. Understanding these hazards is the first and most critical step in mitigating risk.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of the fluorine atom can increase the Lewis acidity of the boronic acid, potentially influencing its reactivity and biological interactions.[2] Therefore, a cautious and well-informed approach is essential.
GHS Hazard and Precautionary Statements Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | ||
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1][4] |
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn when there is a risk of splashing. | Protects against airborne powder and splashes, preventing serious eye irritation. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long trousers and closed-toe shoes are also required. | Protects the skin from accidental spills and contact with the chemical. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental success. The following step-by-step procedure outlines the best practices for handling this compound.
Preparation and Engineering Controls:
-
Consult the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Work in a Controlled Environment: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Ensure Emergency Equipment is Accessible: Confirm that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.
-
Prepare Your Workspace: The work area should be clean, organized, and free of clutter.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

